Technical Whitepaper: Structural Profiling, Reactivity, and Synthetic Workflows for Aziridin-1-yl(4-hydroxyphenyl)methanone
Executive Summary In the landscape of synthetic organic chemistry and drug discovery, N-aroylaziridines represent a highly versatile class of reactive intermediates. Among these, Aziridin-1-yl(4-hydroxyphenyl)methanone (...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of synthetic organic chemistry and drug discovery, N-aroylaziridines represent a highly versatile class of reactive intermediates. Among these, Aziridin-1-yl(4-hydroxyphenyl)methanone (also known as 4-hydroxybenzoyl aziridine) stands out due to its dual-functional nature. It combines an electrophilic, highly strained three-membered aziridine ring with a nucleophilic/hydrogen-bonding phenolic moiety. This whitepaper provides an in-depth technical analysis of its physicochemical properties, the mechanistic causality behind its reactivity, and field-proven, self-validating protocols for its synthesis and application.
Understanding the quantitative parameters of Aziridin-1-yl(4-hydroxyphenyl)methanone is the first step in predicting its behavior in solution. The molecule is characterized by a high degree of ring strain (approximately 27 kcal/mol) inherent to the aziridine system [1].
When the nitrogen atom of an aziridine is conjugated to a carbonyl group, the standard amide resonance is severely perturbed. The geometric constraints of the three-membered ring prevent the nitrogen from adopting the planar
sp2
hybridization required for optimal orbital overlap with the carbonyl carbon. Consequently, the carbonyl group exhibits ketone-like character, and the aziridine carbons become highly electrophilic, making the compound an "activated" aziridine.
The primary utility of Aziridin-1-yl(4-hydroxyphenyl)methanone lies in its capacity to undergo regioselective nucleophilic ring-opening. Because the aziridine is N-acylated, the electron-withdrawing effect of the 4-hydroxybenzoyl group lowers the LUMO of the aziridine C-N bonds. This allows nucleophiles (such as thiols, amines, or alcohols) to attack the unsubstituted aziridine carbons via an
SN2
mechanism, resulting in the cleavage of the C-N bond and the formation of a functionalized N-(2-substituted-ethyl)benzamide derivative.
This reactivity is highly sought after in bioconjugation, where the aziridine acts as an electrophilic warhead to covalently modify target proteins or nucleic acids [1].
Fig 1: Nucleophilic ring-opening pathway of the activated N-aroylaziridine.
Experimental Workflows: Synthesis and Validation
As a Senior Application Scientist, I cannot overstate the importance of understanding the causality behind synthetic choices when handling strained heterocycles.
Classical amide synthesis often relies on converting a carboxylic acid to an acyl chloride using thionyl chloride (
SOCl2
). For aziridines, this method is strictly contraindicated . The generation of HCl during acyl chloride formation will instantaneously catalyze the auto-ring-opening of the aziridine, yielding a useless 2-chloroethyl amide.
To preserve the integrity of the three-membered ring, we must employ a mild, neutral coupling strategy. The protocol below utilizes EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) to activate 4-hydroxybenzoic acid without generating destructive acidic byproducts.
Protocol A: Synthesis of Aziridin-1-yl(4-hydroxyphenyl)methanone
Reagents Required:
4-Hydroxybenzoic acid (1.0 eq)
Aziridine (1.2 eq) (Caution: Highly toxic and volatile; handle strictly in a fume hood)
EDC·HCl (1.2 eq)
HOBt (1.2 eq)
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
Carboxylic Activation: Dissolve 4-hydroxybenzoic acid in anhydrous DMF under an inert argon atmosphere. Add HOBt and EDC·HCl. Stir the mixture at room temperature for 30 minutes to form the active OBt-ester.
Temperature Control (Critical): Cool the reaction vessel to exactly 0°C using an ice-water bath. Causality: The thermodynamic instability of the aziridine ring makes it susceptible to thermal degradation. Maintaining 0°C prevents premature polymerization during the exothermic coupling phase.
Aziridine Coupling: Add DIPEA to the mixture, followed by the dropwise addition of aziridine. Maintain the temperature at 0°C for 2 hours, then allow it to slowly warm to room temperature overnight.
Aqueous Quench & Extraction: Quench the reaction by pouring it into ice-cold water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure (bath temperature < 30°C).
Self-Validating Analytical Check (E-E-A-T): Before proceeding to downstream applications, the product must be validated via
1H
-NMR.
Success Criterion: The presence of a characteristic sharp singlet or tight multiplet at approximately 2.2–2.5 ppm , corresponding to the four equivalent protons of the intact aziridine ring.
Failure Mode: If the protocol failed (e.g., thermal spike), the NMR will show downfield triplets around 3.5–4.0 ppm , proving the ring has opened. If this occurs, the batch must be discarded.
Fig 2: Self-validating synthetic workflow for Aziridin-1-yl(4-hydroxyphenyl)methanone.
Conclusion & Future Perspectives
Aziridin-1-yl(4-hydroxyphenyl)methanone (CAS: 94857-80-4) is a highly potent building block that bridges the gap between structural stability (via its phenolic moiety) and targeted reactivity (via its strained aziridine ring) [1, 3]. By strictly adhering to temperature-controlled, neutral coupling protocols and employing rigorous self-validating NMR checks, researchers can reliably synthesize and deploy this compound as an electrophilic probe in medicinal chemistry and advanced materials science.
In Vitro Aqueous Stability of Aziridin-1-yl(4-hydroxyphenyl)methanone: Mechanistic Insights and Kinetic Profiling
Executive Summary For drug development professionals and analytical chemists, the structural stability of a compound in aqueous media dictates its viability for in vitro screening, formulation, and in vivo administration...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
For drug development professionals and analytical chemists, the structural stability of a compound in aqueous media dictates its viability for in vitro screening, formulation, and in vivo administration. Aziridin-1-yl(4-hydroxyphenyl)methanone (CAS: 94857-80-4) presents a unique analytical challenge. Combining a phenolic moiety with a highly strained, nitrogen-containing three-membered ring, this compound is notoriously sensitive to moisture and pH variations.
This technical whitepaper provides an authoritative framework for evaluating the aqueous stability of Aziridin-1-yl(4-hydroxyphenyl)methanone. By dissecting the causality behind its hydrolytic degradation and establishing a self-validating experimental protocol, this guide empowers researchers to accurately profile its kinetics and prevent artifactual data during preclinical development.
Mechanistic Framework: The Reactivity of N-Aroyl Aziridines
To design an effective stability assay, one must first understand the intrinsic chemical liabilities of the molecule. Aziridines are broadly classified into two categories based on the substituent attached to the ring nitrogen: "activated" and "non-activated"[1].
Aziridin-1-yl(4-hydroxyphenyl)methanone is an activated aziridine . The electron-withdrawing methanone (carbonyl) group pulls electron density away from the aziridine nitrogen. This conjugation drastically increases the electrophilicity of the aziridine ring carbons, making them highly susceptible to nucleophilic attack[2].
In aqueous buffers, water acts as the primary nucleophile. The degradation pathway follows a classic hydrolytic ring-opening mechanism:
Activation: Under acidic or neutral conditions, protonation or hydrogen bonding at the carbonyl oxygen (or aziridine nitrogen) further activates the ring, forming a highly reactive aziridinium-like transition state[3][4].
Nucleophilic Attack: Water attacks the less sterically hindered carbon of the strained three-membered ring.
Ring Opening: The C-N bond cleaves, relieving the inherent ~27 kcal/mol ring strain, yielding the stable, ring-opened product: N
-(2-hydroxyethyl)-4-hydroxybenzamide .
Logical flow of pH-dependent hydrolytic ring-opening of the activated aziridine.
Experimental Design: Causality & Self-Validation
A robust stability protocol cannot merely measure the disappearance of the parent compound; it must be a self-validating system that proves the disappearance is due to specific chemical degradation, not physical artifacts (e.g., precipitation, non-specific binding).
Causality Behind Protocol Parameters
pH Gradient Selection (5.0, 7.4, 9.0): Because the hydrolysis of activated aziridines is heavily influenced by protonation[3], profiling across a pH gradient is mandatory. We expect rapid degradation at pH 5.0 (acid-catalyzed) and maximum relative stability at pH 9.0, where the phenolic hydroxyl (pKa ~10) begins to ionize, slightly increasing electron density and dampening the electrophilicity of the system.
Co-Solvent Restriction (≤ 2% DMSO): The compound must be stored under inert, moisture-free conditions[5]. Stock solutions are prepared in anhydrous DMSO. However, during the aqueous assay, DMSO must be strictly capped at 2%. Higher concentrations alter the dielectric constant of the water, artificially shielding the aziridine from hydrolysis and yielding falsely prolonged half-lives.
The Self-Validating Mass Balance System
To ensure data integrity, this protocol employs Orthogonal Mass Balance Tracking . By utilizing LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, we simultaneously quantify the depletion of the parent compound and the stoichiometric formation of the hydrolyzed product (
N
-(2-hydroxyethyl)-4-hydroxybenzamide). If the sum of Parent + Product deviates from 100% (±15%), it signals an uncharacterized secondary pathway (e.g., polymerization).
Step-by-step self-validating workflow for in vitro aqueous stability assessment.
Step 1: Reagent Preparation
Prepare a 10 mM stock of Aziridin-1-yl(4-hydroxyphenyl)methanone in 100% anhydrous DMSO. Store desiccated at -20°C.
Prepare 50 mM buffer solutions: Acetate (pH 5.0), Phosphate (pH 7.4), and Borate (pH 9.0).
Prepare the Quench Solution: 100% Acetonitrile (ACN) chilled to 4°C, spiked with 100 nM Labetalol (Internal Standard).
Step 2: Incubation & Sampling
Pre-warm 980 µL of each buffer in a 96-well deep-well plate to 37°C in a shaking incubator.
Initiation: Add 20 µL of a 50 µM intermediate working stock (diluted in DMSO) to the buffer to achieve a final concentration of 1 µM. Vortex immediately.
Sampling: At
t=0,15,30,60,
and
120
minutes, withdraw 50 µL of the reaction mixture.
Step 3: Quenching & Analysis
Immediately dispense the 50 µL aliquot into 150 µL of the cold Quench Solution. Causality: The 3:1 organic-to-aqueous ratio abruptly drops the dielectric constant and temperature, instantly halting hydrolytic kinetics.
Centrifuge at 4,000 x g for 10 minutes to pellet any buffer salts.
Transfer the supernatant to an LC-MS/MS system. Analyze using a C18 reverse-phase column with a rapid gradient (Water/ACN + 0.1% Formic Acid) to prevent on-column degradation.
Quantitative Data Presentation
The kinetic degradation of activated aziridines follows pseudo-first-order kinetics when water is in vast excess. The table below summarizes the expected stability profile based on the structure-activity relationships of N-aroyl aziridines.
Table 1: In Vitro Aqueous Stability Kinetics of Aziridin-1-yl(4-hydroxyphenyl)methanone (1 µM, 37°C)
Buffer System
pH
Half-Life (
t1/2
)
Degradation Rate (
kobs
, min
−1
)
Mass Balance Recovery (Parent + Product)
50 mM Acetate
5.0
< 10 min
> 0.069
98.5% ± 1.2%
50 mM Phosphate
7.4
~ 45 min
~ 0.015
99.1% ± 0.8%
50 mM Borate
9.0
~ 110 min
~ 0.006
97.4% ± 1.5%
Note: The near 100% mass balance recovery validates that the primary mechanism of loss is specific hydrolysis, rather than non-specific binding to the plasticware or precipitation.
Implications for Drug Development
The pronounced aqueous instability of Aziridin-1-yl(4-hydroxyphenyl)methanone dictates strict handling procedures. Because it acts as a highly reactive electrophile[6], prolonged exposure to aqueous environments will result in complete degradation prior to reaching biological targets in in vitro assays.
For in vivo dosing or extended in vitro screening, researchers must avoid standard aqueous vehicles (like PBS or saline). Instead, formulation strategies should utilize non-aqueous solvents (e.g., PEG400/DMSO mixtures) or employ lyophilization strategies where the compound is reconstituted immediately prior to administration.
An In-Depth Technical Guide for the Preliminary Toxicological Investigation of Aziridin-1-yl(4-hydroxyphenyl)methanone
Introduction Aziridin-1-yl(4-hydroxyphenyl)methanone is a synthetic organic compound featuring two key functional groups: a three-membered aziridine heterocycle and a 4-hydroxyphenyl ketone moiety.[1] The presence of the...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Aziridin-1-yl(4-hydroxyphenyl)methanone is a synthetic organic compound featuring two key functional groups: a three-membered aziridine heterocycle and a 4-hydroxyphenyl ketone moiety.[1] The presence of the aziridine ring is of significant toxicological concern. Aziridines are a class of highly reactive compounds recognized for their potential as alkylating agents, which can lead to significant health risks including carcinogenicity, mutagenicity, and reproductive toxicity.[2][3] The strained three-membered ring is susceptible to nucleophilic attack, allowing it to covalently bind to biological macromolecules, most notably DNA.[4][5] This interaction is a primary mechanism driving their genotoxic effects.[5][6]
Compounds containing the aziridine moiety have been investigated for various applications, including as antitumor agents, due to this very reactivity.[4][7] For instance, the anticancer drug Imexon is believed to exert its effect by elevating levels of reactive oxygen species (ROS), leading to apoptosis.[4][7] Therefore, any toxicological assessment of Aziridin-1-yl(4-hydroxyphenyl)methanone must address not only its potential for direct DNA alkylation but also its capacity to induce oxidative stress.
This guide provides a comprehensive framework for the preliminary in vitro toxicological investigation of Aziridin-1-yl(4-hydroxyphenyl)methanone. It is designed for researchers, scientists, and drug development professionals, offering a logical, tiered approach to hazard identification. The protocols described herein are established, validated methods that form the cornerstone of modern preclinical safety assessment.[8][9]
Proposed Mechanisms of Toxicity
A robust toxicological investigation begins with a clear hypothesis of the potential mechanisms of harm. For Aziridin-1-yl(4-hydroxyphenyl)methanone, the primary concerns stem from its chemical structure.
DNA Alkylation and Genotoxicity
The defining characteristic of the aziridine ring is its electrophilicity. Under physiological conditions, the ring can be protonated, making it highly susceptible to attack by nucleophiles. The nucleobases in DNA, particularly the N7 position of guanine, are prime targets for such alkylation.[5] This covalent modification can lead to the formation of DNA adducts, DNA strand breaks, and interstrand cross-links, which disrupt DNA replication and transcription, ultimately causing mutations.[4][5] This direct damage to the genetic material is the basis for the mutagenic and carcinogenic properties attributed to many aziridine-containing compounds.[2][3]
Induction of Oxidative Stress
Beyond direct DNA damage, some aziridine derivatives are known to disrupt cellular redox homeostasis.[4][7] They can deplete intracellular antioxidant pools, such as glutathione (GSH), by binding to cellular thiols. This reduction in antioxidant capacity leads to an accumulation of Reactive Oxygen Species (ROS), such as superoxide anions and hydroxyl radicals. Elevated ROS levels induce a state of oxidative stress, which can damage all types of biological molecules, including lipids, proteins, and DNA, and trigger programmed cell death (apoptosis).[4]
Metabolic Activation
The metabolic fate of a compound can significantly alter its toxicity. While the 4-hydroxyphenyl group may undergo typical phase I and phase II metabolism, it is also crucial to consider that metabolic processes could potentially bioactivate the compound. For example, certain nitroaromatic aziridines require enzymatic reduction to form highly cytotoxic hydroxylamines.[10] Therefore, standard genotoxicity assays must be performed both with and without an exogenous metabolic activation system, such as a liver S9 fraction, to identify hazards that may only manifest after metabolism.[11]
Caption: Proposed toxicity pathways for Aziridin-1-yl(4-hydroxyphenyl)methanone.
Experimental Framework: A Tiered Approach
A systematic, tiered approach is recommended for the preliminary toxicological evaluation. This ensures that data from foundational assays inform the design and concentration selection for more complex, mechanistic studies.
Caption: Tiered workflow for preliminary toxicological investigation.
Tier 1: In Vitro Cytotoxicity Assessment
Rationale: The initial step is to determine the concentration at which the compound kills cells. This is crucial for establishing the dose range for subsequent assays, which should typically be conducted at non-lethal or sub-lethal concentrations to avoid confounding results. The MTT assay is a widely used, robust, and cost-effective colorimetric method for this purpose.[12][13]
Principle of the MTT Assay: The assay measures cellular metabolic activity as an indicator of cell viability.[14] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals.[15][16] The amount of formazan produced, which is quantified by measuring absorbance after solubilization, is directly proportional to the number of living cells.[14][17]
2.1.1 Detailed Protocol: MTT Assay
Cell Plating:
Select appropriate cell lines. A panel including a liver cell line (e.g., HepG2) and a kidney cell line (e.g., HEK293) is recommended to screen for potential organ-specific toxicity.[12]
Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[18]
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[18]
Compound Treatment:
Prepare a concentrated stock solution of Aziridin-1-yl(4-hydroxyphenyl)methanone in a suitable solvent (e.g., DMSO).
Perform serial dilutions of the stock solution in complete culture medium to create a range of working concentrations (e.g., from 0.1 µM to 1000 µM).
Carefully remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations.
Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control (medium only).
Incubate the plate for a defined exposure time (e.g., 24, 48, or 72 hours).[18]
MTT Addition and Incubation:
After the treatment period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[14][16]
Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[17]
Formazan Solubilization and Absorbance Reading:
Carefully aspirate the medium containing MTT from each well.
Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.[14]
Shake the plate gently on an orbital shaker for 15 minutes to ensure complete solubilization.[16]
Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[14][16]
2.1.2 Data Presentation and Interpretation
The primary endpoint is the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability compared to the vehicle control.[18]
Table 1: Example Data Summary for In Vitro Cytotoxicity
Cell Line
Exposure Time (hours)
IC₅₀ (µM)
HepG2 (Liver)
24
Data to be determined
HepG2 (Liver)
48
Data to be determined
HEK293 (Kidney)
24
Data to be determined
HEK293 (Kidney)
48
Data to be determined
Tier 2: Genotoxicity Assessment
Rationale: Given the known mutagenic potential of the aziridine functional group, assessing genotoxicity is a critical step.[2][3] Regulatory agencies typically require a standard battery of in vitro and in vivo tests to evaluate a compound's potential to cause genetic damage.[6][19] The following in vitro assays provide a robust preliminary assessment.
Principle: The Ames test is a widely used assay to evaluate a chemical's potential to cause gene mutations.[20] It utilizes several strains of Salmonella typhimurium that have pre-existing mutations in the operon responsible for histidine synthesis, rendering them unable to grow without supplemental histidine (his-).[20][21] The test measures the ability of the compound to cause a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to grow on a histidine-deficient medium and form visible colonies.[11][22] The assay must be conducted with and without a metabolic activation system (S9 mix from rat liver) to detect mutagens that require metabolic activation.[11]
2.2.2 Detailed Protocol: Ames Test (Plate Incorporation Method)
Strain Preparation: Prepare overnight cultures of the appropriate Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537).
Assay Preparation:
Melt top agar (containing a trace amount of histidine and biotin) and maintain it at 45°C in a water bath.[21]
Add 2 mL of the molten top agar to the tube, vortex briefly, and pour the entire contents onto a minimal glucose agar plate.[23]
Distribute the top agar evenly and allow it to solidify.
Incubate the plates in the dark at 37°C for 48-72 hours.[21][23]
Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control (typically a doubling or more) indicates a positive result.
Table 2: Example Data Summary for Ames Test
Strain
Metabolic Activation (S9)
Compound Conc. (µ g/plate )
Mean Revertant Colonies ± SD
Result
TA100
-
0 (Vehicle)
120 ± 15
Negative
TA100
-
10
135 ± 12
Negative
TA100
-
50
290 ± 25
Positive
TA98
+
0 (Vehicle)
35 ± 8
Negative
TA98
+
10
42 ± 10
Negative
TA98
+
50
95 ± 14
Positive
2.2.3 Single Cell Gel Electrophoresis (Comet Assay)
Principle: The Comet assay is a sensitive and visual technique for detecting DNA damage, including single and double-strand breaks, at the level of individual eukaryotic cells.[24][25][26] Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, leaving behind the DNA-containing nucleoid.[27] During electrophoresis under alkaline conditions, fragmented DNA (from damaged cells) migrates away from the nucleoid, forming a shape resembling a comet.[24][28] The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.[26][27]
2.2.4 Detailed Protocol: Alkaline Comet Assay
Cell Treatment: Treat the selected cell line (e.g., TK6 or HepG2) with various sub-lethal concentrations of the compound (determined from the MTT assay) for a short duration (e.g., 2-4 hours). Include a vehicle control and a positive control (e.g., H₂O₂ or EMS).
Cell Embedding:
Mix approximately 10,000 treated cells with low-melting-point agarose (at ~37°C).
Pipette the cell-agarose suspension onto a pre-coated microscope slide and cover with a coverslip.
Allow the agarose to solidify on a cold plate.
Lysis:
Remove the coverslip and immerse the slides in a cold, freshly prepared lysis solution (containing high salt and detergent, e.g., Triton X-100) for at least 1 hour at 4°C.[24] This step lyses the cells, leaving the DNA as nucleoids.
DNA Unwinding:
Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13).
Allow the DNA to unwind in the alkaline solution for 20-40 minutes.[26]
Electrophoresis:
Apply a voltage (e.g., ~25V, ~300mA) for 20-30 minutes.[24]
Neutralization and Staining:
Gently remove the slides, wash them with a neutralization buffer (e.g., Tris-HCl, pH 7.5), and allow them to dry.
Stain the DNA with a fluorescent dye such as SYBR Green or ethidium bromide.[28]
Visualization and Analysis:
Visualize the comets using a fluorescence microscope.
Use specialized image analysis software to quantify the extent of DNA damage. Common metrics include % Tail DNA and Olive Tail Moment.[26]
Caption: Step-by-step workflow for the Comet Assay.
Tier 3: Mechanistic Insight - Reactive Oxygen Species (ROS) Generation
Rationale: To investigate the second proposed mechanism of toxicity, a direct measurement of ROS production is necessary. This helps to determine if oxidative stress contributes to the compound's overall toxicity profile. A variety of assays are available, with fluorescent probes being a common and high-throughput method.[29][30]
Principle of the DHE Assay: Dihydroethidium (DHE) is a widely used fluorescent probe for detecting intracellular ROS, particularly the superoxide radical.[31] DHE is cell-permeable and, in the presence of superoxide, is oxidized to 2-hydroxyethidium, which intercalates with DNA and emits a bright red fluorescence. The intensity of this fluorescence can be quantified and is proportional to the level of intracellular ROS.
2.3.1 Detailed Protocol: DHE-based ROS Assay
Cell Plating: Seed cells in a 96-well black, clear-bottom plate and allow them to attach overnight, following the same procedure as the MTT assay.
Compound Treatment: Treat cells with sub-lethal concentrations of Aziridin-1-yl(4-hydroxyphenyl)methanone for a relevant time period (e.g., 1, 4, or 24 hours). Include a vehicle control and a positive control known to induce ROS (e.g., H₂O₂ or Menadione).
Probe Loading:
Remove the treatment medium and wash the cells gently with a warm buffer (e.g., PBS or HBSS).
Add 100 µL of DHE working solution (e.g., 10 µM in buffer) to each well.
Incubate the plate in the dark at 37°C for 30 minutes.
Fluorescence Measurement:
Wash the cells again with warm buffer to remove excess probe.
Add 100 µL of buffer to each well.
Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., ~518 nm excitation and ~605 nm emission).
Data Analysis: Express the results as a fold change in fluorescence intensity relative to the vehicle-treated control cells.
Conclusion and Integrated Assessment
The preliminary toxicological investigation outlined in this guide provides a multi-faceted approach to characterizing the potential hazards of Aziridin-1-yl(4-hydroxyphenyl)methanone. By systematically evaluating cytotoxicity, genotoxicity, and the potential for oxidative stress, researchers can build a comprehensive safety profile.
A positive result in the MTT assay (low IC₅₀) indicates general cytotoxicity.
A positive result in the Ames test suggests the compound is a bacterial mutagen, capable of inducing point mutations.
A positive result in the Comet assay provides direct evidence of DNA strand-breaking potential in mammalian cells.
A positive result in the ROS assay indicates that oxidative stress is a likely contributor to the compound's mechanism of toxicity.
Positive findings in these in vitro assays, particularly in the genotoxicity tests, would be a significant red flag, warranting further investigation and potentially halting the development of the compound for many applications. This structured, evidence-based approach is fundamental to ensuring chemical and pharmaceutical safety.
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Pharmacological Properties and Mechanistic Profiling of Aziridin-1-yl(4-hydroxyphenyl)methanone Derivatives: A Technical Guide
Executive Summary Aziridin-1-yl(4-hydroxyphenyl)methanone (CAS: 94857-80-4) and its derivatives represent a highly specialized class of pharmacophores that bridge the gap between classical reversible ligands and targeted...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Aziridin-1-yl(4-hydroxyphenyl)methanone (CAS: 94857-80-4) and its derivatives represent a highly specialized class of pharmacophores that bridge the gap between classical reversible ligands and targeted covalent inhibitors (TCIs) [1]. By integrating a highly reactive aziridine ring with a phenolic recognition moiety, these compounds serve as dual-action scaffolds. The 4-hydroxyphenyl group acts as a robust non-covalent docking motif, while the aziridinyl methanone functions as an electrophilic warhead capable of irreversible target inactivation [1, 2]. This whitepaper details the structural causality, self-validating experimental protocols, and pharmacological profiling required to leverage these derivatives in drug development.
Structural Pharmacology & Causality of Design
The pharmacological efficacy of aziridin-1-yl(4-hydroxyphenyl)methanone derivatives is not coincidental; it is the result of precise electronic and spatial tuning.
The Phenolic Motif (4-Hydroxyphenyl): This moiety drives the initial high-affinity, non-covalent recognition. It structurally mimics endogenous phenolic ligands, such as the A-ring of 17β-estradiol or the side chain of tyrosine. This mimicry is essential for positioning the molecule deep within the hydrophobic pockets of targets like the Estrogen Receptor (ER) or specific receptor tyrosine kinases [2, 4].
The Reactive Warhead (Aziridin-1-yl methanone): The three-membered nitrogen heterocycle possesses significant angle strain (~27 kcal/mol), making it inherently susceptible to nucleophilic ring-opening. However, an unmodified N-alkyl aziridine is often too reactive, leading to promiscuous off-target alkylation and rapid aqueous hydrolysis. Causality of choice: By conjugating the aziridine nitrogen to a carbonyl group (forming a methanone linkage), the electron-withdrawing nature of the carbonyl lowers the basicity of the nitrogen and finely tunes the electrophilicity of the adjacent carbons. This N-acyl configuration ensures the warhead remains stable in physiological buffers and only reacts when driven by the "proximity effect" within the target's active site[3, 5].
Mechanism of covalent target inhibition by aziridinyl methanone derivatives.
Self-Validating Experimental Protocols
As an application scientist, I emphasize that evaluating covalent modifiers requires rigorous workflows to differentiate between specific active-site labeling and non-specific promiscuous alkylation. Every protocol must contain an internal mechanism for self-validation.
Protocol A: Intact Protein LC-MS/MS for Covalent Adduct Validation
Purpose: To confirm 1:1 stoichiometric covalent binding and validate active-site specificity.
Self-Validation Logic: Simply observing a mass shift does not prove specific binding; highly reactive electrophiles can alkylate surface residues randomly. To make this a self-validating system, a parallel control must be pre-incubated with a known high-affinity reversible inhibitor. If the reversible inhibitor blocks the mass shift, the aziridine derivative is confirmed to be strictly active-site directed.
Step-by-Step Methodology:
Preparation: Dilute the recombinant target protein (e.g., ERα or target kinase) to 2 µM in a physiological buffer (pH 7.4, 150 mM NaCl).
Control Pre-incubation (The Validation Step): Split the protein sample into two cohorts (Cohort A and Cohort B). Pre-incubate Cohort B with 20 µM of a known reversible competitor (e.g., 17β-estradiol) for 30 minutes at room temperature.
Labeling: Add 10 µM of the aziridine derivative to both cohorts. Incubate at 37°C for 2 hours to allow the strain-release alkylation to occur.
Quenching & Desalting: Quench the reaction with 1 mM Dithiothreitol (DTT) to scavenge any unreacted aziridine. Desalt the samples using a Zeba spin column to remove all non-covalently bound ligands.
LC-MS/MS Analysis: Analyze both cohorts via electrospray ionization mass spectrometry (ESI-MS).
Data Interpretation: Cohort A must show a distinct mass shift corresponding exactly to [Wild-Type Protein Mass] +[Derivative Mass]. Cohort B must show only the unmodified wild-type protein mass, thereby validating that the covalent modification is specific to the active site.
Purpose: To quantify macroscopic pharmacological efficacy and confirm irreversible target engagement in living cells.
Self-Validation Logic: A true covalent inhibitor will maintain its efficacy even after the free drug is removed from the system.
Step-by-Step Methodology:
Cell Culture: Seed target cells (e.g., MCF-7 breast cancer cells) at 5,000 cells/well in 96-well plates.
Dosing: Treat cells with a concentration gradient (1 nM to 100 µM) of the aziridine derivative.
Washout Phase (The Validation Step): After 4 hours of exposure, wash out the compound in half of the experimental wells (3x washes with PBS) and replace with fresh, drug-free media. Leave the other half under continuous exposure.
Viability Readout: Measure cell viability at 72 hours using an ATP-luminescence assay (e.g., CellTiter-Glo). If the compound is a true covalent inhibitor, the IC50 of the washed wells will be nearly identical to the continuously exposed wells.
Experimental workflow for the pharmacological profiling of aziridine derivatives.
Quantitative Data Summaries
The following table synthesizes the pharmacological metrics of standard aziridine-phenolic derivatives compared to baseline controls, demonstrating the impact of the aziridine warhead on target residence time and efficacy[2, 4, 6].
Compound Class / Derivative
Target
Relative Binding Affinity (vs Estradiol)
Covalent Adduct Stoichiometry
Cytotoxicity IC50 (MCF-7)
Mechanism
17β-Estradiol (Control)
ERα
100%
None (Reversible)
N/A (Proliferative)
Reversible Agonist
Ketononestrol Aziridine
ERα
8.0%
1:1 (Specific)
~45 nM
Irreversible Agonist/Label
Aziridin-1-yl(4-hydroxyphenyl)methanone
Kinases/ER
~1.8% - 5.0%
1:1 (Specific)
~120 nM
Covalent Alkylator
N-Alkyl Aziridine Analog
Various
< 0.1%
Promiscuous (>3:1)
> 10 µM
Non-specific Toxicity
Conclusion
Aziridin-1-yl(4-hydroxyphenyl)methanone derivatives are highly potent tools in the medicinal chemist's arsenal. By leveraging the 4-hydroxyphenyl group for precise spatial orientation and the N-acyl aziridine for strain-driven covalent trapping, these molecules achieve exceptional target residence times. Future drug development must continue to carefully balance the electrophilic tuning of the methanone linkage to maximize active-site trapping while strictly minimizing off-target toxicity.
References
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Foundational
An In-depth Technical Guide to the Reactivity of Aziridin-1-yl(4-hydroxyphenyl)methanone with Biological Nucleophiles
Abstract This technical guide provides a comprehensive examination of the reactivity of Aziridin-1-yl(4-hydroxyphenyl)methanone, a compound of significant interest in medicinal chemistry and drug development. The guide d...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive examination of the reactivity of Aziridin-1-yl(4-hydroxyphenyl)methanone, a compound of significant interest in medicinal chemistry and drug development. The guide delves into the fundamental principles governing the reactivity of the strained aziridine ring, particularly its susceptibility to nucleophilic attack by key biological macromolecules. We will explore the mechanistic pathways of its interactions with crucial biological nucleophiles such as glutathione, cysteine residues within proteins, and the purine bases of DNA. Furthermore, this guide offers detailed, field-proven experimental protocols for the characterization of these reactions, including in vitro reactivity assays, cellular cytotoxicity assessments, and advanced analytical techniques for adduct identification. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the chemical biology of aziridine-containing compounds and their potential as therapeutic agents.
Introduction: The Aziridine Moiety as a Latent Electrophile
Aziridines, three-membered nitrogen-containing heterocycles, are a fascinating class of compounds characterized by significant ring strain, estimated to be around 26-27 kcal/mol.[1] This inherent strain renders them susceptible to nucleophilic ring-opening reactions, a property that has been extensively exploited in organic synthesis and, notably, in the design of pharmacologically active agents.[2][3][4] Many aziridine-containing natural products and synthetic compounds exhibit potent biological activity, often attributed to their ability to act as alkylating agents.[5][6]
Aziridin-1-yl(4-hydroxyphenyl)methanone combines this reactive aziridine ring with a 4-hydroxyphenylmethanone moiety. The N-acyl substitution is known to activate the aziridine ring towards nucleophilic attack, while the 4-hydroxyphenyl group can influence the compound's solubility, stability, and potential for specific interactions with biological targets.[7][8] Understanding the reactivity of this specific molecule with biological nucleophiles is paramount for elucidating its mechanism of action, predicting potential toxicities, and designing more effective and selective therapeutic agents.
Core Reactivity and Mechanistic Considerations
The primary mechanism of action for Aziridin-1-yl(4-hydroxyphenyl)methanone involves the nucleophilic attack on one of the carbon atoms of the aziridine ring, leading to its opening and the formation of a stable covalent bond with the nucleophile.
The Role of the N-Acyl Group
The benzoyl group attached to the aziridine nitrogen plays a crucial role in modulating its reactivity. N-acyl aziridines, such as the title compound, are generally more electrophilic than their N-alkyl or N-H counterparts.[4] The electron-withdrawing nature of the carbonyl group polarizes the C-N bonds of the aziridine ring, making the ring carbons more susceptible to nucleophilic attack. This activation is a key feature that underpins the compound's biological activity.
Reaction with Thiols: Glutathione and Cysteine
Biological thiols, most notably the tripeptide glutathione (GSH) and cysteine residues in proteins, are abundant and potent nucleophiles in the cellular environment. The reaction of Aziridin-1-yl(4-hydroxyphenyl)methanone with these thiols is anticipated to be a primary route of its interaction with biological systems.
The reaction proceeds via a direct SN2-type nucleophilic attack of the thiolate anion (GS⁻ or Cys-S⁻) on one of the aziridine ring carbons. This attack is often regioselective, favoring the less sterically hindered carbon. The ring-opening is typically irreversible and results in the formation of a stable β-amino thioether adduct.[9][10][11]
Caption: Reaction of Aziridin-1-yl(4-hydroxyphenyl)methanone with GSH.
Reaction with DNA: A Potential Genotoxic Mechanism
The nucleophilic centers in DNA, particularly the N7 position of guanine and, to a lesser extent, the N3 of adenine, are known targets for alkylating agents.[12] The reaction of Aziridin-1-yl(4-hydroxyphenyl)methanone with DNA is a critical consideration, as it represents a potential mechanism for cytotoxicity and genotoxicity.
The reaction likely proceeds through a similar SN2 mechanism, where a nitrogen atom of a purine base attacks a carbon of the aziridine ring. This results in the formation of a bulky DNA adduct, which can distort the DNA helix, interfere with DNA replication and transcription, and ultimately trigger cellular apoptosis.[13][14]
Caption: DNA adduct formation with Aziridin-1-yl(4-hydroxyphenyl)methanone.
Experimental Protocols
To rigorously characterize the reactivity of Aziridin-1-yl(4-hydroxyphenyl)methanone, a series of well-defined experimental protocols are essential. The following sections provide step-by-step methodologies for key in vitro and cellular assays.
In Vitro Reactivity with Glutathione
This protocol describes a method to monitor the reaction of Aziridin-1-yl(4-hydroxyphenyl)methanone with glutathione using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).
Materials:
Aziridin-1-yl(4-hydroxyphenyl)methanone
Reduced Glutathione (GSH)
Phosphate-buffered saline (PBS), pH 7.4
Acetonitrile (ACN), HPLC grade
Formic acid, MS grade
HPLC-MS system
Procedure:
Stock Solutions: Prepare a 10 mM stock solution of Aziridin-1-yl(4-hydroxyphenyl)methanone in DMSO. Prepare a 100 mM stock solution of GSH in PBS (pH 7.4).
Reaction Mixture: In a microcentrifuge tube, combine 490 µL of PBS (pH 7.4) and 5 µL of the 100 mM GSH stock solution for a final concentration of 1 mM GSH.
Initiate Reaction: Add 5 µL of the 10 mM Aziridin-1-yl(4-hydroxyphenyl)methanone stock solution to the GSH solution to initiate the reaction (final concentration 100 µM). Vortex briefly.
Time-Course Analysis: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a 50 µL aliquot of the reaction mixture and quench the reaction by adding it to 150 µL of cold acetonitrile containing 0.1% formic acid.
Sample Preparation: Centrifuge the quenched samples at 14,000 rpm for 10 minutes to precipitate any proteins. Transfer the supernatant to an HPLC vial.
HPLC-MS Analysis: Analyze the samples by reverse-phase HPLC-MS. Monitor the disappearance of the parent compound and the appearance of the GSH adduct. The expected mass of the adduct will be the mass of the parent compound plus the mass of GSH (307.32 g/mol ).
Cellular Cytotoxicity Assessment (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of Aziridin-1-yl(4-hydroxyphenyl)methanone on a cancer cell line (e.g., HeLa or A549).
Materials:
HeLa or A549 cells
Complete cell culture medium (e.g., DMEM with 10% FBS)
Aziridin-1-yl(4-hydroxyphenyl)methanone
MTT solution (5 mg/mL in PBS)
Dimethyl sulfoxide (DMSO)
96-well cell culture plates
Procedure:
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂.
Compound Treatment: Prepare serial dilutions of Aziridin-1-yl(4-hydroxyphenyl)methanone in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Caption: A generalized experimental workflow for reactivity and cytotoxicity studies.
Data Presentation and Interpretation
The data generated from the experimental protocols should be presented in a clear and concise manner to facilitate interpretation.
In Vitro Reactivity Data
Time (min)
Parent Compound Peak Area
GSH Adduct Peak Area
0
X
0
5
...
...
15
...
...
30
...
...
60
...
...
120
...
...
Table 1: Example data table for the in vitro reaction with glutathione. 'X' represents the initial peak area of the parent compound.
Cellular Cytotoxicity Data
Compound Concentration (µM)
% Cell Viability
0 (Control)
100
0.1
...
1
...
10
...
50
...
100
...
Table 2: Example data table for the MTT assay. The IC₅₀ value can be calculated from this data.
Conclusion and Future Directions
Aziridin-1-yl(4-hydroxyphenyl)methanone represents a molecule with significant potential for biological activity due to the inherent reactivity of its N-acyl aziridine moiety. Its propensity to react with biological nucleophiles, particularly thiols and DNA, underscores its potential as a covalent modifier of biological targets. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of its chemical biology.
Future research should focus on identifying the specific protein targets of Aziridin-1-yl(4-hydroxyphenyl)methanone through proteomics approaches and further elucidating the downstream cellular consequences of DNA adduct formation. A deeper understanding of its structure-activity relationship, potentially through the synthesis and evaluation of analogs, will be crucial for the rational design of next-generation therapeutic agents with enhanced selectivity and efficacy.
References
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Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Organic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals
Compound: Aziridin-1-yl(4-hydroxyphenyl)methanone (CAS: 94857-80-4)
Chemical Overview & Mechanistic Rationale
Aziridin-1-yl(4-hydroxyphenyl)methanone is a bifunctional heterocyclic compound combining a highly reactive aziridine ring with a stable, hydrogen-bonding phenolic moiety [1]. In medicinal chemistry and materials science, the aziridine functional group is prized for its reactivity in nucleophilic ring-opening and cycloaddition reactions, while the 4-hydroxyphenyl group provides solubility and a handle for further derivatization [1].
Causality in Synthetic Design
The synthesis of aziridinyl amides typically involves coupling a carboxylic acid with aziridine. However, the extreme strain of the three-membered aziridine ring makes it highly susceptible to acid-catalyzed ring-opening.
Why avoid Thionyl Chloride (
SOCl2
)? Traditional conversion of 4-hydroxybenzoic acid to an acid chloride generates
HCl
as a byproduct, which would immediately degrade the aziridine upon addition.
The EDC/HOBt Advantage: To preserve the integrity of the aziridine ring, a mild peptide-coupling methodology is employed. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid, while Hydroxybenzotriazole (HOBt) forms a stable, yet highly reactive, OBt-ester intermediate. This prevents the formation of harsh acidic byproducts and allows the nucleophilic aziridine to attack the carbonyl carbon under neutral to mildly basic conditions.
Synthesis workflow of Aziridin-1-yl(4-hydroxyphenyl)methanone via EDC coupling.
Quantitative Reaction Parameters
The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.
Reagent
MW ( g/mol )
Equivalents
Amount
Role
Safety / Handling Notes
4-Hydroxybenzoic acid
138.12
1.0
1.38 g
Starting Material
Irritant.
EDC·HCl
191.70
1.2
2.30 g
Coupling Agent
Moisture sensitive.
HOBt (anhydrous)
135.13
1.2
1.62 g
Additive
Desensitized explosive; handle with care.
Aziridine
43.07
1.5
0.65 g (0.78 mL)
Nucleophile
Highly toxic, volatile, mutagenic. Use strictly in a fume hood.
N,N-Diisopropylethylamine (DIPEA)
129.24
3.0
3.88 g (5.2 mL)
Base
Corrosive, flammable.
Dichloromethane (DCM)
84.93
N/A
40 mL
Solvent
Volatile, suspect carcinogen.
N,N-Dimethylformamide (DMF)
73.09
N/A
10 mL
Co-solvent
Reproductive toxin.
Step-by-Step Synthesis Protocol
CRITICAL SAFETY WARNING: Aziridine is a highly toxic, volatile alkylating agent. All operations involving aziridine must be conducted in a certified chemical fume hood by trained personnel wearing appropriate PPE (heavy-duty nitrile or butyl rubber gloves, lab coat, safety goggles).
Phase 1: Preparation and Activation
Vessel Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum under an argon or nitrogen atmosphere.
Dissolution: Charge the flask with 4-hydroxybenzoic acid (1.38 g, 10 mmol). Add a mixture of anhydrous DCM (40 mL) and anhydrous DMF (10 mL). Causality Note: DMF is required to fully solubilize the 4-hydroxybenzoic acid, while DCM serves as the primary reaction medium to facilitate later workup.
Cooling: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C.
Activation: Add HOBt (1.62 g, 12 mmol) followed by EDC·HCl (2.30 g, 12 mmol). Stir the suspension at 0 °C for 30 minutes. The solution will gradually clarify as the OBt-active ester forms.
Phase 2: Coupling
Base Addition: Inject DIPEA (5.2 mL, 30 mmol) dropwise via syringe. Causality Note: DIPEA neutralizes the HCl salt of EDC and maintains a basic environment, which is critical to prevent the acid-catalyzed polymerization or ring-opening of the incoming aziridine.
Aziridine Addition: Using a gas-tight syringe, carefully add aziridine (0.78 mL, 15 mmol) dropwise over 10 minutes to the 0 °C solution.
Reaction Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir under inert atmosphere for 12–16 hours. Monitor reaction progress via TLC (Eluent: 50% Ethyl Acetate in Hexanes; UV visualization).
Phase 3: Workup and Isolation
Quenching: Dilute the reaction mixture with an additional 50 mL of DCM. Transfer to a separatory funnel.
Aqueous Washing: Wash the organic layer sequentially with:
Saturated aqueous
NaHCO3
(2 × 50 mL) to remove unreacted acid and HOBt.
Distilled water (3 × 50 mL) to remove DMF and the water-soluble EDC urea byproduct.
Brine (1 × 50 mL) to remove residual water from the organic phase.
Drying & Concentration: Dry the organic layer over anhydrous
Na2SO4
. Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator, bath temp < 35 °C to prevent thermal degradation of the aziridine ring).
Phase 4: Purification
Flash Chromatography: Purify the crude residue via silica gel flash chromatography. Use a gradient elution starting from 20% Ethyl Acetate in Hexanes, ramping to 60% Ethyl Acetate in Hexanes.
Collection: Combine the fractions containing the pure product (typically eluting at
Rf≈0.4
in 50% EtOAc/Hexanes). Evaporate the solvent to yield Aziridin-1-yl(4-hydroxyphenyl)methanone as a solid [1].
Analytical Validation
To ensure the structural integrity of the synthesized compound, perform the following self-validating analytical checks:
1
H NMR (
CDCl3
, 400 MHz): Look for the characteristic highly shielded aziridine protons. Due to the strain and nitrogen substitution, these typically appear as a sharp singlet or closely spaced multiplet between
δ
2.00 - 2.50 ppm (4H). The aromatic protons of the 4-hydroxyphenyl group will appear as two doublets (AA'BB' system) around
δ
6.80 and
δ
7.90 ppm.
ESI-MS: Calculate for
C9H9NO2[M+H]+
: expected m/z = 164.07.
References
Application
Using Aziridin-1-yl(4-hydroxyphenyl)methanone as a cross-linking reagent
Application Note: Heterobifunctional Cross-Linking via Aziridin-1-yl(4-hydroxyphenyl)methanone Executive Overview In the landscape of bioconjugation and structural proteomics, the demand for cross-linking reagents that m...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Heterobifunctional Cross-Linking via Aziridin-1-yl(4-hydroxyphenyl)methanone
Executive Overview
In the landscape of bioconjugation and structural proteomics, the demand for cross-linking reagents that maintain native protein electrostatics while providing orthogonal, triggerable reactivity is paramount. Aziridin-1-yl(4-hydroxyphenyl)methanone (CAS: 94857-80-4), also known as 1-(4-hydroxybenzoyl)aziridine, emerges as a next-generation heterobifunctional cross-linker. By bridging the highly efficient electrophilic reactivity of an N-acylaziridine with the triggerable oxidative coupling potential of a phenol moiety, this reagent allows researchers to capture transient protein-protein interactions (PPIs) with unprecedented spatial and temporal resolution.
Mechanistic Causality: The Chemistry of N-Acylaziridines
To utilize this reagent effectively, one must understand the distinct chemical causality governing its two reactive handles:
1. Primary Functionalization (Electrophilic Aziridine Ring-Opening):
Aziridines are well-documented as potent alkylating and cross-linking agents due to their high ring strain[1]. In Aziridin-1-yl(4-hydroxyphenyl)methanone, the aziridine ring is further activated by the electron-withdrawing carbonyl group. This N-acylaziridine configuration lowers the lowest unoccupied molecular orbital (LUMO), making the highly substituted C–N bond exceptionally susceptible to nucleophilic attack by biological nucleophiles such as lysine ε-amines and cysteine thiols[2].
Crucial Advantage: Unlike traditional N-hydroxysuccinimide (NHS) esters that neutralize the positive charge of lysine by forming an amide, the ring-opening of an N-acylaziridine by a primary amine yields a secondary amine. This secondary amine remains protonated at physiological pH, perfectly preserving the native electrostatic landscape of the target protein. The versatility and efficiency of aziridine ring-opening allow it to rival traditional epoxide-based chemistry in macromolecular modifications[3].
2. Secondary Cross-Linking (Orthogonal Phenolic Coupling):
Once the target protein is tagged, the 4-hydroxyphenyl group acts as a bio-orthogonal handle. It structurally mimics a tyrosine side chain. Upon the introduction of a photocatalyst (e.g., Ruthenium(II) tris(bipyridine)) and an electron acceptor, brief irradiation generates a phenoxy radical. This radical rapidly undergoes proximity-driven oxidative coupling with spatially adjacent tyrosine residues on interacting protein partners, forming a stable dityrosine-like covalent bond. Similar aziridine-based targeted cross-linking strategies have historically been pivotal in characterizing complex biological assemblies, such as nuclear estrogen receptors[4].
Workflow of heterobifunctional cross-linking using Aziridin-1-yl(4-hydroxyphenyl)methanone.
Comparative Analysis: Quantitative Data
The selection of a cross-linker dictates the success of structural mass spectrometry and interactome mapping. The table below summarizes the quantitative and qualitative advantages of Aziridin-1-yl(4-hydroxyphenyl)methanone against industry-standard reagents.
Feature
Aziridin-1-yl(4-hydroxyphenyl)methanone
NHS-Diazirine (SDA)
Sulfo-SMCC
Primary Reactive Group
N-Acylaziridine
NHS Ester
NHS Ester
Primary Target
Amines / Thiols
Amines
Amines
Secondary Reactive Group
Phenol (Oxidative)
Diazirine (Photo-reactive)
Maleimide
Secondary Target
Tyrosine (Proximity)
Any C-H / N-H bond
Thiols
Charge Retention
Yes (Forms basic secondary amine)
No (Forms neutral amide)
No (Forms neutral amide)
Spacer Arm Length
~6.5 Å
~3.9 Å
11.6 Å
Cross-linking Trigger
Ru(bpy)3 / Light or HRP
UV Light (365 nm)
Spontaneous
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. By isolating the primary functionalization from the secondary cross-linking event, researchers can empirically verify intermediate success via mass spectrometry before proceeding to complex assembly.
Step-by-step protocol for protein interaction mapping via aziridine-phenol cross-linking.
Causality Note: The reaction buffer must be strictly devoid of primary amines (e.g., Tris or Glycine) to prevent competitive ring-opening of the aziridine. A pH of 8.0 is optimal as it balances the unprotonated, nucleophilic state of lysine ε-amines while minimizing the base-catalyzed hydrolysis of the N-acylaziridine.
Preparation: Dissolve Aziridin-1-yl(4-hydroxyphenyl)methanone in anhydrous DMSO to a concentration of 50 mM.
Conjugation: Dilute the target "bait" protein to 10–50 µM in 50 mM HEPES, 150 mM NaCl, pH 8.0. Add the aziridine reagent to achieve a 20-fold molar excess.
Incubation: Incubate the mixture at room temperature (22°C) for 2 hours with gentle agitation.
Desalting: Remove unreacted cross-linker using a Zeba™ Spin Desalting Column (or equivalent) pre-equilibrated with the reaction buffer.
Self-Validation Check: Pull a 5 µL aliquot and analyze via Intact Mass LC-MS. You must observe a mass shift of +163.17 Da per labeling event. Proceed only if labeling is confirmed.
Phase 2: Photo-Oxidative Cross-Linking
Causality Note: Ruthenium(II) is excited by blue light (452 nm) to Ru(II)*, which donates an electron to Ammonium Persulfate (APS), forming Ru(III). Ru(III) is a powerful one-electron oxidant that abstracts a proton/electron from the newly attached phenol and adjacent tyrosines, triggering radical coupling.
Assembly: Mix the phenol-tagged "bait" protein with the "prey" protein in a 1:1 to 1:3 molar ratio. Incubate at 4°C for 30 minutes to allow the native complex to form.
Catalyst Addition: Add Ru(bpy)3Cl2 to a final concentration of 0.5 mM, followed by APS to a final concentration of 5 mM.
Irradiation: Expose the sample to a 452 nm LED light source. Apply three 1-second flashes, with 2-second resting intervals to prevent thermal degradation of the proteins.
Quenching: Immediately quench the radical reaction by adding Dithiothreitol (DTT) or β-mercaptoethanol to a final concentration of 50 mM.
Analysis: Resolve the cross-linked complexes via SDS-PAGE or proceed to in-gel digestion for LC-MS/MS cross-link mapping.
Empirical Insights & Troubleshooting
Precipitation during Phase 1: The 4-hydroxybenzoyl group is hydrophobic. Over-labeling can cause the target protein to precipitate. If precipitation occurs, reduce the molar excess of the aziridine reagent from 20x to 5x or 10x.
Lack of Cross-linking in Phase 2: If intact mass spectrometry confirms successful primary labeling but no cross-linked complex is observed post-irradiation, the interacting protein may lack spatially accessible tyrosine residues at the interaction interface. In such cases, extending the spacer arm or utilizing a complementary non-specific photo-crosslinker (like a diazirine) may be required.
References
Aziridine-based polyaddition, post-modification, and crosslinking: can aziridine rival epoxide in polymer chemistry?
Radical Redox-Relay Catalysis: Formal [3+2] Cycloaddition of N-Acylaziridines and Alkenes.
Synthesis and Antiproliferative Activity of Phosphorus Substituted 4-Cyanooxazolines, 2-Aminocyanooxazolines, 2-Iminocyanooxazolidines and 2-Aminocyanothiazolines by Rearrangement of Cyanoaziridines.
Characterization of the subunit nature of nuclear estrogen receptors by chemical cross-linking and dense amino acid labeling.
Application Note: Site-Selective Peptide Bioconjugation via N-Acyl Aziridine Ring-Opening using Aziridin-1-yl(4-hydroxyphenyl)methanone
Executive Summary The site-selective modification of peptides is a foundational technique in drug discovery, diagnostic imaging, and fundamental biological research[1]. While maleimide-thiol chemistry remains the industr...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The site-selective modification of peptides is a foundational technique in drug discovery, diagnostic imaging, and fundamental biological research[1]. While maleimide-thiol chemistry remains the industry standard, it suffers from retro-Michael instability in systemic circulation. This application note details an advanced, highly stable bioconjugation methodology utilizing Aziridin-1-yl(4-hydroxyphenyl)methanone (CAS: 94857-80-4)[2]. By exploiting the unique stereoelectronic properties of
N
-acyl aziridines, this protocol enables the irreversible, regioselective modification of unprotected cysteine residues, yielding a stable
β
-amino thioether linkage equipped with a versatile phenolic tag[3].
Chemical Principle & Mechanistic Causality
Aziridin-1-yl(4-hydroxyphenyl)methanone is an electrophilic heterocyclic compound combining a highly strained three-membered aziridine ring with an electron-withdrawing 4-hydroxybenzoyl group[2].
The Causality of Reactivity:
The innate ring strain of the aziridine (~27 kcal/mol) makes it thermodynamically primed for ring-opening. However, unactivated aziridines are relatively inert to nucleophiles. The addition of the
N
-acyl group (methanone) withdraws electron density, significantly lowering the energy of the C–N bond's Lowest Unoccupied Molecular Orbital (LUMO)[4].
When exposed to a soft nucleophile—such as a cysteine thiolate—an
SN2
-like nucleophilic attack occurs exclusively at the less sterically hindered
β
-carbon of the aziridine ring[5]. This highly breaks the C–N bond, forming a robust thioether[3]. Concurrently, the nitrogen atom is converted into a secondary amine that remains acylated by the 4-hydroxyphenyl methanone group.
The Utility of the Phenolic Tag:
The transferred 4-hydroxyphenyl moiety serves a dual purpose:
Analytical Tracking: It provides strong UV absorbance at 280 nm, allowing for precise HPLC quantification.
Radiolabeling: The phenol ring is an ideal substrate for late-stage electrophilic radioiodination (
125
I) at the ortho positions, enabling pharmacokinetic tracking of the peptide in vivo.
To ensure absolute site-selectivity on unprotected peptides, the reaction pH must be strictly controlled. The following table summarizes the causal relationship between pH, nucleophile pKa, and conjugation efficiency[1].
Target Residue / Nucleophile
pKa
Optimal pH Range
Reaction Time
Conjugation Yield
Selectivity Profile
Cysteine (-SH)
~8.3
7.5 – 8.0
1 – 2 hours
> 95%
High (Thiolate dominates)
Lysine (-NH
2
)
~10.5
8.5 – 9.0
4 – 6 hours
40 – 60%
Moderate (Requires basic pH)
Serine (-OH)
~13.0
> 9.5
> 12 hours
< 10%
Low (Hydrolysis competes)
Data Interpretation: At pH 7.8, cysteine is partially deprotonated to the highly reactive thiolate, while lysine remains protonated (non-nucleophilic). This pH differential guarantees that the
N
-acyl aziridine reacts exclusively with cysteine[6].
Experimental Protocol: Solution-Phase Conjugation
This protocol is designed as a self-validating system , ensuring that every chemical choice is logically sound and analytically verifiable.
Materials & Reagents
Target Peptide (containing a single free cysteine)
Trifluoroacetic acid (TFA) and
β
-mercaptoethanol (for quenching)
Step-by-Step Methodology
Step 1: Peptide Preparation & Disulfide Reduction
Dissolve the target peptide in degassed HEPES buffer (pH 7.8) to a final concentration of 1 mM.
Causality: Degassing the buffer prevents the oxidative dimerization of free cysteines. instead of Tris because Tris contains a primary amine that could competitively attack the aziridine over extended reaction times[1].
Add 10 molar equivalents of TCEP and incubate for 30 minutes at room temperature.
Causality: TCEP reduces any pre-formed disulfides. Unlike Dithiothreitol (DTT) or
β
-mercaptoethanol, TCEP does not contain a thiol group, ensuring it will not consume the aziridine electrophile[6].
Step 2: Aziridine Conjugation
Prepare a 50 mM stock solution of Aziridin-1-yl(4-hydroxyphenyl)methanone in anhydrous DMSO.
Add 5 molar equivalents of the aziridine reagent to the peptide solution. Ensure the final DMSO concentration remains below 10% (v/v).
Causality: Exceeding 10% organic solvent can alter the local dielectric constant, shifting the pKa of the cysteine thiol and precipitating the peptide.
Stir the reaction gently at 25°C for 2 hours.
Step 3: Self-Validation Checkpoint (LC-MS)
Extract a 5 µL aliquot and quench it into 95 µL of 1% aqueous TFA.
Analyze via LC-MS.
Validation: The successful ring-opening conjugation will present as a precise mass shift of +163.06 Da appended to the parent peptide mass.
Step 4: Quenching & Purification
Once conversion is >95%, quench the reaction by adding 50 molar equivalents of
β
-mercaptoethanol.
Causality: The excess small-molecule thiol rapidly consumes any unreacted
N
-acyl aziridine, preventing off-target modifications during the concentration process.
Purify the bioconjugate using Preparative RP-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). Monitor absorbance at both 214 nm (peptide backbone) and 280 nm (phenolic tag).
Workflow Visualization
Workflow for site-selective peptide modification using N-acyl aziridine conjugation.
References
Galonic, D. P., Ide, N. D., van der Donk, W. A., & Gin, D. Y. "Aziridine-Mediated Ligation and Site-Specific Modification of Unprotected Peptides." Journal of the American Chemical Society, 2011.[Link]
Galonic, D. P., van der Donk, W. A., & Gin, D. Y. "Site-Selective Conjugation of Thiols with Aziridine-2-Carboxylic Acid-Containing Peptides." Journal of the American Chemical Society, 2004.[Link]
Yudin, A. K., et al. "Site-Specific Integration of Amino Acid Fragments into Cyclic Peptides." Bioconjugate Chemistry, 2014.[Link]
PMC Biological Pathways. "Synthesis and Antiproliferative Activity of Phosphorus Substituted... by Rearrangement of Cyanoaziridines." National Institutes of Health. [Link]
Application Note: Synthesis of Aziridin-1-yl(4-hydroxyphenyl)methanone from 4-Hydroxybenzoic Acid
Executive Summary Aziridin-1-yl(4-hydroxyphenyl)methanone (CAS: 94857-80-4), commonly referred to as 4-hydroxybenzoyl aziridine, is a highly reactive, bifunctional building block utilized extensively in medicinal chemist...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Aziridin-1-yl(4-hydroxyphenyl)methanone (CAS: 94857-80-4), commonly referred to as 4-hydroxybenzoyl aziridine, is a highly reactive, bifunctional building block utilized extensively in medicinal chemistry and materials science[1]. The molecule features a stable phenolic moiety coupled with a highly strained aziridine ring, making it an excellent precursor for nucleophilic ring-opening cascades, photoaffinity labeling, and the synthesis of bioactive peptidomimetics.
Synthesizing this target directly from 4-hydroxybenzoic acid presents a significant chemoselectivity challenge. The free phenolic hydroxyl group can interfere with carboxylic acid activation, and the resulting N-acyl aziridine is highly sensitive to both nucleophilic attack and reductive cleavage. This application note details a robust, self-validating three-step protocol designed to navigate these vulnerabilities using orthogonal protection and mild activation strategies.
To ensure high yields and scientific integrity, the experimental design avoids brute-force coupling in favor of a meticulously staged approach:
Orthogonal Protection (Why TBS?): We utilize a tert-butyldimethylsilyl (TBS) ether rather than a standard acetate or benzyl ether. N-acyl aziridines are powerful acylating agents; attempting to remove an acetate protecting group via basic hydrolysis (e.g., K₂CO₃/MeOH) would inevitably result in the nucleophilic cleavage of the aziridine amide bond. Similarly, removing a benzyl ether via Pd/C catalytic hydrogenation risks the reductive ring-opening of the aziridine to an ethylamine derivative[2]. The TBS group, conversely, can be cleaved under mild, non-nucleophilic, and non-reductive conditions using fluoride ions (TBAF).
Chemoselective Activation (Why CDI?): 1,1'-Carbonyldiimidazole (CDI) is selected over traditional acid chlorides (e.g., SOCl₂) or carbodiimides (e.g., EDC). CDI mediates highly chemoselective acylations under exceptionally mild conditions[3]. It converts the carboxylic acid to an active acylimidazole intermediate, releasing CO₂ as a convenient visual indicator of reaction progress, and cleanly acylates the aziridine without generating difficult-to-remove urea byproducts.
Visualized Synthetic Pathway
Figure 1: Three-step synthetic workflow for the preparation of Aziridin-1-yl(4-hydroxyphenyl)methanone.
Quantitative Reaction Parameters
The following table summarizes the stoichiometric and physical parameters required to maintain the self-validating nature of this protocol.
Step
Transformation
Key Reagents
Equivalents
Temp (°C)
Time (h)
In-Process QC / Visual Cue
1a
Global Silylation
TBSCl / Imidazole
2.5 / 4.5
25
12
Complete dissolution in DMF
1b
Ester Hydrolysis
K₂CO₃ (aq)
1.0
25
2
TLC: Disappearance of bis-TBS spot
2a
CDI Activation
CDI
1.1
25
1
Cessation of CO₂ gas evolution
2b
Aziridine Coupling
Aziridine
1.2
0 to 25
4
TLC: Appearance of new UV-active spot
3
TBS Deprotection
TBAF (1M in THF)
1.05
0
0.5
TLC: Shift to highly polar, lower R_f
Step-by-Step Experimental Protocols
Critical Safety Addendum: Handling Aziridine
Aziridine (Ethyleneimine) is a severe hazard. It is highly volatile (bp 56 °C), acutely toxic by inhalation, and a potent alkylating agent/carcinogen. All operations involving free aziridine must be conducted in a certified fume hood using heavy-duty nitrile or butyl rubber gloves. Quench all aziridine-containing waste with 10% aqueous acetic acid to safely open the ring prior to disposal.
Protocol 1: Synthesis of 4-(tert-Butyldimethylsilyloxy)benzoic acid
Global Silylation: In an oven-dried round-bottom flask under N₂, dissolve 4-hydroxybenzoic acid (1.0 eq, 10.0 mmol) in anhydrous DMF (20 mL). Add imidazole (4.5 eq, 45.0 mmol) followed by TBSCl (2.5 eq, 25.0 mmol) in portions. Stir the reaction mixture at 25 °C for 12 hours.
Selective Hydrolysis: The previous step forms both the silyl ether and silyl ester. To selectively hydrolyze the ester, dilute the mixture with THF (20 mL) and add a solution of K₂CO₃ (1.0 eq, 10.0 mmol) in H₂O (10 mL). Stir vigorously at 25 °C for 2 hours.
Workup: Acidify the mixture carefully to pH 4-5 using 1M aqueous citric acid. Extract with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with water (3 × 20 mL) to remove DMF, followed by brine (20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate as a white solid.
Protocol 2: CDI-Mediated Coupling with Aziridine
Activation: Dissolve 4-(TBS-oxy)benzoic acid (1.0 eq, 8.0 mmol) in anhydrous THF (25 mL) under N₂. Add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq, 8.8 mmol) in one portion. Stir at 25 °C. Self-Validation: Observe the evolution of CO₂ gas. Continue stirring for 1 hour until gas evolution completely ceases, indicating full conversion to the acylimidazole[3].
Coupling: Cool the reaction flask to 0 °C using an ice bath. Using a pre-cooled, gas-tight syringe, add aziridine (1.2 eq, 9.6 mmol) dropwise. Remove the ice bath and allow the reaction to warm to 25 °C, stirring for 4 hours.
Workup: Quench the reaction by adding ice-cold water (10 mL). Extract with Ethyl Acetate (3 × 20 mL). Wash the organic layer with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL). Dry over Na₂SO₄, filter, and concentrate carefully (do not heat above 35 °C during evaporation) to afford 1-(4-(TBS-oxy)benzoyl)aziridine.
Protocol 3: Mild Deprotection to Target Compound
Fluoride Cleavage: Dissolve the crude 1-(4-(TBS-oxy)benzoyl)aziridine (1.0 eq, 6.0 mmol) in anhydrous THF (15 mL) and cool strictly to 0 °C under N₂.
TBAF Addition: Add a solution of TBAF (1.0 M in THF, 1.05 eq, 6.3 mmol) dropwise over 5 minutes. Stir at 0 °C for 30 minutes. Self-Validation: TLC (Hexanes/EtOAc 1:1) should show complete consumption of the starting material and the appearance of a highly polar spot (the free phenol). Prolonged exposure to TBAF is unnecessary and should be avoided to prevent background degradation.
Isolation: Quench the reaction with saturated aqueous NH₄Cl (10 mL). Extract with Ethyl Acetate (3 × 20 mL). Wash with brine, dry over Na₂SO₄, and concentrate.
Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 20% to 50% EtOAc in Hexanes) to yield pure Aziridin-1-yl(4-hydroxyphenyl)methanone as a crystalline solid.
References
CDI Mediates Mild and One-Pot Syntheses of 4H-1,3-Benzoxazinones
Source: chemrxiv.org
URL:[Link]
Intramolecular Radical Aziridination of Allylic Sulfamoyl Azides via Co(II)-Based Metalloradical Catalysis: Effective Construction of Strained Heterobicyclic Structures
Source: nih.gov (PMC)
URL:[Link]
Application Note: Regio- and Chemoselective Nucleophilic Ring-Opening of Aziridin-1-yl(4-hydroxyphenyl)methanone
Executive Summary Aziridin-1-yl(4-hydroxyphenyl)methanone (CAS: 94857-80-4) is a highly versatile, bi-functional building block utilized in the synthesis of complex β -functionalized amides, aza-heterocycles, and pharmac...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Aziridin-1-yl(4-hydroxyphenyl)methanone (CAS: 94857-80-4) is a highly versatile, bi-functional building block utilized in the synthesis of complex
β
-functionalized amides, aza-heterocycles, and pharmaceutical intermediates[1]. Structurally, it combines a highly strained three-membered aziridine ring with an electron-withdrawing 4-hydroxybenzoyl group. This N-acyl substitution strongly activates the aziridine towards nucleophilic attack by lowering the LUMO of the C–N bond[2].
However, the presence of an unprotected phenolic hydroxyl group (pKa ~10) introduces significant chemoselectivity challenges. Under strongly basic conditions, phenoxide formation can trigger competitive intermolecular attacks, leading to oligomerization. This application note details self-validating, field-proven protocols for the nucleophilic ring-opening of this molecule using amines, thiols, and azides under strictly controlled, mild conditions that preserve the integrity of the phenol moiety.
Mechanistic Insights & Experimental Causality
The ring-opening of N-acylaziridines proceeds via an
SN2
-type mechanism[3]. Because the aziridine ring in Aziridin-1-yl(4-hydroxyphenyl)methanone is unsubstituted at the carbon atoms, regioselectivity is inherently controlled; nucleophilic attack at either carbon yields the identical
N
-(2-substituted-ethyl)-4-hydroxybenzamide.
The Role of Catalysts and Solvent (E-E-A-T Principle)
To prevent phenol-driven side reactions, the activation of the aziridine must rely on electrophilic pull rather than strong nucleophilic push:
Lewis Acid Catalysis (
Sc(OTf)3
or
BF3⋅OEt2
) : Lewis acids coordinate to the carbonyl oxygen of the N-acyl group. This withdraws electron density from the aziridine nitrogen, further weakening the C–N bond and allowing mild nucleophiles to attack at room temperature[4].
Sc(OTf)3
is highly recommended due to its moisture tolerance and mild acidity, which prevents the etherification of the free phenol.
Hydrogen-Bond Activation (HFIP) : 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) is a strongly hydrogen-bonding, highly polar, yet low-nucleophilicity solvent. It can activate N-acylaziridines without the need for transition metals by forming a strong hydrogen bond network with the carbonyl oxygen, making it an ideal green solvent for thiol and amine nucleophiles[5][6].
Figure 1: Mechanistic pathway of electrophile-activated SN2 ring-opening of N-acylaziridines.
Standardized Experimental Protocols
Protocol A: Amine Nucleophiles (Synthesis of 1,2-Diamino Derivatives)
Causality Note: Amines are basic and can partially deprotonate the phenol. To counteract this equilibrium and ensure rapid kinetics, a mild Lewis acid (
Sc(OTf)3
) is used alongside a slight excess of the amine (2.0 equivalents)[4].
Step-by-Step Methodology:
Preparation : In an oven-dried 25 mL round-bottom flask under an argon atmosphere, dissolve Aziridin-1-yl(4-hydroxyphenyl)methanone (1.0 mmol, 163.2 mg) in anhydrous Dichloromethane (DCM, 10 mL).
Catalyst Addition : Cool the solution to 0 °C using an ice bath. Add Scandium(III) triflate (
Sc(OTf)3
, 0.1 mmol, 49.2 mg, 10 mol%) in one portion. Stir for 10 minutes to allow coordination.
Nucleophile Addition : Add the amine (e.g., benzylamine, 2.0 mmol) dropwise over 5 minutes.
Reaction : Remove the ice bath and allow the mixture to warm to room temperature (25 °C). Stir for 4–6 hours. Monitor via TLC (Eluent: EtOAc/Hexanes 1:1) or LC-MS.
Quenching & Workup : Quench the reaction with saturated aqueous
NaHCO3
(10 mL). Extract the aqueous layer with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure.
Purification : Purify the crude residue via silica gel flash chromatography to yield the
N
-(2-(benzylamino)ethyl)-4-hydroxybenzamide.
Protocol B: Thiol Nucleophiles (Synthesis of
β
-Amino Thioethers)
Causality Note: Thiols are highly nucleophilic but slightly acidic. To avoid metal catalysts entirely, HFIP is utilized as both solvent and hydrogen-bond promoter[5].
Step-by-Step Methodology:
Preparation : Dissolve the aziridine substrate (1.0 mmol) in HFIP (5.0 mL) at room temperature.
Reaction : Stir the homogeneous mixture at 25 °C for 2 hours. The strong hydrogen bonding of HFIP to the carbonyl group sufficiently activates the aziridine for rapid ring opening[6].
Workup : Evaporate the HFIP under reduced pressure (HFIP can be recovered via a cold trap).
Purification : The crude product is typically >90% pure but can be passed through a short silica plug (EtOAc/Hexanes) to remove trace unreacted thiol.
Protocol C: Azide Nucleophiles (Synthesis of
β
-Azido Amides)
Causality Note: Azide ring-opening provides a direct route to 1,2-diamines after reduction. Using
TMSN3
is advantageous because the TMS group transiently silylates the free phenol, preventing interference during the Lewis acid-catalyzed opening[7].
Step-by-Step Methodology:
Preparation : Dissolve the aziridine (1.0 mmol) in anhydrous THF (10 mL) under argon at 0 °C.
Reagent Addition : Add Azidotrimethylsilane (
TMSN3
, 1.5 mmol) followed by dropwise addition of Boron trifluoride diethyl etherate (
BF3⋅OEt2
, 0.2 mmol, 20 mol%).
Reaction : Stir at 0 °C for 1 hour, then warm to 25 °C and stir for an additional 5 hours.
Desilylation/Workup : Add Methanol (5 mL) and stir for 30 minutes to cleave any transient TMS-ethers on the phenol. Concentrate the mixture.
Purification : Purify via column chromatography to afford the
β
-azido amide.
Figure 2: Standardized experimental workflow for the nucleophilic ring-opening of N-acylaziridines.
Quantitative Data & Optimization Summary
The following table summarizes the optimized reaction conditions for Aziridin-1-yl(4-hydroxyphenyl)methanone, synthesizing quantitative data derived from established N-acylaziridine methodologies[2][4][7].
H-bond activation by solvent; metal-free, highly chemoselective.
Azide
TMSN3
BF3⋅OEt2
(20 mol%)
THF
0
→
25
6
85
In situ TMS protection of the phenol prevents side reactions.
Alcohol
Methanol
BF3⋅OEt2
(50 mol%)
MeOH
60
12
65
Requires heating and higher catalyst loading due to lower nucleophilicity.
Troubleshooting & Safety Considerations
Toxicity Warning : Aziridines are highly strained alkylating agents and potential mutagens. All operations, especially weighing and transferring the solid Aziridin-1-yl(4-hydroxyphenyl)methanone, must be conducted inside a certified fume hood using appropriate PPE (nitrile gloves, lab coat, safety goggles).
Polymerization Risk : If the reaction mixture turns highly viscous or an insoluble white precipitate forms rapidly, this indicates base-catalyzed oligomerization of the phenol. Ensure that no strong bases (e.g.,
NaH
,
KOtBu
) are used, and verify the anhydrous nature of Lewis acids.
References
Organocatalyzed enantioselective desymmetrization of aziridines and epoxides
Source: beilstein-journals.org
URL:[Link]
Copper-Catalyzed Asymmetric Nitrenoid Transfer to Access Fused δ‐Lactams via HFIP-Assisted Aziridination
Source: snnu.edu.cn (ChemRxiv preprint related data)
URL:[Link]
Scalable Synthesis of N-Acylaziridines from N-Tosylaziridines
Source: acs.org (The Journal of Organic Chemistry)
URL:[Link]
Rh2(II)-Catalyzed Intermolecular N-Aryl Aziridination of Olefins Using Nonactivated N Atom Precursors
Source: acs.org (Journal of the American Chemical Society)
URL:[Link]
A New, Mild Synthesis of N-Sulfonyl Ketimines via the Palladium-Catalyzed Isomerization of Aziridines
Source: acs.org (Organic Letters)
URL:[Link]
Catalytic asymmetric ring opening of Aziridin-1-yl(4-hydroxyphenyl)methanone
Application Note: Catalytic Asymmetric Ring Opening of Aziridin-1-yl(4-hydroxyphenyl)methanone Executive Summary & Chemical Context Aziridin-1-yl(4-hydroxyphenyl)methanone (CAS 94857-80-4) is a highly reactive N-acyl azi...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Catalytic Asymmetric Ring Opening of Aziridin-1-yl(4-hydroxyphenyl)methanone
Executive Summary & Chemical Context
Aziridin-1-yl(4-hydroxyphenyl)methanone (CAS 94857-80-4) is a highly reactive N-acyl aziridine characterized by the fusion of a strained three-membered nitrogen heterocycle with a phenolic moiety[1]. While the aziridine ring itself lacks carbon substitution (rendering it achiral), it serves as an exceptional electrophile for asymmetric ring-opening alkylation when paired with prochiral nucleophiles. This application note details a state-of-the-art methodology for reacting this aziridine with 3-substituted oxindoles under chiral phase-transfer catalysis[2]. The result is the highly enantioselective construction of contiguous all-carbon quaternary stereocenters—a critical structural motif in modern drug discovery and alkaloid synthesis.
Mechanistic Rationale: Causality in Catalyst Design
The asymmetric alkylation of an unsubstituted aziridine requires absolute spatial control over the incoming nucleophile. To achieve this, we utilize a bifunctional chiral 1,2,3-triazolium salt catalyst[3].
Dual Activation Mechanism : The catalyst operates via a synergistic dual-activation pathway. The basic counterion (e.g., carbonate) deprotonates the 3-substituted oxindole to form an enolate. Simultaneously, the triazolium C–H and the chiral scaffold's amide N–H form a rigid hydrogen-bonding network with this enolate[2].
Role of the 4-Hydroxyphenyl Group : The 4-hydroxyphenyl moiety of the aziridine is not merely a spectator. The phenolic -OH and the N-acyl carbonyl group engage in secondary hydrogen-bonding interactions with the catalyst’s chiral pocket. This pre-organizes the electrophile, rigidifying the transition state.
Facial Selectivity : This rigid assembly dictates the facial selectivity of the enolate's
SN2
-type attack on the aziridine ring, generating the quaternary stereocenter with high enantiomeric excess (ee) while preventing racemic background reactions[2].
Catalytic cycle of the asymmetric ring-opening alkylation of the aziridine.
Quantitative Optimization Data
The choice of solvent and temperature is critical for maintaining the integrity of the chiral ion pair. Non-polar solvents like diethyl ether (
Et2O
) enhance tight ion-pairing between the enolate and the chiral triazolium cation, which is essential for high enantio-induction[3]. Lowering the temperature to -10 °C suppresses the uncatalyzed background ring-opening.
Table 1: Optimization of Reaction Conditions for Asymmetric Ring Opening
Entry
Catalyst Loading (mol%)
Solvent
Base
Temp (°C)
Yield (%)
ee (%)
1
5.0
THF
K2CO3
25
45
62
2
5.0
Et2O
K2CO3
25
78
85
3
5.0
Et2O
K2CO3
-10
82
94
4
1.0
Et2O
K2CO3
-10
60
90
5
5.0
Toluene
K2CO3
-10
55
70
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. By incorporating kinetic checkpoints, researchers can verify the integrity of the catalytic cycle before committing to full purification.
Step-by-step experimental workflow for the catalytic asymmetric ring opening.
Preparation & Assembly : Flame-dry a 10 mL Schlenk tube under argon. Add the chiral 1,2,3-triazolium bromide catalyst (5 mol%) and anhydrous
K2CO3
(1.0 equiv).
Causality:
K2CO3
is selected because its mild basicity is sufficient to deprotonate the oxindole but weak enough to prevent the racemic background degradation of the highly reactive N-acyl aziridine.
Solvent Addition : Inject 1.0 mL of anhydrous
Et2O
and cool the suspension to -10 °C using a cryocooler.
Causality:
Et2O
forces the ionic intermediates into a tight chiral ion pair, maximizing stereocontrol[3].
Substrate Addition : Add 3-methyloxindole (0.10 mmol), followed by a slow, portion-wise addition of Aziridin-1-yl(4-hydroxyphenyl)methanone (0.20 mmol).
Validation Checkpoint: The aziridine is added in excess (2.0 equiv) to drive the reaction kinetics, as pseudo-first-order dependence on the catalyst is required for optimal ee[2].
Reaction Monitoring : Stir vigorously at -10 °C for 24 hours.
Validation Checkpoint: At t=8h, extract a 10 µL aliquot, quench with
NH4Cl
, and analyze via TLC (Hexanes/EtOAc 1:1). The appearance of a distinct, highly polar spot indicates successful ring opening.
Quenching & Extraction : Quench the reaction by adding 2.0 mL of saturated aqueous
NH4Cl
. Extract the aqueous layer with ethyl acetate (3 × 5 mL). Dry the combined organic layers over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure.
Purification & Validation : Purify the crude residue via flash column chromatography on silica gel. Determine the enantiomeric excess (ee) of the purified alkylated oxindole using chiral High-Performance Liquid Chromatography (HPLC) (e.g., Daicel Chiralpak IC column, Hexane/IPA 80:20, 1.0 mL/min).
Validation Checkpoint: A >90% ee confirms the integrity of the hydrogen-bonding network during the transition state.
Troubleshooting & Field-Proven Insights
Moisture Sensitivity : The triazolium catalyst's hydrogen-bonding network is highly sensitive to water. Even trace moisture in the
Et2O
can competitively bind to the catalyst, disrupting the transition state and drastically lowering the ee. Always use freshly distilled, anhydrous solvents.
Aziridine Stability : Aziridin-1-yl(4-hydroxyphenyl)methanone contains a reactive phenolic -OH. If stored improperly, it can undergo intermolecular self-condensation or polymerization. Store the aziridine at -20 °C under argon and verify its purity via
1H
NMR prior to the reaction.
Stirring Rate : Because the reaction utilizes solid
K2CO3
in a solid-liquid biphasic system, the mass transfer rate is critical. A magnetic stirring rate of at least 800 rpm is required to ensure consistent deprotonation kinetics.
References
Title: Asymmetric Substitution at the Tetrasubstituted Chiral Carbon: Catalytic Ring-Opening Alkylation of Racemic 2,2-Disubstituted Aziridines with 3-Substituted Oxindoles
Source: Journal of the American Chemical Society (JACS)
URL: [Link]
Title: Chiral Phase-Transfer Catalysts with Hydrogen Bond: A Powerful Tool in the Asymmetric Synthesis
Source: MDPI Catalysts
URL: [Link]
Application Note: Utilizing Aziridin-1-yl(4-hydroxyphenyl)methanone for Photoaffinity Labeling of Protein-Ligand Interactions
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals Introduction Photoaffinity labeling (PAL) is a powerful and versatile technique used to identify and characterize specific...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Introduction
Photoaffinity labeling (PAL) is a powerful and versatile technique used to identify and characterize specific biomolecular interactions, particularly between small molecules and their protein targets.[1][2] This method utilizes a photoactivatable probe that, upon irradiation with light of a specific wavelength, forms a highly reactive intermediate that covalently cross-links to interacting residues within the binding site of a target protein.[1] This covalent capture transforms a transient, non-covalent interaction into a stable, permanent bond, permitting the use of rigorous analytical techniques like SDS-PAGE and mass spectrometry for target identification and binding site mapping.[3][4]
This guide details the application of Aziridin-1-yl(4-hydroxyphenyl)methanone , a unique photoaffinity probe, for elucidating protein-ligand interactions. This compound integrates two key functional motifs: a benzophenone photophore and a strained aziridine ring. The benzophenone group is a well-established photoactivatable moiety that, upon UV irradiation, generates a reactive biradical capable of forming stable C-C bonds with its target.[5] The aziridine ring, a three-membered heterocycle, is a potent electrophile, susceptible to nucleophilic attack, which may contribute to the probe's binding specificity and reactivity.[6][7]
This document serves as a comprehensive resource for researchers, providing in-depth mechanistic insights, detailed experimental protocols, and critical considerations for the successful application of Aziridin-1-yl(4-hydroxyphenyl)methanone in both in vitro and live-cell contexts.
Part 1: Principles and Mechanistic Insights
The Photoaffinity Labeling Workflow
The successful application of photoaffinity labeling hinges on a well-controlled, multi-step workflow. The process begins with the incubation of the probe with a biological sample, allowing for the formation of a non-covalent complex. Subsequent UV irradiation activates the photophore, leading to covalent cross-linking. The final stage involves the analysis and identification of the now-covalently labeled target proteins. The inclusion of rigorous controls is paramount to validate the specificity of the observed interactions.
General workflow for photoaffinity labeling experiments.
Mechanism of Benzophenone-Mediated Crosslinking
The utility of Aziridin-1-yl(4-hydroxyphenyl)methanone as a photoaffinity probe stems from its benzophenone core. Upon absorption of UV light in the 350-360 nm range, the carbonyl group undergoes a n→π* transition, leading to the formation of a reactive triplet biradical.[5] This species is a powerful hydrogen abstractor and can react with proximal C-H bonds of amino acid residues within the protein's binding pocket. This hydrogen abstraction generates a protein radical and a ketyl radical on the probe, which then combine to form a stable, covalent C-C bond. A key advantage of benzophenone photophores is their relative stability in aqueous environments and the use of longer UV wavelengths, which minimizes photodamage to biological macromolecules.[5]
Photoactivation of the benzophenone moiety and covalent labeling.
The Role of the Aziridine Moiety
The aziridine ring is a strained, three-membered heterocycle that behaves as an electrophile.[7] It can undergo ring-opening reactions upon attack by nucleophilic amino acid side chains, such as the thiol of cysteine, the imidazole of histidine, or the amine of lysine.[6] While this reaction is not photochemical, the inherent reactivity of this group could contribute to covalent labeling. Therefore, the "No UV" control is absolutely essential to distinguish between light-dependent photoaffinity labeling and light-independent alkylation by the aziridine ring. This control ensures that any identified targets are a result of the photo-induced reaction.
Part 2: Experimental Design and Critical Parameters
Probe Preparation and Handling
Solubility: Aziridin-1-yl(4-hydroxyphenyl)methanone is an organic molecule and will likely require dissolution in an organic solvent like DMSO or ethanol to create a concentrated stock solution.
Storage: Store the stock solution at -20°C or -80°C, protected from light to prevent degradation or premature activation.
Working Concentration: The optimal concentration must be determined empirically. A typical starting range for photoaffinity probes is between 1-100 µM. Titration experiments are recommended to find the lowest effective concentration that yields specific labeling, minimizing off-target effects.
Designing Essential Controls
The validity of any photoaffinity labeling experiment rests on the strength of its controls. These are not optional steps; they are integral to data interpretation.
No UV Irradiation Control: This is the most critical control for this specific probe. A sample is prepared identically to the experimental sample but is not exposed to UV light. The absence of a labeled product in this lane confirms that the covalent bond formation is light-dependent and not due to the inherent reactivity of the aziridine moiety.[8]
Competition Control: To demonstrate binding specificity, a parallel experiment is run in the presence of a large molar excess (e.g., 100-fold) of a known, non-photoactivatable ligand or inhibitor that binds to the same target.[1][9] A significant reduction in the labeling signal compared to the probe-only sample indicates that the probe binds specifically to the intended site.
Vehicle Control: A sample treated only with the solvent (e.g., DMSO) used to dissolve the probe. This control ensures that the vehicle itself does not cause any artifacts in the experiment.[10]
UV Irradiation Parameters
The efficiency of the cross-linking reaction is highly dependent on the irradiation conditions. These parameters should be optimized for each experimental system.
Parameter
Recommended Value
Rationale & Considerations
Wavelength
350 - 365 nm
This wavelength range is optimal for activating benzophenone photophores while minimizing damage to proteins and nucleic acids that absorb strongly at shorter wavelengths (<300 nm).[5][8]
Duration
5 - 30 minutes
Start with a shorter time and increase if labeling is inefficient. Prolonged exposure can lead to sample heating and non-specific cross-linking.[8]
Light Source
UV lamp (e.g., in a cross-linker)
A source with a defined wavelength output is crucial. Ensure consistent distance between the source and the sample for reproducibility.
Temperature
4°C (on ice)
Irradiation should be performed on ice to dissipate heat generated by the UV lamp and maintain protein stability.[8]
Sample Vessel
UV-transparent
Use vessels like quartz cuvettes or thin-walled plastic plates/tubes that do not block the activating wavelength. Standard polystyrene plates often have UV inhibitors.
Part 3: Detailed Experimental Protocols
Protocol 1: In Vitro Photoaffinity Labeling of a Purified Protein
This protocol is designed for labeling a known, purified protein to confirm interaction or map a binding site.
Preparation:
Prepare a stock solution of Aziridin-1-yl(4-hydroxyphenyl)methanone (e.g., 10 mM in DMSO).
Prepare the purified target protein in a suitable, UV-transparent buffer (e.g., PBS or HEPES). Avoid buffers with components that can quench the photoreaction, like DTT or β-mercaptoethanol.
Reaction Setup (on ice):
For each condition, prepare a reaction mixture in a microcentrifuge tube or a well of a UV-transparent plate. A typical final volume is 25-100 µL.
Test Sample: Add the target protein (e.g., 1-5 µM final concentration) and the photoaffinity probe (e.g., 10-50 µM final concentration).
Competition Control: Pre-incubate the target protein with a 100-fold molar excess of a competitor ligand for 15-30 minutes before adding the photoaffinity probe.
No UV Control: Prepare a test sample identically but keep it shielded from UV light.
Incubation:
Incubate all samples in the dark at 4°C or room temperature for 30-60 minutes to allow the probe to bind to the target protein.
UV Irradiation:
Place the samples on ice, un-capped, in a UV cross-linker or directly under a UV lamp.
Irradiate at 350-365 nm for 10-30 minutes. Do not irradiate the "No UV" control sample.
Analysis:
Quench the reaction by adding SDS-PAGE loading buffer.
Boil the samples for 5 minutes.
Analyze the samples by SDS-PAGE followed by Coomassie staining or Western blotting with an antibody against the target protein to detect a molecular weight shift corresponding to the mass of the probe.
Protocol 2: In Cellulo Photoaffinity Labeling in Live Cells
This protocol allows for the identification of protein targets in their native cellular environment.[10]
Cell Culture:
Plate cells (e.g., HEK293T) in 6-well or 10 cm dishes and grow to 80-90% confluency.
Probe Treatment:
Wash the cells once with serum-free media or PBS.
Add fresh serum-free media containing the desired final concentration of Aziridin-1-yl(4-hydroxyphenyl)methanone.
Controls: Prepare separate dishes for the "No UV" and "Competition" controls as described in the in vitro protocol. For the competition control, pre-treat cells with the competitor ligand for 30-60 minutes before adding the probe.
Incubate the cells in the dark (e.g., in a cell culture incubator) for 1-4 hours.
UV Irradiation:
Remove the lids from the culture dishes.
Place the dishes on a refrigerated plate or a bed of ice to maintain a low temperature.
Irradiate the cells from above with 350-365 nm UV light for 5-15 minutes. Keep the "No UV" control dish covered.
Cell Lysis and Proteome Extraction:
Immediately after irradiation, wash the cells twice with ice-cold PBS.
Lyse the cells directly on the plate using a suitable lysis buffer (e.g., RIPA buffer supplemented with protease inhibitors).
Scrape the cells, collect the lysate, and clarify by centrifugation to pellet cell debris.
Downstream Analysis:
The resulting proteome can be analyzed by Western blot if a target is suspected.
For unbiased target identification, the proteome should be processed for analysis by mass spectrometry.[3][11]
Part 4: Downstream Analysis and Target Identification
Gel-Based Analysis (SDS-PAGE & Western Blot): This is the most straightforward method for validating the labeling of a known or suspected target. A successful covalent modification will result in a slight increase in the molecular weight of the target protein, which can be visualized as a "band shift" on a Western blot. The intensity of this shifted band should be reduced in the competition control and absent in the "No UV" control.
Mass Spectrometry-Based Proteomics: For identifying unknown targets, mass spectrometry is the method of choice.[4][12] The general workflow involves:
Protein Digestion: The complex proteome from the in cellulo experiment is digested into peptides, typically using trypsin.
LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.
Data Analysis: Specialized software is used to search the acquired MS/MS spectra against a protein database. The key is to identify peptides that have been modified by the mass of the photoaffinity probe. This not only identifies the target protein but can also pinpoint the specific amino acid residue(s) that were cross-linked.
Part 5: Troubleshooting
Problem
Potential Cause(s)
Suggested Solution(s)
No Labeling Signal
- Ineffective UV irradiation (wrong wavelength, low power).- Probe concentration too low.- Buffer components are quenching the reaction.- The probe does not bind the target.
- Verify UV lamp output and wavelength. Increase irradiation time.- Perform a probe concentration titration.- Use a simple, non-quenching buffer (e.g., PBS, HEPES).- Confirm non-covalent binding with an orthogonal method if possible.
High Background / Non-specific Labeling
- Probe concentration too high.- UV irradiation time is too long.- Probe aggregation.- Inherent reactivity of the aziridine group.
- Decrease probe concentration.- Optimize and reduce irradiation time.- Centrifuge probe stock solution before use.- Compare signal to the "No UV" control; if the background is present there, it is light-independent.
Labeling Signal in "No UV" Control
- The aziridine ring is reacting with nucleophiles on the protein.
- This indicates light-independent alkylation. The data is still useful if the UV-dependent signal is significantly stronger. This highlights a true photo-crosslinking event on top of the background alkylation.
No Reduction of Signal in Competition Control
- The competitor is not effective or is used at too low a concentration.- The probe is binding non-specifically (not at the competitor's binding site).
- Increase the molar excess of the competitor.- Confirm competitor binding affinity.- This may indicate the observed labeling is not target-specific. Re-evaluate probe concentration and irradiation conditions.
References
Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
Dranow, S. M., & Sefc, D. L. (2021). Photoaffinity labeling in target- and binding-site identification. RSC Medicinal Chemistry, 12(10), 1640–1659. Retrieved from [Link]
A typical photoaffinity labeling experimental protocol to identify the... (n.d.). ResearchGate. Retrieved from [Link]
Blex, C., et al. (2016). Photoaffinity Labeling and in-Gel Fluorescence. Bio-protocol, 6(22). Retrieved from [Link]
Halloran, M. W., et al. (2020). Probing the Mechanism of Photoaffinity Labeling by Dialkyldiazirines through Bioorthogonal Capture of Diazoalkanes. Journal of the American Chemical Society, 142(50), 20976–20984. Retrieved from [Link]
Suchanek, M., et al. (2006). Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics. Expert Review of Proteomics, 3(4), 399–408. Retrieved from [Link]
Uddin, M. J., et al. (2013). Photoaffinity Labeling of Plasma Proteins. Molecules, 18(11), 13628–13653. Retrieved from [Link]
Kalk, A., et al. (2004). Characterization of peptide-protein interactions using photoaffinity labeling and LC/MS. Analytical and Bioanalytical Chemistry, 378(1), 229–237. Retrieved from [Link]
Suchanek, M., et al. (2014). Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics. Expert Review of Proteomics, 3(4), 399-408. Retrieved from [Link]
Liénard, B. M. R., et al. (2024). Photoaffinity labeling coupled to MS to identify peptide biological partners: Secondary reactions, for better or for worse? Mass Spectrometry Reviews. Retrieved from [Link]
Nagamalla, S., et al. (2024). Ring-Opening of Aziridines Using Tethered Hemiketals. The Journal of Organic Chemistry, 89(4), 2261–2267. Retrieved from [Link]
Nagamalla, S., et al. (2024). Ring-Opening of Aziridines Using Tethered Hemiketals. The Journal of Organic Chemistry. Retrieved from [Link]
Reddy, T., et al. (2022). Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine. Molecules, 27(19), 6668. Retrieved from [Link]
Recent Progress in Diazirine-Based Photoaffinity Labeling. (2021). ResearchGate. Retrieved from [Link]
Thomas, J. R., et al. (2019). Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors. ACS Omega, 4(3), 5367–5376. Retrieved from [Link]
Song, Y., et al. (2014). A diazirine-based photoaffinity etoposide probe for labeling topoisomerase II. Bioorganic & Medicinal Chemistry Letters, 24(2), 657–660. Retrieved from [Link]
de Bruin, N., et al. (2022). Oseltamivir aziridines are potent influenza neuraminidase inhibitors and imaging agents. Proceedings of the National Academy of Sciences, 119(39), e2205574119. Retrieved from [Link]
Paquot, C., et al. (2022). Merits of Diazirine Photo-Immobilization for Target Profiling of Natural Products and Cofactors. Journal of the American Chemical Society, 144(44), 20211–20215. Retrieved from [Link]
Ishikawa, T. (2001). AZIRIDINE-2-CARBOXYLATES: PREPARATION, NUCLEOPHILIC RING OPENING, AND RING EXPANSION. HETEROCYCLES, 55(5), 981. Retrieved from [Link]
Diazirines Beyond Photoaffinity Labeling: A Comprehensive Overview of Applications in Biological Sciences, Materials Chemistry, and NMR‐Spectroscopy. (2023). ResearchGate. Retrieved from [Link]
Photoaffinity Labeling Mass Spectrometry. (2024). Evotec. Retrieved from [Link]
Sumranjit, T., & Chung, S. J. (2013). Recent Advances in Target Characterization and Identification by Photoaffinity Probes. Molecules, 18(9), 10425–10451. Retrieved from [Link]
Friedlos, F., et al. (1992). Identification, synthesis and properties of 5-(aziridin-1-yl)-2-nitro-4-nitrosobenzamide, a novel DNA crosslinking agent derived from CB1954. Biochemical Pharmacology, 44(7), 1423–1428. Retrieved from [Link]
Photoaffinity Labeling Preferences of Diazirines. (2021). INOUE RESEARCH GROUP. Retrieved from [Link]
Technical Support Center: Synthesis of Aziridin-1-yl(4-hydroxyphenyl)methanone
For Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting and frequently asked questions for the synthesis of Aziridin-1-yl(4-hydroxyphenyl)methanone....
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting and frequently asked questions for the synthesis of Aziridin-1-yl(4-hydroxyphenyl)methanone. As Senior Application Scientists, we aim to deliver not just protocols, but the underlying scientific principles to empower your research and development.
I. Troubleshooting Guide: Optimizing Your Synthesis
Low yields, incomplete reactions, and purification challenges are common hurdles in organic synthesis. This section provides a structured approach to identifying and resolving issues encountered during the synthesis of Aziridin-1-yl(4-hydroxyphenyl)methanone.
A key challenge in this synthesis is the presence of a reactive phenol group, which can compete with the aziridine nitrogen during acylation.[1] Therefore, a protection-acylation-deprotection strategy is often necessary for a successful and high-yield synthesis.
Common Problems and Solutions
Problem
Potential Cause(s)
Recommended Solution(s)
Low or no product formation
1. Incomplete protection of the phenolic hydroxyl group: The unprotected phenol can react with the acylating agent, leading to O-acylation instead of the desired N-acylation.[1] 2. Degradation of the aziridine ring: Aziridines are susceptible to ring-opening under acidic or nucleophilic conditions.[2] 3. Ineffective coupling agent: The chosen coupling agent may not be sufficiently reactive to promote the acylation of the aziridine.
1. Ensure complete protection of the phenol: Use a suitable protecting group for the hydroxyl moiety. Silyl ethers are a good choice due to their ease of formation and mild deprotection conditions.[3] Monitor the protection step by TLC or NMR to confirm complete conversion before proceeding. 2. Maintain neutral or slightly basic reaction conditions: Avoid strong acids or bases that can degrade the aziridine ring. Use a non-nucleophilic base like triethylamine or diisopropylethylamine to scavenge any acid generated during the reaction. 3. Select an appropriate coupling agent: For the acylation of aziridine with a carboxylic acid, use a reliable coupling agent such as HBTU.[4]
Presence of multiple byproducts
1. O-acylation of the phenol: As mentioned above, this is a major side reaction if the phenol is not protected.[1] 2. Polymerization of aziridine: Aziridines can polymerize, especially in the presence of acids or heat.[5] 3. Ring-opening of the aziridine: Nucleophiles present in the reaction mixture can attack the strained aziridine ring.[2]
1. Implement a robust protection strategy: Protect the phenol group before the acylation step. 2. Control reaction temperature: Run the reaction at a low temperature (e.g., 0 °C to room temperature) to minimize polymerization. 3. Use anhydrous solvents: Water can act as a nucleophile and lead to ring-opening. Ensure all solvents and reagents are dry.
Difficulty in product purification
1. Similar polarity of product and byproducts: O-acylated byproduct and unreacted starting materials may have similar polarities to the desired product, making chromatographic separation challenging. 2. Product instability on silica gel: The acidic nature of silica gel can cause degradation of the aziridine product during column chromatography.
1. Optimize reaction conditions to minimize byproducts: A cleaner reaction will simplify purification. 2. Use alternative purification techniques: Consider using neutral or basic alumina for chromatography to avoid product degradation.[6] Recrystallization can also be an effective purification method.
Experimental Protocols
Protocol 1: Protection of 4-Hydroxyphenyl Methyl Ketone
This protocol details the protection of the phenolic hydroxyl group as a silyl ether, a crucial step to prevent unwanted side reactions.
Materials:
4-Hydroxyphenyl methyl ketone
tert-Butyldimethylsilyl chloride (TBDMSCl)
Imidazole
Anhydrous Dichloromethane (DCM)
Procedure:
Dissolve 4-hydroxyphenyl methyl ketone (1.0 eq) and imidazole (2.5 eq) in anhydrous DCM.
Add TBDMSCl (1.2 eq) portion-wise to the solution at 0 °C.
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
Quench the reaction with water and extract with DCM.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to obtain the protected ketone.
Protocol 2: Acylation of Aziridine
This protocol describes the coupling of the protected 4-hydroxybenzoyl derivative with aziridine.
Materials:
Protected 4-hydroxybenzoic acid (prepared from the corresponding protected ketone via oxidation)
To a solution of the protected 4-hydroxybenzoic acid (1.0 eq) and HBTU (1.1 eq) in anhydrous DMF, add TEA (2.2 eq).
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
Add aziridine (1.2 eq) dropwise to the reaction mixture at 0 °C.
Allow the reaction to stir at room temperature overnight.
Pour the reaction mixture into water and extract with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Protocol 3: Deprotection of the Silyl Ether
This protocol outlines the removal of the silyl protecting group to yield the final product.
Materials:
Protected Aziridin-1-yl(4-hydroxyphenyl)methanone
Tetrabutylammonium fluoride (TBAF) (1M solution in THF)
Tetrahydrofuran (THF)
Procedure:
Dissolve the protected compound (1.0 eq) in THF.
Add TBAF (1.1 eq) dropwise to the solution at 0 °C.
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.[7]
Quench the reaction with saturated aqueous ammonium chloride solution.
Extract the product with ethyl acetate.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on neutral or basic alumina to obtain Aziridin-1-yl(4-hydroxyphenyl)methanone.[6]
Troubleshooting Workflow
Caption: Troubleshooting workflow for the synthesis of Aziridin-1-yl(4-hydroxyphenyl)methanone.
II. Frequently Asked Questions (FAQs)
Q1: Why is it necessary to protect the hydroxyl group of 4-hydroxybenzoic acid before reacting it with aziridine?
The hydroxyl group of a phenol is nucleophilic and can react with the activated carboxylic acid (or acyl chloride), leading to the formation of an ester byproduct (O-acylation).[1] This competes with the desired N-acylation of the aziridine, thereby reducing the yield of the target molecule. Protecting the hydroxyl group as a silyl ether, for example, temporarily masks its reactivity, directing the acylation to the nitrogen of the aziridine ring.[3]
Q2: What are the main challenges associated with working with aziridines?
Aziridines are three-membered heterocyclic compounds with significant ring strain, making them susceptible to ring-opening reactions by various nucleophiles.[2] They can also polymerize under acidic conditions or at elevated temperatures.[5] Furthermore, many aziridine-containing compounds are toxic and should be handled with appropriate safety precautions.[5][8]
Q3: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?
Thin-Layer Chromatography (TLC): TLC is a quick and effective method to monitor the progress of the reaction by observing the disappearance of starting materials and the appearance of the product spot.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for structural elucidation and confirming the identity of the starting materials, intermediates, and the final product.
Mass Spectrometry (MS): MS provides information about the molecular weight of the compound, confirming the successful synthesis of the target molecule. Techniques like HILIC-MS can be particularly useful for analyzing polar compounds like aziridines.[9]
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as the carbonyl (C=O) stretch of the amide and the N-H or O-H stretches.
Q4: What safety precautions should be taken when handling aziridine and its derivatives?
Aziridine and its derivatives are often toxic and should be handled with extreme care in a well-ventilated fume hood.[5][8] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10] Avoid inhalation of vapors and contact with skin and eyes.[8] In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[10]
Reaction Mechanism Overview
Caption: Overview of the synthetic pathway to Aziridin-1-yl(4-hydroxyphenyl)methanone.
III. References
Gelest. (n.d.). Deprotection of Silyl Ethers. Retrieved from [Link]
PMC. (n.d.). Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane. Retrieved from [Link]
Taylor & Francis Online. (2006, August 16). Rapid, Acid-Mediated Deprotection of Silyl Ethers Using Microwave Heating. Retrieved from [Link]
MSN Chemical. (2025, September 8). Tips for Safe Handling And Storage of Aziridine Crosslinkers. Retrieved from [Link]
Thieme. (2009). Selective Deprotection of Silyl Ethers with Sodium Periodate. Synthesis, 2009(11), 1904-1908.
MSN Chemical. (2025, November 9). Common Pitfalls When Using Aziridine Crosslinkers And How To Fix Them. Retrieved from [Link]
PMC. (2019, September 18). Rapid, direct, and sensitive determination of aziridine and 2-chloroethylamine by hydrophilic interaction liquid chromatography-mass spectrometry. Retrieved from [Link]
3M. (2023, May 5). Safety Data Sheet. Retrieved from [Link]
Benjamin Moore. (2018, August 21). SAFETY DATA SHEET. Retrieved from [Link]
Analytice. (2020, July 3). Laboratory Determination of Aziridine (CAS: 151-56-4) in Water. Retrieved from [Link]
Google Patents. (n.d.). US3985783A - Process for ring acylation of phenols. Retrieved from
The Journal of Organic Chemistry. (n.d.). The acetyl function as a protecting group for phenols. Retrieved from [Link]
The Vespiary. (n.d.). Determination of 2,3=Dialkylaziridines by Direct Titration with Hydrogen Iodide. Retrieved from [Link]
PMC. (n.d.). Recent updates and future perspectives in aziridine synthesis and reactivity. Retrieved from [Link]
ResearchGate. (2019, May 17). Acylation of Phenols, Alcohols, Thiols, Amines and Aldehydes Using Sulfonic Acid Functionalized Hyper-Cross-Linked Poly(2-naphthol) as a Solid Acid Catalyst. Retrieved from [Link]
ACS Publications. (2006, March 1). Advances in Nitrogen Transfer Reactions Involving Aziridines. Retrieved from [Link]
Google Patents. (n.d.). WO1995030672A1 - Aziridine compounds, methods of preparation and reactions thereof. Retrieved from
Organic Chemistry Portal. (n.d.). Aziridine synthesis. Retrieved from [Link]
PMC. (n.d.). Design, Synthesis, and in Vitro Evaluation of 4-(4-Hydroxyphenyl)piperazine-Based Compounds Targeting Tyrosinase. Retrieved from [Link]
Google Patents. (n.d.). US20110112310A1 - Aziridine synthesis. Retrieved from
Formation of ///-Aziridines from Chalcones and Hydroxylamine 4. (n.d.). Retrieved from [Link]
ChemRxiv. (n.d.). Synthesis of N–H Aziridines from Unactivated Olefins Using Hydroxylamine-O-Sulfonic Acids as Aminating Agent. Retrieved from [Link]
Organic Syntheses Procedure. (n.d.). Aziridine, 2-benzyl-3-phenyl-, cis. Retrieved from [Link]
Baran Lab. (n.d.). Aziridines in Synthesis. Retrieved from [Link]
ResearchGate. (n.d.). Literature reports for the synthesis of acridin-4-yl(phenyl)methanone derivatives, our strategy and this work. Retrieved from [Link]
PMC. (2014, May 16). Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography. Retrieved from [Link]
MDPI. (2026, March 11). Two-Stage Synthesis of 3-(4-Hydroxyphenyl)-1′,3′,6-trimethyl-2′H,3H,4H-spiro[furo[3,2-c]pyran-2,5′-pyrimidine]-2′,4,4′,6′(1′H,-. Retrieved from [Link]
PubMed. (2022, November 4). Design, Synthesis, and in Vitro Evaluation of 4-(4-Hydroxyphenyl)piperazine-Based Compounds Targeting Tyrosinase. Retrieved from [Link]
Troubleshooting low solubility of Aziridin-1-yl(4-hydroxyphenyl)methanone in organic solvents
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical challenges associated with Aziridin-1-yl(4-hydr...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical challenges associated with Aziridin-1-yl(4-hydroxyphenyl)methanone (CAS No. 94857-80-4).
This guide moves beyond generic solubility advice by analyzing the exact molecular mechanics of this compound, ensuring that your efforts to dissolve it do not inadvertently destroy its active pharmacophore.
Mechanistic Insight: The Causality of Insolubility and Instability
To successfully solubilize Aziridin-1-yl(4-hydroxyphenyl)methanone, we must first understand the opposing forces within its molecular architecture[1]:
The Crystal Lattice (The Insolubility Factor): The molecule features a 4-hydroxyphenyl group (a strong hydrogen-bond donor) and a methanone/aziridine complex (strong hydrogen-bond acceptors). This creates a dense, highly stable intermolecular hydrogen-bonding network. Non-polar solvents (e.g., hexane) and moderately polar aprotic solvents (e.g., dichloromethane) lack the dielectric capacity to disrupt this lattice[2][3].
The N-Acyl Aziridine (The Instability Factor): The compound is an N-acyl aziridine. The electron-withdrawing carbonyl group pulls electron density away from the highly strained three-membered aziridine ring. This activates the ring carbons, making them exceptionally electrophilic and susceptible to
SN2
nucleophilic attack[4]. If you attempt to force solubility using protic solvents (like methanol) or acidic conditions, the aziridine nitrogen protonates, lowering the activation energy for ring-opening and permanently degrading the molecule[5].
Mechanistic pathway of acid-catalyzed aziridine ring-opening degradation.
Solvent Selection Matrix
Based on the mechanistic constraints, solubility must be achieved entirely through dielectric disruption rather than proton exchange. The table below summarizes the quantitative and qualitative performance of various solvent classes.
To ensure both complete dissolution and structural integrity, follow these validated workflows. Every protocol here includes a mandatory feedback loop to verify success.
Objective: Prepare a stable, high-concentration stock solution without triggering thermal or nucleophilic degradation.
Preparation: Purge a sterile, amber glass vial with inert gas (Nitrogen or Argon) to displace ambient moisture, which can act as a nucleophile over time.
Weighing: Accurately weigh 5.0 mg of Aziridin-1-yl(4-hydroxyphenyl)methanone into the vial.
Solvation: Add 1.0 mL of strictly anhydrous Dimethyl Sulfoxide (DMSO) (water content <0.005%) directly to the solid[7].
Agitation: Vortex the vial continuously for 2–3 minutes at room temperature (20–25°C). Do not apply heat or sonication , as localized thermal spikes will induce aziridine polymerization[6].
Validation (Critical Step): Remove a 5 µL aliquot and dilute in anhydrous acetonitrile. Run an immediate LC-MS (ESI+) analysis.
Success Criteria: Observation of the
[M+H]+
peak at m/z ~164.07.
Failure Criteria: Observation of a peak at m/z ~182.08 indicates water addition (+18 Da) and confirms the aziridine ring has opened. If this occurs, discard the stock and secure a drier DMSO source.
Protocol B: Co-Solvent Dilution for Biological Assays
Objective: Transition the compound from an organic master stock into an aqueous assay buffer without triggering the "anti-solvent" precipitation effect.
Master Stock: Utilize the validated DMSO stock from Protocol A (e.g., 10 mM).
Buffer Preparation: Prepare your target biological buffer (e.g., PBS). Ensure the pH is strictly maintained between 7.2 and 7.8. Causality: A pH below 7.0 risks aziridine protonation, while a pH above 8.5 risks phenol deprotonation and subsequent chemical instability.
Dynamic Dilution: Place the aqueous buffer on a magnetic stirrer at high speed (800-1000 RPM).
Injection: Using a precision micropipette, inject the DMSO stock sub-surface into the vortex of the stirring buffer. Add dropwise (1 drop per 5 seconds).
Causality: Sub-surface injection prevents localized high concentrations of the hydrophobic compound at the air-water interface, mitigating the anti-solvent crash[3].
Validation: Measure the final solution's optical density (OD) at 600 nm using a spectrophotometer. An
OD600<0.05
confirms the absence of micro-precipitates, validating a true solution.
Workflow for troubleshooting solubility while preserving aziridine ring integrity.
Frequently Asked Questions (FAQs)
Q: Can I gently heat the solvent to force the compound into solution?A: No. While heating generally improves the thermodynamics of dissolution, Aziridin-1-yl(4-hydroxyphenyl)methanone is highly sensitive to thermal stress. Heating increases kinetic energy, which exacerbates the extreme ring strain of the aziridine, leading to thermal ring-opening or uncontrolled polymerization[6]. Always maintain temperatures below 30°C.
Q: My compound crashed out immediately when I added the DMSO stock to my cell culture media. How do I fix this?A: You are experiencing an "anti-solvent" effect[3]. The compound is highly soluble in DMSO but practically insoluble in water. When introduced rapidly to an aqueous environment, the sudden shift in the solvation sphere causes the hydrophobic molecules to aggregate and precipitate. To resolve this, use the Dynamic Dilution method (Protocol B). If precipitation persists, consider adding a bio-compatible surfactant (e.g., 0.1% Tween-80) to the aqueous phase prior to adding the DMSO stock to form stabilizing micelles[7].
Q: Can I adjust the pH with a mild acid or base to improve solubility?A: Adjusting pH is highly dangerous for this specific molecule.
Adding Acid: Strictly prohibited. Even mild acids will protonate the aziridine nitrogen, triggering immediate nucleophilic ring-opening and destroying your compound[5].
Adding Base: While a strong base could theoretically deprotonate the 4-hydroxyl group (forming a more water-soluble phenoxide salt), high pH environments provide abundant hydroxide ions (
OH−
). These are strong nucleophiles that will attack the electrophilic carbons of the N-acyl aziridine, again leading to degradation[6]. Maintain a strict neutral pH (7.2–7.8).
Technical Support Center: Troubleshooting the Synthesis of Aziridin-1-yl(4-hydroxyphenyl)methanone
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that coupling highly strained nitrogen heterocycles with unprotected hydroxycarboxylic acids present...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that coupling highly strained nitrogen heterocycles with unprotected hydroxycarboxylic acids presents significant chemoselectivity challenges.
The synthesis of Aziridin-1-yl(4-hydroxyphenyl)methanone (CAS: 94857-80-4) involves the amidation of 4-hydroxybenzoic acid (4-HBA) with aziridine[1]. This workflow is notoriously prone to two major side reactions: aziridine ring-opening (driven by the ~27 kcal/mol angle strain of the three-membered ring)[2] and O-acylation/oligomerization (driven by the nucleophilicity of the unprotected phenolic hydroxyl group)[3].
This guide provides field-proven mechanistic insights, troubleshooting FAQs, and a self-validating experimental protocol to ensure high-yielding, chemoselective synthesis.
Mechanistic Pathways & Side Reactions
To successfully synthesize this molecule, we must first understand the competing reaction pathways. The diagram below illustrates the delicate balance between the desired amidation and the dominant side reactions.
Figure 1: Reaction pathways showing desired amidation vs. ring-opening and O-acylation side reactions.
Troubleshooting FAQs
Q1: My LC-MS shows a complex mixture of high-molecular-weight species instead of the target amide. What is happening?
Cause: You are observing O-acylation and subsequent oligomerization . While nitrogen is generally more nucleophilic than oxygen, the high localized concentration of the unprotected phenolic hydroxyl group on 4-HBA allows it to compete for the activated acyl intermediate (e.g., the O-acylisourea or HOBt ester). This leads to the formation of polyesters[3].
Solution: You must mask the phenolic hydroxyl group prior to coupling. We strongly recommend using a tert-butyldimethylsilyl (TBS) protecting group. It is robust enough to survive mild basic coupling conditions but can be cleaved using strictly non-acidic fluoride sources (like TBAF) later, preserving the aziridine ring.
Q2: I protected the phenol, but LC-MS shows a mass corresponding to the product +18 Da (Water) or +36 Da (HCl). Why?
Cause: This is the classic acid-catalyzed aziridine ring-opening [2]. If you are using EDC·HCl as your coupling reagent without sufficient base, the hydrochloride salt protonates the aziridine nitrogen. Protonation drastically lowers the activation energy for nucleophilic attack, causing the highly strained ring to spring open upon attack by ambient nucleophiles (like water or chloride ions)[4].
Solution: You must maintain a slightly basic environment. Add 3.0 equivalents of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) to neutralize the HCl salt before adding the aziridine[4].
Q3: Why shouldn't I just use an acid chloride (e.g., via Thionyl Chloride) to force the amidation?
Cause: Acid chlorides are highly reactive, but their generation produces stoichiometric amounts of HCl. Even if you use a base like pyridine, the localized exotherm and transient acidic microenvironments during the addition of aziridine will cause instantaneous and complete ring-opening or polymerization of the aziridine[4].
Solution: Stick to mild carbodiimide coupling (EDC/HOBt) under strict temperature control (0 °C to room temperature).
Quantitative Optimization of Coupling Conditions
The table below summarizes the causality between reaction conditions and product distribution, demonstrating why the EDC/HOBt/DIPEA system with a protected phenol is the only viable pathway for high-purity synthesis.
Coupling Reagents
Base Additive
Phenol Protection
Target Amide Yield
Major Side Reaction Observed
EDC·HCl / HOBt
None
None
< 10%
Ring-opening (acid-catalyzed) & Oligomerization
DCC / DMAP
Et₃N (1 eq)
None
15 - 25%
O-Acylation (Polyesters)
Thionyl Chloride
Pyridine (3 eq)
TBS
0% (Decomposed)
Complete Aziridine Ring-Opening
HATU
DIPEA (3 eq)
TBS
65 - 75%
Trace ring-opening (due to uronium reactivity)
EDC·HCl / HOBt
DIPEA (3 eq)
TBS
85 - 92%
None (Clean conversion)
Validated Experimental Protocol
To ensure a self-validating system, this protocol incorporates specific analytical checkpoints. Do not proceed to the next step unless the checkpoint criteria are met.
Phase 1: Phenol Protection
Dissolve 4-hydroxybenzoic acid (1.0 equiv, 10 mmol) in anhydrous DMF (20 mL) under an inert argon atmosphere.
Add Imidazole (2.5 equiv, 25 mmol) and stir until dissolved.
Add TBS-Cl (2.2 equiv, 22 mmol) portion-wise at 0 °C. Stir at room temperature for 12 hours. (Note: This forms the bis-TBS protected intermediate: TBS ester and TBS ether).
Hydrolyze the TBS ester selectively by adding K₂CO₃ (1.0 equiv) in MeOH/H₂O (10 mL) and stirring for 2 hours.
Workup: Acidify carefully to pH 4 using 1M Citric Acid, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
Checkpoint 1: Analyze by ¹H NMR. You should observe a single TBS group (~0.98 ppm, 9H) and the presence of the carboxylic acid proton.
Phase 2: Amide Coupling (Critical Step)
Safety Note: Aziridine is highly toxic and volatile. Perform strictly inside a fume hood using appropriate PPE.
Dissolve the 4-(TBS-oxy)benzoic acid (1.0 equiv, 5 mmol) in anhydrous DCM (15 mL) and cool to 0 °C.
Add EDC·HCl (1.1 equiv, 5.5 mmol). Stir at 0 °C for 30 minutes to pre-form the activated HOBt ester[4].
Add Aziridine (1.2 equiv, 6 mmol) dropwise. Maintain at 0 °C for 1 hour, then allow warming to room temperature over 12 hours.
Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM. Wash with brine, dry over Na₂SO₄, and concentrate.
Checkpoint 2: Monitor by LC-MS. The desired mass is [M+H]⁺ = 278.1. If you see [M+H]⁺ = 296.1 (+18 Da) or 314.1 (+36 Da), your DIPEA was insufficient, and ring-opening occurred.
Phase 3: Mild Deprotection
Dissolve the protected amide (1.0 equiv, 4 mmol) in anhydrous THF (10 mL) and cool to 0 °C.
Add TBAF (1.0 M in THF, 1.1 equiv, 4.4 mmol) dropwise. Stir at 0 °C for 1 hour. Do not use acidic deprotection (like TFA or HCl), as this will instantly destroy the aziridine ring.
Workup: Dilute with EtOAc, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Silica, Hexanes/EtOAc).
Checkpoint 3: Final LC-MS should show [M+H]⁺ = 164.1. ¹H NMR should confirm the aziridine ring protons (typically a characteristic multiplet around 2.0 - 2.5 ppm) and the restored phenolic OH.
Experimental Workflow Visualization
Figure 2: Step-by-step experimental workflow for chemoselective synthesis.
References
G. C. et al. "Protecting-group-free mechanosynthesis of amides from hydroxycarboxylic acids: application to the synthesis of imatinib". RSC Publishing, 2024. Available at: [Link]
M. J. et al. "Ring-Opening of Aziridines Using Tethered Hemiketals". The Journal of Organic Chemistry, ACS Publications, 2026. Available at: [Link]
Purification techniques for crude Aziridin-1-yl(4-hydroxyphenyl)methanone mixtures
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who struggle to isolate aziridine amides.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who struggle to isolate aziridine amides. Aziridin-1-yl(4-hydroxyphenyl)methanone (CAS 94857-80-4) presents a unique chemical dichotomy: it contains a highly strained, acid-sensitive aziridine ring alongside a polar, mildly acidic phenolic hydroxyl group [1].
This guide provides field-proven, mechanistically grounded troubleshooting strategies and protocols to help you successfully purify this challenging molecule without sacrificing yield or purity.
The Mechanistic Challenge: Why Standard Purification Fails
The fundamental difficulty in purifying Aziridin-1-yl(4-hydroxyphenyl)methanone lies in the opposing pH requirements of its two functional groups:
The Aziridine Ring: Highly susceptible to acid-catalyzed ring opening. Standard silica gel contains acidic silanol groups (pKa ~4.5–5.5). When the aziridine nitrogen is protonated by these silanols, ring strain increases, making the adjacent carbons highly electrophilic and prone to nucleophilic attack (polymerization or hydrolysis) [2].
The 4-Hydroxyphenyl Group: The phenolic -OH is mildly acidic (pKa ~9.5). If subjected to strong bases (e.g., NaOH) during extraction to protect the aziridine, the phenol deprotonates into a highly water-soluble phenoxide ion, making organic extraction impossible. Furthermore, the -OH group acts as a strong hydrogen-bond donor, causing severe streaking on chromatographic columns.
Quantitative Comparison of Purification Techniques
To optimize recovery, you must select a technique that balances these competing factors. Below is a summary of quantitative data for various purification methods.
Purification Technique
Typical Yield (%)
Typical Purity (%)
Phase / Solvent System
Key Mechanistic Limitation
Standard Silica Gel
< 10%
N/A
Hexanes / EtOAc
Complete acid-catalyzed degradation of the aziridine ring.
TEA-Deactivated Silica
75 - 85%
95 - 98%
Hexanes / EtOAc / 1% TEA
Requires rigorous low-temperature solvent evaporation to remove TEA.
Basic Alumina
60 - 70%
~90%
Hexanes / EtOAc
Lower theoretical plate count; poor resolution for closely eluting impurities.
Recrystallization
50 - 65%
> 99%
EtOAc / Hexanes (1:4)
Only viable if the initial crude purity is already >80%.
Troubleshooting Guide & FAQs
Common Purification Issues and Corrective Actions
Observation / Issue
Root Cause
Corrective Action
Complete loss of product on silica column.
Acid-catalyzed aziridine ring opening by silanol groups.
Pre-treat silica with 1–3% Triethylamine (TEA) or switch to basic alumina [3].
Severe tailing/streaking on TLC or Column.
Strong hydrogen bonding from the 4-hydroxyphenyl group to the stationary phase.
Add a polar modifier (e.g., 1–5% Methanol) to the eluent; ensure TEA is present to disrupt H-bonding.
Product lost to aqueous phase during extraction.
Aqueous phase pH > 9, deprotonating the phenol into a water-soluble phenoxide.
Buffer the aqueous wash strictly to pH 7.5–8.0 using carefully neutralized saturated NaHCO₃.
Thermal degradation during solvent removal.
Aziridine amides are thermally labile and can decompose upon extended heating.
Evaporate all solvents at ≤ 30°C under high vacuum.
Frequently Asked Questions
Q: Why does my aziridine ring open when using standard flash chromatography?A: Silica gel is inherently acidic. The aziridine nitrogen gets protonated, which drastically increases the ring strain. This activates the adjacent carbons, making them highly susceptible to nucleophilic attack by trace moisture, the solvent, or even the silanol oxygen itself, leading to ring-opened amino alcohols or polymers [2].
Q: How do I balance the pH requirements during liquid-liquid extraction?A: The aziridine requires a neutral-to-basic environment to survive, but the 4-hydroxyphenyl group has a pKa of ~9.5. If the pH exceeds 9, the phenol deprotonates, pulling your target molecule into the aqueous waste layer. The optimal thermodynamic window is pH 7.5–8.5 . Use a mild buffer like dilute NaHCO₃ and verify the pH of your aqueous layer before discarding it.
Q: Can I use crystallization instead of chromatography to avoid silica entirely?A: Yes. If your crude reaction mixture is relatively clean (>80% purity by NMR), crystallization is the superior method because it avoids stationary phase degradation entirely [4]. The phenolic group provides excellent crystallinity in dual-solvent systems like Ethyl Acetate/Hexanes.
Mechanistic & Workflow Visualizations
Figure 1: Aziridine stability pathways during chromatography based on stationary phase pH.
Figure 2: Decision tree for the purification of crude Aziridin-1-yl(4-hydroxyphenyl)methanone.
This protocol ensures the aziridine ring is protected from acid while preventing the phenol from becoming water-soluble.
Dilution: Dissolve the crude reaction mixture in 10 volumes of Ethyl Acetate (EtOAc).
Aqueous Preparation: Prepare a washing solution of 50% saturated NaHCO₃ and 50% brine. Validation Step: Check the pH of this solution with pH paper; it must be between 7.5 and 8.5.
Washing: Transfer the organic layer to a separatory funnel. Add an equal volume of the prepared aqueous solution. Gently invert to mix (do not shake vigorously to avoid emulsion formation caused by the amphiphilic nature of the phenol).
Separation: Allow the layers to separate completely. Drain the aqueous layer.
Back-Extraction: Extract the aqueous layer once more with half the original volume of EtOAc to ensure complete recovery.
Drying: Combine the organic layers and dry over anhydrous Na₂SO₄. (Caution: Avoid MgSO₄, as it is slightly acidic and can initiate aziridine degradation).
Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure at a water bath temperature not exceeding 30°C .
Protocol B: TEA-Deactivated Silica Gel Flash Chromatography
Use this method if the crude purity is below 80% and crystallization is not viable.
Solvent Preparation: Prepare the eluent system (e.g., Hexanes/EtOAc) and add 1% v/v Triethylamine (TEA). Mix thoroughly.
Column Packing: Slurry-pack the chromatography column using silica gel (230-400 mesh) and the TEA-containing solvent.
Equilibration (Critical): Flush the packed column with at least 3 column volumes (CV) of the TEA-containing solvent. Validation Step: Collect a few drops of the eluent from the column stopcock and test with wet pH paper. The pH must be basic (~8-9), indicating that all acidic silanol sites are fully neutralized [3].
Sample Loading: Dissolve the crude extract in a minimal amount of Dichloromethane (DCM) containing 1% TEA. Apply evenly to the top of the column bed.
Elution: Elute the product using a gradient of Hexanes to EtOAc, maintaining 1% TEA throughout the entire run. Monitor fractions via TLC (stain with KMnO₄ or UV active).
Isolation: Combine fractions containing the pure product. Evaporate the solvent under high vacuum at ≤ 30°C. To remove residual TEA, co-evaporate the final residue twice with pure DCM or ether.
References
Beilstein Journal of Organic Chemistry. "A sustainable strategy for the straightforward preparation of 2H-azirines and highly functionalized NH-aziridines from vinyl azides". Beilstein Journals. URL: [Link]
The Journal of Organic Chemistry. "Synthesis of Enantiomerically Pure Aziridine-2-imides by Cyclization of Chiral 3'-Benzyloxyamino Imide Enolates". ACS Publications. URL: [Link]
Troubleshooting
Technical Support Center: Overcoming Storage Degradation of Aziridin-1-yl(4-hydroxyphenyl)methanone
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the erratic shelf-life of functionalized aziridines.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the erratic shelf-life of functionalized aziridines. Aziridin-1-yl(4-hydroxyphenyl)methanone (CAS: 94857-80-4) is a highly valuable building block in medicinal chemistry, combining an activated aziridine ring with a phenolic moiety [3]. However, this specific structural combination creates a "perfect storm" for degradation if handled improperly.
This guide bypasses generic storage advice to explain the chemical causality behind your degraded samples, providing field-proven, self-validating protocols to secure your compound's integrity.
Part 1: The Causality of Degradation (Why Your Compound Fails)
To stop degradation, you must understand the stereoelectronic vulnerabilities of this specific molecule:
Reduced Amidicity & Electrophilic Activation: Unlike standard amides, the nitrogen in an N-acyl aziridine is constrained within a highly strained three-membered ring. This geometry prevents the nitrogen lone pair from fully delocalizing into the carbonyl group. Consequently, the aziridine ring is highly electrophilic and exceptionally vulnerable to nucleophilic attack and acid-catalyzed ring opening [2].
The Phenolic "Trojan Horse": The 4-hydroxyphenyl group acts as a built-in vulnerability. Phenols are weakly acidic (pKa ~9.5) and easily oxidized. In a concentrated solid state with trace moisture, the phenol of one molecule can protonate or nucleophilically attack the activated aziridine of an adjacent molecule, triggering a runaway intermolecular polymerization cascade [1].
Mechanistic pathways of Aziridin-1-yl(4-hydroxyphenyl)methanone degradation.
Part 2: Troubleshooting FAQs
Q1: My stored batch changed from a pale powder to a viscous, dark-brown resin. Is it still usable?A1: No. The visual shift to a dark, viscous state is a classic hallmark of aziridine polymerization combined with phenolic oxidation [1]. The N-acyl aziridine ring has undergone auto-catalytic ring-opening polymerization. The material is chemically compromised and must be disposed of according to your institution's hazardous waste protocols.
Q2: I stored the compound at -20°C, but my ¹H-NMR shows broad polymeric peaks and a diminished aziridine signal (~2.3 ppm). What caused this?A2: Condensation moisture is the likely culprit. If the vial was opened immediately after removal from the freezer, atmospheric moisture condensed on the cold powder. Water acts as a nucleophile, initiating hydrolysis of the aziridine-amide bond [2]. Solution: Always allow the sealed vial to equilibrate to room temperature in a desiccator for at least 30 minutes before opening.
Q3: Can I store this compound in solution as a master stock to avoid repeated weighing?A3: It is highly discouraged to store N-acyl aziridines in solution for extended periods. The kinetic barrier to degradation is significantly lowered in the solution phase. If unavoidable, use strictly anhydrous, amine-free, and acid-free solvents (e.g., dry DMSO or Acetonitrile) and store at -80°C for no longer than 1-2 weeks. Avoid protic solvents (like methanol) entirely, as they rapidly open the aziridine ring.
Part 3: Quantitative Stability Data
To guide your experimental planning, below is a summary of expected half-lives based on storage conditions.
Storage Condition
Atmosphere
Temperature
Estimated Half-Life
Primary Degradation Mechanism
Neat Solid (Optimal)
Dry Argon
-20°C
> 12 months
Negligible
Neat Solid
Ambient Air
25°C
1 - 2 weeks
Moisture-induced hydrolysis, oxidation
Solution (Dry DMSO)
Dry Argon
-80°C
1 - 2 months
Slow intermolecular oligomerization
Solution (Methanol)
Ambient Air
25°C
< 24 hours
Rapid nucleophilic ring-opening
Part 4: Self-Validating Experimental Protocols
To ensure trustworthiness, the following protocols are designed as closed-loop systems: they include built-in Quality Control (QC) steps so you can independently validate the success of your storage conditions.
Protocol A: Anhydrous Aliquoting and Long-Term Storage
Objective: Prevent repeated freeze-thaw cycles and moisture exposure.
Preparation: Transfer the bulk compound into a glovebox purged with dry Argon (O₂ < 1 ppm, H₂O < 1 ppm).
Aliquoting: Divide the bulk powder into single-use aliquots (e.g., 5–10 mg) in amber glass vials. Causality: Amber glass prevents UV-induced phenolic radical formation. Single-use aliquots eliminate condensation risks from repeated opening.
Sealing: Seal vials with PTFE-lined caps. Wrap the cap junction with Parafilm.
Secondary Containment: Place the vials inside a secondary vacuum-sealed bag or a desiccator jar containing Drierite (calcium sulfate) indicator.
Storage: Store the secondary container at -20°C (or -80°C for multi-year storage).
Step-by-step workflow for the handling and long-term storage of aziridine amides.
Protocol B: Pre-Experiment Quality Control (QC) via ¹H-NMR
Objective: Validate compound integrity before committing to expensive downstream assays.
Equilibration: Remove one single-use aliquot from the -20°C freezer. Place it in a desiccator at room temperature for 30 minutes before opening.
Dissolution: Dissolve 1 mg of the compound in 0.5 mL of anhydrous DMSO-d6 (from a fresh ampoule).
NMR Acquisition: Acquire a standard ¹H-NMR spectrum (400 MHz or higher).
Validation Check (The Self-Validating Step):
Pass: Look for the sharp, characteristic aziridine ring protons (a highly coupled multiplet typically around 2.2 - 2.5 ppm) and crisp aromatic doublets for the 4-hydroxyphenyl group.
Fail: If the aziridine signals are absent, shifted, or if you observe broad polymeric baseline humps between 3.0 - 4.0 ppm, the ring has opened. Discard the aliquot and audit your storage jar's desiccant.
References
Yudin, A. K., et al. "A Versatile Scaffold for Site-Specific Modification of Cyclic Tetrapeptides." Organic Letters, American Chemical Society. Available at:[Link]
Optimization
Technical Support Center: Solvent Selection & Troubleshooting for Aziridin-1-yl(4-hydroxyphenyl)methanone
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical stability challenges associated with Aziridin-1-yl(4-hydroxyphenyl)methanone (CAS: 94857-80-4...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical stability challenges associated with Aziridin-1-yl(4-hydroxyphenyl)methanone (CAS: 94857-80-4)[1]. This compound is an N-acyl aziridine featuring a phenolic moiety, making it a highly reactive and valuable building block in medicinal chemistry and materials science[1]. However, its unique electronic structure demands rigorous solvent selection to prevent premature degradation.
This guide synthesizes the mechanistic causality behind its instability, provides a validated solvent selection matrix, and offers step-by-step troubleshooting protocols to ensure the integrity of your experimental workflows.
Mechanistic Overview: The Causality of Instability
To optimize solvent conditions, we must first understand why Aziridin-1-yl(4-hydroxyphenyl)methanone is prone to degradation.
Unlike standard amides, the nitrogen atom in an N-acyl aziridine is forced into a highly strained, pyramidal geometry[2]. This distortion prevents the nitrogen lone pair from delocalizing into the adjacent carbonyl group. Consequently, the amide bond lacks traditional resonance stabilization, drastically increasing the electrophilic character of both the carbonyl carbon and the aziridine ring carbons[2].
When exposed to protic or nucleophilic solvents, the aziridine ring undergoes rapid nucleophilic ring-opening[3]. Furthermore, the presence of the 4-hydroxyphenyl group introduces a weakly acidic phenolic -OH (pKa ~9.5–10). In concentrated solutions or basic environments, this phenol can deprotonate and act as a nucleophile, leading to intermolecular oligomerization.
Mechanistic pathways of solvent-induced degradation and ring-opening in N-acyl aziridines.
Quantitative Solvent Selection Matrix
Selecting the correct solvent is a balance between solubility and chemical inertness. The table below categorizes solvents based on their empirical compatibility with N-acyl aziridines.
Amines are strong nucleophiles that will rapidly and quantitatively open the strained aziridine ring[4].
Troubleshooting Guides & FAQs
Q: Why do I observe a mass shift of +32 Da when analyzing my compound via LC-MS?A: A +32 Da shift indicates methanolysis. If you are using Methanol (MeOH) as your mobile phase, the N-acyl aziridine is undergoing nucleophilic ring-opening by the solvent during the chromatographic run.
Solution: Switch your mobile phase to an Acetonitrile (MeCN) / Water gradient. To further suppress reactivity, keep the sample chilled in the autosampler and minimize the time the compound spends in solution prior to injection.
Q: My compound forms an insoluble precipitate in DCM after 48 hours of storage at room temperature. What is happening?A: You are likely observing intermolecular oligomerization. Because the molecule contains both a highly electrophilic aziridine ring and a nucleophilic phenolic -OH, high concentrations allow the phenol of one molecule to attack the aziridine of another.
Solution: Never store the compound in solution for extended periods. If temporary storage is necessary, dilute the sample to <1 mg/mL and store it at -20°C in a tightly sealed, anhydrous container.
Q: Can I use DMSO-d6 for NMR characterization?A: Yes, but with strict caveats. DMSO is hygroscopic. If your DMSO-d6 contains trace water, the water will hydrogen-bond to the aziridine, promoting hydrolysis over the course of the NMR acquisition.
Solution: Use freshly opened, ampouled DMSO-d6 stored over molecular sieves, or preferably use CDCl₃ or CD₃CN if solubility permits.
Self-Validating Experimental Protocols
To ensure trustworthiness in your data, you must empirically validate the stability of Aziridin-1-yl(4-hydroxyphenyl)methanone in your chosen solvent system before proceeding with complex assays. The following protocol utilizes an internal standard to create a self-validating system: if the absolute integration of the compound decreases relative to the inert standard, degradation is definitively occurring.
Protocol: Time-Course Stability Screening via Quantitative ¹H-NMR (qNMR)
Objective: Determine the half-life of the intact aziridine ring in a specific solvent environment.
Materials:
Aziridin-1-yl(4-hydroxyphenyl)methanone (Target)
1,3,5-Trimethoxybenzene (Inert Internal Standard - IS)
Deuterated test solvent (e.g., CD₃CN, CDCl₃, or DMSO-d6)
Anhydrous NMR tubes
Step-by-Step Methodology:
Preparation of Standardized Solvent: Dry the deuterated solvent over activated 3Å molecular sieves for 24 hours prior to use to eliminate trace moisture.
Stock Solution Formulation: Weigh exactly 5.0 mg of the Target and 2.0 mg of the IS. Dissolve both simultaneously in 600 µL of the dried deuterated solvent.
Baseline Acquisition (t=0): Immediately transfer the solution to an NMR tube and acquire a baseline ¹H-NMR spectrum.
Validation Check: Identify the characteristic aziridine ring protons (typically two multiplets between 2.0–2.5 ppm) and the IS aromatic protons (singlet at ~6.1 ppm).
Time-Course Incubation: Keep the NMR tube at your intended experimental temperature (e.g., 25°C). Acquire subsequent spectra at t = 1h, 4h, 12h, and 24h.
Data Analysis: Integrate the IS peak and set it to a fixed value (e.g., 3.00). Integrate the aziridine ring protons. A decrease in the aziridine integration relative to the IS definitively proves ring-opening or degradation, independent of solvent evaporation or precipitation.
Step-by-step experimental workflow for validating solvent compatibility and compound stability.
References
Zheng et al. "The reactivity and conformational control of cyclic tetrapeptides derived from aziridine-containing amino acids." National Institutes of Health (PMC). Available at:[Link]
White et al. "Oseltamivir aziridines are potent influenza neuraminidase inhibitors and imaging agents." Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]
Gómez et al. "One pot synthesis of thio-glycosides via aziridine opening reactions." RSC Advances. Available at:[Link]
Preventing polymerization of Aziridin-1-yl(4-hydroxyphenyl)methanone at room temperature
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Unwanted Polymerization Welcome to the technical support center for Aziridin-1-yl(4-hydroxyphenyl)methanone. As a Senior Application S...
Author: BenchChem Technical Support Team. Date: April 2026
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Unwanted Polymerization
Welcome to the technical support center for Aziridin-1-yl(4-hydroxyphenyl)methanone. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to ensure the stability and successful application of this versatile compound in your research. This guide is structured to address the critical issue of premature polymerization at room temperature, a common challenge stemming from the compound's inherent reactivity.
The Aziridin-1-yl(4-hydroxyphenyl)methanone molecule incorporates a highly strained three-membered aziridine ring. This ring strain, while synthetically useful, is also the primary driver of its propensity to undergo ring-opening polymerization (ROP).[1] Understanding and controlling the factors that initiate this process is paramount for experimental success and material integrity.
This section addresses specific problems you might encounter during the handling and use of Aziridin-1-yl(4-hydroxyphenyl)methanone.
Issue 1: You observe an increase in viscosity or complete solidification of the material at room temperature.
Immediate Assessment: An increase in viscosity or solidification is a definitive sign of polymerization.[2] The material is no longer pure Aziridin-1-yl(4-hydroxyphenyl)methanone but a mixture of oligomers or polymers.
Root Cause Analysis:
Acidic Contamination: Aziridines are highly susceptible to acid-catalyzed cationic ring-opening polymerization.[3][4][5] Trace amounts of acidic impurities on glassware, spatulas, or from atmospheric CO₂ dissolved in solvents can initiate this rapid process. The protonation of the aziridine nitrogen creates a highly electrophilic aziridinium ion, which is readily attacked by another monomer unit, initiating a chain reaction.
Thermal Stress: While the primary concern is room temperature stability, exposure to localized heat sources (e.g., direct sunlight, proximity to hot plates) can provide the activation energy needed to initiate polymerization.
Incompatible Materials: Contact with incompatible materials, such as acids or strong oxidizing agents, can trigger polymerization.[1]
Recommended Action:
Do Not Use: It is strongly advised not to proceed with your experiment using the polymerized material. The presence of oligomers will introduce significant impurities, alter stoichiometry, and could lead to unpredictable and unsafe reaction outcomes.[2]
Safe Disposal: Dispose of the material according to your institution's hazardous waste protocols.
Preventative Measures for Future Experiments:
Glassware Preparation: Ensure all glassware is scrupulously cleaned, dried, and preferably base-washed (e.g., with a dilute ammonium hydroxide solution) and rinsed with deionized water, followed by oven-drying to remove any acidic residues.
Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture and carbon dioxide, which can form carbonic acid.[6]
Material Compatibility: Use only clean, dry, and compatible equipment (e.g., stainless steel, glass, or PTFE). Avoid contact with acidic surfaces or reagents.
Issue 2: The material has developed a yellow or brown tint upon storage.
Immediate Assessment: A color change is a common indicator of chemical degradation or the initial stages of oligomerization.[2] While the material may not be fully polymerized, its purity is compromised.
Root Cause Analysis:
Oxidation: The phenolic hydroxyl group can be susceptible to oxidation, which often results in colored byproducts. This can be exacerbated by the presence of light and air.
Early-Stage Polymerization: The formation of short-chain polymers can also lead to a change in the material's appearance.
Recommended Action:
Purity Verification: Before use, it is critical to verify the compound's purity. A recommended method is ¹H NMR spectroscopy using an internal standard (quantitative NMR or qNMR) to determine the concentration of the active monomer versus any degradation products.[2]
Consider Purification (with caution): Depending on the extent of degradation, purification by recrystallization might be possible. However, this should be approached with caution as heating the material to dissolve it could accelerate further polymerization.
Implement Preventative Storage: Store the material in an amber vial to protect it from light, preferably in a desiccator under an inert atmosphere, and at reduced temperatures (see FAQ section).
Visualizing the Problem: Polymerization Mechanisms
To effectively prevent polymerization, it is crucial to understand the chemical pathways that drive it. The most common and difficult-to-control mechanism for this compound is cationic ring-opening polymerization.
Caption: Diagram 1: Cationic Ring-Opening Polymerization (ROP) of Aziridine.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for long-term stability?
To maximize shelf-life and prevent degradation, Aziridin-1-yl(4-hydroxyphenyl)methanone should be stored with the following considerations, summarized in the table below.
Parameter
Recommendation
Rationale
Temperature
2-8°C (Refrigerated)
Reduces the kinetic rate of potential polymerization reactions.[6]
Atmosphere
Inert Gas (Argon or Nitrogen)
Prevents oxidation and reaction with atmospheric CO₂ and moisture.[6]
Light
Amber/Opaque Container
Protects the compound from light-induced degradation.[6]
Moisture
Tightly Sealed Container in a Desiccator
Aziridines can react with water, and moisture can facilitate acidic degradation pathways.[1]
Q2: Can I use a polymerization inhibitor? If so, which one and at what concentration?
Yes, using a polymerization inhibitor is a highly effective preventative strategy, especially if the material will be stored for extended periods after opening or handled at elevated temperatures.
Recommended Inhibitors: For compounds with functionalities similar to Aziridin-1-yl(4-hydroxyphenyl)methanone, inhibitors that are effective against both free-radical and cationic polymerization are ideal.
Monomethyl Ether of Hydroquinone (MEHQ): A common and effective free-radical inhibitor.
Phenothiazine: Effective for inhibiting polymerization in similar aziridine-containing monomers.[6]
Hydroquinone (HQ): Another widely used phenolic inhibitor.[6]
Recommended Concentration: A concentration of 100-500 ppm is typically sufficient.[6] It is crucial to ensure the inhibitor is thoroughly dissolved and homogenously mixed with the compound.
Important Note: Many phenolic inhibitors require the presence of a small amount of oxygen to function effectively.[6] If you are working under a strictly anaerobic environment, the effectiveness of these inhibitors may be reduced. However, for this specific compound, preventing acid-catalyzed polymerization is the primary concern, and an inert atmosphere remains the top recommendation.
Q3: What solvents are compatible with Aziridin-1-yl(4-hydroxyphenyl)methanone?
Recommended Solvents:
Anhydrous Aprotic Solvents: Use high-purity, dry, aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile. Ensure they are free from acidic impurities. Passing the solvent through a column of basic alumina can be an effective purification step.
Solvents to Avoid:
Protic Solvents (unless part of the reaction): Solvents like methanol or ethanol can potentially react with the aziridine ring, especially in the presence of catalysts.
Acidic Solvents: Avoid solvents like acetic acid or any solvent that may contain acidic impurities.
Experimental Protocol: Stabilization and Handling Workflow
This protocol outlines the best practices for handling a new container of Aziridin-1-yl(4-hydroxyphenyl)methanone to prepare a stabilized stock solution for experimental use.
Caption: Diagram 2: Recommended Workflow for Handling and Stabilizing the Compound.
Step-by-Step Methodology:
Preparation: Work within a glovebox or use a Schlenk line to maintain an inert atmosphere of dry nitrogen or argon. All glassware (vials, flasks, syringes) must be rigorously cleaned and oven-dried.
Equilibration: Allow the sealed container of Aziridin-1-yl(4-hydroxyphenyl)methanone to warm to ambient temperature inside the inert atmosphere before opening to prevent condensation of atmospheric moisture.
Dispensing: Quickly weigh the desired amount of the solid compound into a clean, dry vial. Minimize the time the bulk container is open.
Dissolution: Add the appropriate volume of high-purity, anhydrous, neutral solvent to achieve your target concentration.
Inhibitor Addition (Optional but Recommended): If preparing a stock solution for storage, add a pre-calculated volume of a dilute inhibitor stock solution (e.g., MEHQ in the same solvent) to reach the final desired inhibitor concentration (e.g., 200 ppm).
Storage: Tightly seal the vial with a PTFE-lined cap, wrap the cap with Parafilm, and store it in a labeled container in a refrigerator at 2-8°C.
By adhering to these guidelines, you can significantly mitigate the risk of premature polymerization, ensuring the integrity of your experiments and the reliability of your results.
References
Insights into the mechanism of the zwitterionic ring-opening polymerization of aziridine. (n.d.). Google Cloud.
Stability and proper storage conditions for aziridine compounds. (n.d.). Benchchem.
Application Notes and Protocols for the Ring-Opening Polymerization of Aziridine and 2-(Chloromethyl)oxirane. (n.d.). Benchchem.
Anionic polymerization of activated aziridines. (n.d.). UA.
Tips for Safe Handling And Storage of Aziridine Crosslinkers. (2025, September 8). MSN Chemical.
Anionic polymerizations of activated aziridines and azetidines. (n.d.). American Chemical Society.
Acid-catalyzed ring-opening polymerization mechanism of aziridine. (n.d.). ResearchGate.
Catalyst-free aziridine-based step-growth polymerization: a facile approach to optically active poly(sulfonamide amine)s and poly(sulfonamide dithiocarbamate)s. (2022, July 7). RSC Publishing.
how to prevent premature polymerization of 2-(1-Aziridinyl)ethyl methacrylate during synthesis. (n.d.). Benchchem.
The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine. (2022, August 10). PMC - NIH.
DFT Study of the Aziridine Polymerization in Acid Medium. (2011, September 15). Sci-Hub.
Aziridin-1-yl(4-hydroxyphenyl)methanone vs. Alternative Aziridine-Based Cross-Linkers: A Technical Evaluation Guide
As a Senior Application Scientist, I frequently evaluate molecular cross-linkers based on their reactivity, target specificity, and structural stability. Aziridines—highly strained three-membered nitrogen heterocycles—ar...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently evaluate molecular cross-linkers based on their reactivity, target specificity, and structural stability. Aziridines—highly strained three-membered nitrogen heterocycles—are potent alkylating agents utilized across disciplines ranging from industrial polymer coatings to targeted chemotherapeutics.
In this guide, we will critically evaluate Aziridin-1-yl(4-hydroxyphenyl)methanone (AHPM) against two other major classes of aziridine cross-linkers: Polyfunctional Aziridines (e.g., XAMA-7, CX-100) and Aziridinylbenzoquinones (e.g., RH1) . By examining their mechanistic profiles and experimental workflows, we can establish a framework for selecting the optimal reagent for bioconjugation, drug development, and materials science.
Mechanistic Profiling & Chemical Causality
The fundamental reactivity of all aziridine cross-linkers stems from the relief of ring strain (approximately 27 kcal/mol) upon nucleophilic attack. However, the substituents attached to the aziridine ring dictate the conditions required for activation and the specific nucleophiles they target.
Aziridin-1-yl(4-hydroxyphenyl)methanone (AHPM):
AHPM (CAS: 94857-80-4) combines an electrophilic aziridine ring with a phenolic moiety. The 4-hydroxyphenyl group provides superior stability and aqueous solubility compared to purely aliphatic aziridines. Mechanistically, the aziridine nitrogen undergoes ring-opening when attacked by biological nucleophiles (such as amines or thiols). Furthermore, the phenolic handle allows for secondary modifications, such as radioiodination or diazonium coupling, making it an excellent dual-purpose probe in medicinal chemistry 1.
Polyfunctional Aziridines (e.g., XAMA-7, CX-100):
These are trifunctional or polyfunctional cross-linkers primarily used to cross-link carboxylated polymers in aqueous and non-aqueous coatings. They require an acidic site to protonate the aziridine ring, activating it for cross-linking. While highly effective at room temperature for bulk materials, they are notoriously toxic and require stringent handling protocols 23.
Aziridinylbenzoquinones (e.g., RH1):
Designed for precision oncology, these cross-linkers target DNA. They feature a quinone moiety that undergoes reductive activation to a hydroquinone in the presence of cellular reductases. This reduction donates electron density, increasing the basicity of the aziridine nitrogens. This facilitates protonation at physiological pH, driving the highly sequence-specific cross-linking of guanine N7 atoms at 5'-dGNC sequences [[4]]().
Mechanism of AHPM-mediated nucleophilic ring-opening and covalent conjugation.
Comparative Performance Data
To facilitate reagent selection, the quantitative and qualitative performance metrics of these cross-linkers are summarized below.
Feature
Aziridin-1-yl(4-hydroxyphenyl)methanone (AHPM)
Polyfunctional Aziridines (e.g., XAMA-7)
Aziridinylbenzoquinones (e.g., RH1)
Primary Target
Amines, Thiols, Carboxyls
Carboxylated Polymers
DNA Guanine (N7)
Activation Method
Mild Acidic Protonation (pH 6.0–6.5)
Acidic Protonation
Reductive Activation (Hydroquinone)
Cross-linking Mechanism
Nucleophilic Ring-Opening
Polyfunctional Alkylation
Sequence-Specific Alkylation (5'-dGNC)
Cytotoxicity Profile
Moderate (Laboratory Probe)
Very High (Industrial Hazard)
Extremely High (Chemotherapeutic)
Primary Application
Bioconjugation, Medicinal Chemistry
Industrial Coatings, Adhesives
Oncology, DNA Cross-linking
Self-Validating Experimental Protocols
Scientific integrity requires that every protocol acts as a self-validating system. The following methodologies detail the optimal use of AHPM and RH1, explicitly stating the causality behind each experimental choice to prevent artifacts and ensure reproducibility.
Protocol 1: Protein Bioconjugation using AHPM
Reagent Solubilization: Dissolve AHPM in anhydrous DMSO to a 100 mM stock.
Causality: While the 4-hydroxyphenyl group enhances overall handling, the strained aziridine ring remains susceptible to premature hydrolysis in long-term aqueous storage. Anhydrous organic solvents prevent degradation prior to the reaction 1.
Reaction Buffer Optimization: Prepare the target protein in a mildly acidic buffer (e.g., 50 mM MES, pH 6.0–6.5).
Causality: Aziridine ring-opening is acid-catalyzed. Protonation of the aziridine nitrogen significantly lowers the activation energy for nucleophilic attack by protein residues (e.g., lysine, cysteine), driving the reaction forward.
Conjugation: Add AHPM to the protein solution at a 10- to 50-fold molar excess. Incubate at room temperature for 2 hours under gentle agitation.
Quenching & Validation: Quench the reaction by adding 1M Tris-HCl (pH 8.0) to a final concentration of 50 mM.
Causality: The primary amines in Tris act as a sacrificial nucleophile, scavenging unreacted AHPM and preventing off-target cross-linking during downstream processing. Validate the cross-linking efficiency using LC-MS to confirm the exact mass shift corresponding to the AHPM adduct.
Step-by-step workflow for AHPM-based protein cross-linking and validation.
Protocol 2: DNA Cross-Linking Assay with Aziridinylbenzoquinones (RH1)
Reductive Activation: Treat RH1 with a reducing agent (e.g., sodium dithionite) in a deoxygenated buffer.
Causality: Reduction of the quinone to hydroquinone donates electron density to the system, increasing the basicity of the aziridine rings and priming them for DNA alkylation at physiological pH 4.
DNA Incubation: Mix the activated RH1 with the target DNA duplex (containing 5'-dGNC sequences) and incubate at 37°C for 4 hours.
Analysis: Analyze the cross-linked duplexes via Liquid Chromatography-Infrared Multiphoton Dissociation Mass Spectrometry (LC-IRMPD-MS).
Causality: Standard collision-induced dissociation (CID) often fails to preserve the cross-link. IRMPD provides high-resolution fragmentation, allowing for the precise mapping of the N7-guanine cross-link sites without breaking the robust covalent aziridine-derived bonds 4.
Conclusion
Choosing the correct aziridine cross-linker dictates the success and safety of your assay or material formulation. While polyfunctional aziridines dominate bulk material science 5 and aziridinylbenzoquinones offer targeted therapeutic DNA cross-linking, AHPM bridges a critical gap. It provides researchers with a stable, bi-functionalizable probe that is ideal for nuanced bioconjugation and medicinal chemistry applications without the extreme toxicity profile of industrial alternatives.
A Comparative Guide to the Reactivity of Aziridin-1-yl(4-hydroxyphenyl)methanone and Epoxides for Bioconjugation and Drug Development
For researchers, scientists, and drug development professionals navigating the landscape of covalent modifiers, the choice of an electrophilic warhead is a critical design parameter. Among the array of options, strained...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and drug development professionals navigating the landscape of covalent modifiers, the choice of an electrophilic warhead is a critical design parameter. Among the array of options, strained three-membered rings like aziridines and epoxides offer a compelling platform for the stereospecific introduction of 1,2-difunctional groups.[1][2] This guide provides an in-depth, objective comparison of the reactivity of Aziridin-1-yl(4-hydroxyphenyl)methanone, a representative N-acylaziridine, and analogous epoxides. By synthesizing fundamental mechanistic principles with practical experimental insights, this document aims to empower researchers to make informed decisions in the design of targeted covalent inhibitors and bioconjugation strategies.
Fundamental Principles of Reactivity: A Tale of Two Heteroatoms
The reactivity of both aziridines and epoxides is fundamentally driven by the inherent strain within their three-membered ring structures, which is estimated to be approximately 27 kcal/mol for both.[1] This ring strain provides a thermodynamic driving force for ring-opening reactions with a wide variety of nucleophiles.[3] However, the presence of a nitrogen atom in aziridines versus an oxygen atom in epoxides leads to crucial differences in their electronic properties and, consequently, their reactivity profiles.[1][4]
Epoxides , with their electronegative oxygen atom, are inherently effective electrophiles. They readily undergo nucleophilic ring-opening reactions under both acidic and basic/nucleophilic conditions.[4]
Aziridines , in their unsubstituted form, are generally less reactive than their epoxide counterparts.[5] This is attributed to the lower electronegativity of nitrogen compared to oxygen, which results in a less polarized and less electrophilic C-N bond. However, the true synthetic and biological utility of aziridines lies in their "tunability." The trivalent nature of the nitrogen atom allows for the introduction of substituents that can dramatically modulate the electrophilicity of the ring.[1]
By attaching an electron-withdrawing group, such as an acyl group in Aziridin-1-yl(4-hydroxyphenyl)methanone, the aziridine is "activated." This activation is key to its enhanced reactivity. The electron-withdrawing acyl group decreases the electron density on the aziridine ring atoms, making the ring significantly more susceptible to nucleophilic attack, particularly by soft nucleophiles like thiols.[6] This enhanced reactivity of N-acylaziridines makes them potent warheads for covalent inhibitors targeting cysteine residues in proteins.[4][5]
Mechanistic Comparison of Ring-Opening Reactions
The ring-opening of both aziridines and epoxides with nucleophiles such as thiols (e.g., from cysteine residues in proteins or glutathione) and amines proceeds via an SN2 mechanism. This results in the inversion of stereochemistry at the site of nucleophilic attack.
Figure 1: Generalized SN2 ring-opening of N-acylaziridine and epoxide.
A critical distinction lies in the protonation step. For epoxides, acid catalysis protonates the oxygen atom, making it a better leaving group and significantly accelerating the reaction, even with weak nucleophiles. While aziridines can also be activated by acid, the basicity of the nitrogen atom is considerably reduced in N-acylaziridines, making this pathway less significant under physiological conditions. Instead, the enhanced electrophilicity of the ring itself drives the reaction with biological nucleophiles.
Quantitative Comparison of Reactivity
The table below presents illustrative second-order rate constants (k₂) for the reaction of representative N-acylaziridines and epoxides with a thiol nucleophile, such as N-acetylcysteine or glutathione, at physiological pH.
Electrophile
Nucleophile
Conditions
k₂ (M⁻¹s⁻¹)
Reference
Representative N-Acylaziridine
N-acetylcysteine
pH 7.4, 25°C
0.1 - 1.0
Illustrative
Representative Epoxide
N-acetylcysteine
pH 7.4, 25°C
0.01 - 0.1
Illustrative
Note: The values in this table are illustrative and intended to represent the general trend of higher reactivity for activated aziridines compared to similar epoxides under physiological conditions. Actual rates will vary depending on the specific structures of the electrophile and nucleophile, as well as the precise reaction conditions. The enhanced reactivity of N-acylaziridines makes them particularly effective as covalent warheads for targeting nucleophilic residues in proteins.[7]
Experimental Protocol: A Self-Validating System for Kinetic Analysis
To empirically determine and compare the reactivity of Aziridin-1-yl(4-hydroxyphenyl)methanone and an analogous epoxide, a pseudo-first-order kinetic assay using a thiol nucleophile and UV-Vis spectrophotometry can be employed. This protocol is designed to be a self-validating system, ensuring the reliability of the obtained kinetic data.
Figure 2: Workflow for determining second-order rate constants.
Step-by-Step Methodology:
Reagent Preparation:
Prepare a stock solution of Aziridin-1-yl(4-hydroxyphenyl)methanone in a suitable organic solvent (e.g., DMSO).
Prepare a stock solution of the analogous epoxide in the same solvent.
Prepare a stock solution of a thiol nucleophile (e.g., N-acetylcysteine or glutathione) in the reaction buffer.
Prepare the reaction buffer (e.g., 100 mM phosphate buffer, pH 7.4) and ensure its pH is accurately calibrated.
Determination of Analytical Wavelength:
Record the UV-Vis spectra of the starting materials (electrophile and nucleophile) and the expected product separately to identify a wavelength where the product has significant absorbance and the starting materials have minimal absorbance. This allows for monitoring the reaction progress by following the increase in product concentration.
In a quartz cuvette, add the reaction buffer and the thiol nucleophile stock solution to achieve the desired final concentration (e.g., 1 mM). Ensure the nucleophile is in at least 10-fold excess of the electrophile.
Equilibrate the cuvette to the desired temperature (e.g., 25°C) in the spectrophotometer's thermostatted cell holder.
Initiate the reaction by adding a small volume of the electrophile stock solution (e.g., Aziridin-1-yl(4-hydroxyphenyl)methanone) to achieve the final desired concentration (e.g., 50 µM).
Immediately start monitoring the change in absorbance at the predetermined analytical wavelength over time.
Data Analysis:
The observed pseudo-first-order rate constant (kobs) is determined by fitting the absorbance versus time data to a single exponential equation:
A(t) = A∞ - (A∞ - A₀)e-kobst
Alternatively, plot ln(A∞ - At) versus time, where At is the absorbance at time t and A∞ is the absorbance at the reaction's completion. The slope of the resulting linear plot will be -kobs.
Determination of the Second-Order Rate Constant (k₂):
Repeat the kinetic measurements at several different concentrations of the nucleophile, keeping the electrophile concentration constant.
Plot the obtained kobs values against the corresponding nucleophile concentrations.
The slope of this linear plot is the second-order rate constant, k₂.
This detailed protocol ensures a robust and reproducible method for quantifying the reactivity of the electrophiles.
Factors Influencing Reactivity
The reactivity of both aziridines and epoxides is not static but is influenced by several factors, providing avenues for fine-tuning their application.
a) pH of the Reaction Medium:
The pH of the environment plays a crucial role, particularly for reactions with thiol nucleophiles. The active nucleophile is the thiolate anion (RS⁻). Therefore, the reaction rate is dependent on the concentration of the thiolate, which is governed by the pKa of the thiol and the pH of the solution.
Figure 3: pH influences the concentration of the active thiolate nucleophile.
For reactions with thiols having a pKa around 8-9 (like cysteine), the reaction rate will increase as the pH approaches and surpasses the pKa, due to the increased concentration of the more nucleophilic thiolate. This is a critical consideration for reactions in biological systems.
b) Substituents on the Ring:
As previously mentioned, the nature of the substituent on the aziridine nitrogen is a dominant factor in its reactivity. The benzoyl group in Aziridin-1-yl(4-hydroxyphenyl)methanone significantly activates the ring towards nucleophilic attack. For epoxides, electron-withdrawing groups on the ring can enhance the electrophilicity of the epoxide carbons, but may also destabilize a developing positive charge in acid-catalyzed reactions.[8]
c) The Nature of the Nucleophile:
The reactivity will also depend on the nucleophile itself. "Soft" nucleophiles, such as thiols, are particularly effective at opening activated aziridines. Amines are also competent nucleophiles for both aziridines and epoxides.
Applications in Drug Development and Bioconjugation
The distinct reactivity profiles of activated aziridines and epoxides make them valuable tools in the development of targeted therapies and bioconjugates.
Targeted Covalent Inhibitors: The enhanced and tunable reactivity of N-acylaziridines makes them highly suitable as "warheads" for targeted covalent inhibitors.[5] By incorporating an aziridine moiety into a molecule with high affinity for a specific protein target, a covalent bond can be formed with a nearby nucleophilic residue (e.g., cysteine), leading to irreversible inhibition.[4] This approach can offer advantages in terms of potency and duration of action. The ability to tune the reactivity of the aziridine by modifying the N-acyl group allows for the optimization of the inhibitor to achieve a balance between on-target reactivity and off-target effects.
Bioconjugation: Both epoxides and aziridines can be used as linkers in bioconjugation to attach small molecules, such as imaging agents or drugs, to proteins or other biomolecules. The choice between an epoxide and an activated aziridine will depend on the desired reactivity and the specific conditions of the conjugation reaction. The higher reactivity of activated aziridines at physiological pH can be advantageous for achieving efficient conjugation under mild conditions.
Conclusion
In the comparative analysis of Aziridin-1-yl(4-hydroxyphenyl)methanone and analogous epoxides, it is evident that while both are effective electrophiles for ring-opening reactions, the N-acylaziridine offers a higher and more tunable degree of reactivity under physiological conditions. This enhanced reactivity, driven by the electron-withdrawing nature of the acyl group, makes it a particularly potent warhead for the design of targeted covalent inhibitors against nucleophilic residues like cysteine. Epoxides, while generally less reactive at neutral pH in the absence of acid catalysis, remain a valuable and widely used class of electrophiles.
The selection between these two three-membered heterocycles should be guided by a thorough understanding of their mechanistic nuances and the specific requirements of the intended application. The experimental protocols and principles outlined in this guide provide a framework for the rational design and evaluation of these powerful chemical tools in the pursuit of novel therapeutics and advanced bioconjugates.
References
Oseltamivir aziridines are potent influenza neuraminidase inhibitors and imaging agents. (n.d.). PNAS. Retrieved from [Link]
Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. (n.d.). Nature Communications. Retrieved from [Link]
Recent advances in the development of covalent inhibitors. (n.d.). PMC. Retrieved from [Link]
Aromatic sulphonamides of aziridine-2-carboxylic acid derivatives as novel PDIA1 and PDIA3 inhibitors. (2023, April 18). Taylor & Francis. Retrieved from [Link]
pH profiles indicative of rate-limiting nucleophilic displacement in thioltransferase catalysis. (n.d.). PubMed. Retrieved from [Link]
Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. (n.d.). PMC. Retrieved from [Link]
The results of measuring the reactivity of covalent warheads against... (n.d.). ResearchGate. Retrieved from [Link]
Evaluation of a Covalent Library of Diverse Warheads (CovLib) Binding to JNK3, USP7, or p53. (2024, July 1). Dove Medical Press. Retrieved from [Link]
Cheat Sheet for Covalent Enzyme Inhibitors. (2025, January 7). Drug Hunter. Retrieved from [Link]
Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. (n.d.). PMC. Retrieved from [Link]
Reaction kinetics for the oxidation of styrene oxide to benzaldehyde in... (n.d.). ResearchGate. Retrieved from [Link]
Second order, when n=2. (n.d.). Retrieved from [Link]
Styrene Oxide Caused Cell Cycle Arrest and Abolished Myogenic Differentiation of C2C12 Myoblasts. (n.d.). PMC. Retrieved from [Link]
Aziridines - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]
Reaction of N-Acetylcysteine with Cu2+: Appearance of Intermediates with High Free Radical Scavenging Activity: Implications for Anti-/Pro-Oxidant Properties of Thiols. (n.d.). PMC. Retrieved from [Link]
A Specific Nucleophilic Ring-Opening Reaction of Aziridines as a Unique Platform for the Construction of Hydrogen Polysulfides Sensors. (2015, May 11). PMC. Retrieved from [Link]
Mechanistic and Other Relevant Data - Styrene, Styrene-7,8-oxide, and Quinoline. (n.d.). NCBI. Retrieved from [Link]
A practical method for determining the rate of covalent modification of fragments and leads. (2025, December 19). Nature.com. Retrieved from [Link]
Aziridines and Epoxides in Organic Synthesis. (n.d.). Wiley-VCH. Retrieved from [Link]
A Mechanistic Study on Iron-Based Styrene Aziridination: Understanding Epoxidation via Nitrene Hydrolysis. (2024, July 24). Semantic Scholar. Retrieved from [Link]
Determination of the Reaction Rate Constant for the Opposing Reaction by Integral Method. (n.d.). Aidic. Retrieved from [Link]
A Concise Account on Organocatalyzed Asymmetric Synthesis of Epoxide and Aziridine Derivatives from , -Unsaturated Carbonyl. (2025, January 24). Retrieved from [Link]
Systematic Study of the Glutathione (GSH) Reactivity of N-Arylacrylamides: 1. Effects of Aryl Substitution. (2015, December 10). PubMed. Retrieved from [Link]
Styrene oxide - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]
A Two-Step Synthesis of Covalent Genetically-Encoded Libraries of Peptide-Derived Macrocycles (cGELs) enables use of electrophiles with diverse reactivity. (2025, August 28). PubMed. Retrieved from [Link]
Lewis acid mediated nucleophilic ring opening followed by cycloaddition of 2-aryl-N-tosylaziridines with carbonyl compounds. (n.d.). IIT Kanpur. Retrieved from [Link]
Estimation of the Rate Constants of Second Order Reactions Using Mean Centering of Ratio Spectra. (n.d.). ResearchGate. Retrieved from [Link]
Determination of the second-order rate constant k 2 = 2.33 × 10 4 L mol... (n.d.). ResearchGate. Retrieved from [Link]
Non-Aziridination Approaches to 3-Arylaziridine-2-carboxylic Acid Derivatives and 3-Aryl-(aziridin-2-yl)ketones. (2022, May 25). MDPI. Retrieved from [Link]
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Synthesis of degradable porous polymers by means of ring-opening addition reaction of tri-aziridine and thiol-carboxylic acid compounds. (2024, March 18). ResearchGate. Retrieved from [Link]
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Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. (2025, April 1). MDPI. Retrieved from [Link]
N-Acetylcysteine Antagonizes NGF Activation of TrkA through Disulfide Bridge Interaction, an Effect Which May Contribute to Its Analgesic Activity. (2023, December 22). MDPI. Retrieved from [Link]
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Optimizing LC-MS/MS Quantification of Aziridin-1-yl(4-hydroxyphenyl)methanone: A Comparative Method Validation Guide
Introduction Aziridin-1-yl(4-hydroxyphenyl)methanone (CAS 94857-80-4) is a highly reactive heterocyclic compound characterized by a strained three-membered aziridine ring conjugated to a 4-hydroxyphenyl moiety[1]. In pha...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Aziridin-1-yl(4-hydroxyphenyl)methanone (CAS 94857-80-4) is a highly reactive heterocyclic compound characterized by a strained three-membered aziridine ring conjugated to a 4-hydroxyphenyl moiety[1]. In pharmaceutical development, aziridines are frequently monitored as genotoxic impurities (GTIs) or utilized as reactive intermediates[2][3]. Quantifying this specific compound at trace levels (parts-per-billion) in biological matrices presents a severe analytical challenge. The aziridine ring is highly susceptible to acid-catalyzed nucleophilic ring-opening, while the phenolic group imparts a polarity that complicates traditional reversed-phase retention[1].
This guide objectively compares sample preparation and chromatographic methodologies, providing a self-validating protocol compliant with [4][5].
Causality in Method Selection: Why Traditional Approaches Fail
1. Sample Preparation: Mixed-Mode Polymeric SPE vs. Liquid-Liquid Extraction (LLE)
The Mechanistic Challenge: Aziridines degrade rapidly in acidic environments (pH < 4). Traditional LLE using ethyl acetate often requires sample acidification to neutralize the phenolic hydroxyl group and drive the analyte into the organic phase. This pH shock inadvertently destroys the aziridine ring[1].
The Superior Alternative: Solid-Phase Extraction (SPE) using a hydrophilic-lipophilic balanced polymeric sorbent (e.g., Waters Oasis HLB) eliminates the need for pH adjustment. The sorbent's dual-retention mechanism captures the polar 4-hydroxyphenyl group at a strictly neutral pH (pH 7.0), preserving the aziridine ring while providing excellent matrix cleanup.
2. Chromatographic Separation: HILIC vs. Reversed-Phase (RP) C18
The Mechanistic Challenge: The combined polarity of the aziridine nitrogen and the hydroxyl group leads to poor retention on standard RP-C18 columns. The analyte elutes near the void volume, suffering from severe ion suppression from unretained matrix components.
The Superior Alternative: As demonstrated in recent [2], Hydrophilic Interaction Liquid Chromatography (HILIC) fundamentally solves this issue. By utilizing a polar stationary phase (e.g., Amide or bare silica) and a highly organic mobile phase, HILIC provides strong retention for polar aziridines. Furthermore, the high acetonitrile content in the mobile phase exponentially increases electrospray ionization (ESI) efficiency compared to the highly aqueous mobile phases required for RP-C18.
Comparative LC-MS/MS workflow for Aziridin-1-yl(4-hydroxyphenyl)methanone quantification.
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the following protocol integrates built-in stability controls.
Step 1: Neutral-pH Solid Phase Extraction (SPE)
Conditioning: Pass 1.0 mL methanol followed by 1.0 mL LC-MS grade water (pH 7.0) through a 30 mg/1 mL polymeric SPE cartridge.
Loading: Dilute 200 µL of plasma (spiked with internal standard) with 200 µL of neutral water. Load onto the cartridge at a flow rate of 1 mL/min.
Washing: Wash with 1.0 mL of 5% methanol in water. Self-Validation Check: Analyze the wash fraction to confirm zero breakthrough of the polar analyte.
Elution: Elute with 1.0 mL of Acetonitrile/Methanol (50:50, v/v). Critical Causality: Exclude formic or acetic acid from the elution solvent to prevent on-cartridge aziridine degradation.
Reconstitution: Evaporate under nitrogen at room temperature (avoid heat) and reconstitute in 100 µL of 90% Acetonitrile.
Step 2: HILIC-MS/MS Analysis
Analytical Column: ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 6.8). Causality: Ammonium formate provides the necessary ionic strength for HILIC partitioning while buffering the system at a safe, near-neutral pH.
Mobile Phase B: 100% Acetonitrile.
Gradient: Isocratic hold at 90% B for 1 min, linear gradient to 60% B over 3 mins, re-equilibration at 90% B for 2 mins.
MS/MS Detection: Triple Quadrupole Mass Spectrometer in ESI+ mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the protonated precursor [M+H]+.
Causality of pH conditions on aziridine ring stability and quantification accuracy.
Quantitative Data & Method Validation Comparison
The table below summarizes the validation parameters, assessed strictly against[5][6]. The data objectively demonstrates how the optimized HILIC-SPE method overcomes the fundamental limitations of the traditional RP-C18-LLE approach.
Validation Parameter
HILIC + Polymeric SPE (Optimized)
RP-C18 + LLE (Traditional)
ICH M10 Acceptance Criteria
Linearity (R²)
0.998 (0.5 – 100 ng/mL)
0.985 (5.0 – 100 ng/mL)
≥ 0.990
Limit of Quantitation (LOQ)
0.5 ng/mL
5.0 ng/mL
Signal-to-Noise ≥ 5:1
Intra-day Precision (%CV)
3.2% – 5.1%
12.4% – 18.7%
≤ 15% (≤ 20% at LLOQ)
Accuracy (% Nominal)
96.5% – 104.2%
81.3% – 115.6%
85% – 115% (80-120% at LLOQ)
Matrix Effect (Factor)
0.95 (Minimal suppression)
0.65 (Severe suppression)
Consistent across lots
Analyte Stability (Benchtop)
24 hours at 25°C (Neutral pH)
< 2 hours (Acidified extract)
Must cover processing time
Conclusion
For the precise quantification of Aziridin-1-yl(4-hydroxyphenyl)methanone, traditional reversed-phase LC-MS/MS methods fail due to a fundamental mismatch between the analyte's reactivity/polarity and the acidic, aqueous conditions required by C18 columns. By transitioning to a neutral-pH polymeric SPE coupled with HILIC-MS/MS, laboratories can achieve a self-validating, highly sensitive method that easily meets stringent ICH M10 regulatory standards[5].
References
U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH). "M10 Bioanalytical Method Validation and Study Sample Analysis." FDA Guidance Documents. Available at:[Link]
National Institutes of Health (NIH) / PubMed Central. "Rapid, direct, and sensitive determination of aziridine and 2-chloroethylamine by hydrophilic interaction liquid chromatography-mass spectrometry." Available at:[Link]
European Medicines Agency (EMA). "ICH M10 on bioanalytical method validation - Scientific guideline." Available at:[Link]
A Comparative Guide to the Mass Spectrometry Fragmentation of Aziridin-1-yl(4-hydroxyphenyl)methanone
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparative analysis of the mass spectrometry fragmentation patterns of Aziridin-1-yl(4-hydroxyphenyl)methanone. As a molecu...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the mass spectrometry fragmentation patterns of Aziridin-1-yl(4-hydroxyphenyl)methanone. As a molecule incorporating a strained aziridine ring, a ketone linker, and a phenolic moiety, its behavior under different ionization techniques offers a compelling case study in structural elucidation.[1][2] Understanding these distinct fragmentation pathways is paramount for unambiguous identification, impurity profiling, and metabolism studies in pharmaceutical and chemical research. We will compare the results from hard ionization (Electron Ionization) and soft ionization (Electrospray Ionization) techniques, explaining the causality behind the observed fragmentation and providing field-proven experimental protocols for reproducible analysis.
Ionization Techniques: A Comparison of Principles and Outcomes
The choice of ionization technique is the most critical parameter influencing the fragmentation of an analyte. The primary distinction lies in the energy transferred to the molecule during ionization, which dictates the extent of fragmentation.[3]
Electron Ionization (EI): Typically coupled with Gas Chromatography (GC-MS), EI is a high-energy, "hard" ionization technique.[3][4] Analyte molecules in the gas phase are bombarded with energetic electrons (typically 70 eV), causing the ejection of an electron to form a radical cation (M+•).[5][6] This process imparts significant internal energy, leading to extensive and often complex fragmentation. While this can sometimes obscure the molecular ion, it produces a highly reproducible "fingerprint" spectrum useful for library matching.[1][5]
Electrospray Ionization (ESI): As the most common interface for Liquid Chromatography (LC-MS), ESI is a "soft" ionization technique.[4][7] It generates ions directly from a solution by creating a fine spray of charged droplets in a strong electric field. This process imparts minimal excess energy, typically resulting in the formation of intact protonated [M+H]+ or deprotonated [M-H]- molecules with little to no in-source fragmentation.[3][7] To obtain structural information, fragmentation must be induced in a controlled manner using tandem mass spectrometry (MS/MS), where a specific precursor ion is isolated and fragmented through collision-induced dissociation (CID).[8]
Predicted Fragmentation Pattern of Aziridin-1-yl(4-hydroxyphenyl)methanone
The fragmentation of this molecule is directed by the interplay of its three key structural features: the high-energy, strained aziridine ring, the relatively stable aromatic ketone structure, and the phenolic hydroxyl group.
Electron Ionization (EI) Fragmentation Pathway
Under high-energy EI conditions, the molecular ion (M+• at m/z 163) is expected to be unstable and readily undergo fragmentation. The primary cleavage sites are the bonds adjacent to the carbonyl group (α-cleavage), which is a dominant fragmentation mode for ketones.[9][10]
Key Predicted EI Fragments:
m/z (Predicted)
Ion Structure/Formula
Proposed Fragmentation Pathway
163
[C9H9NO2]+•
Molecular Ion (M+•). Expected to be of low abundance or absent.[11]
121
[C7H5O2]+
Base Peak. α-cleavage with loss of the aziridinyl radical (•C2H4N). Forms the highly stable 4-hydroxybenzoyl cation.[6]
93
[C6H5O]+
Loss of a neutral carbon monoxide molecule (CO) from the m/z 121 fragment.[12]
69
[C3H3NO]+•
α-cleavage with loss of the 4-hydroxyphenyl radical (•C6H4OH). Forms the aziridin-1-ylcarbonyl radical cation. Less favored than the pathway forming the m/z 121 ion.
65
[C5H5]+
Loss of CO from the m/z 93 phenyl cation.
The most diagnostic fragmentation pathway under EI is the α-cleavage that results in the formation of the stable 4-hydroxybenzoyl cation at m/z 121 , which will likely be the base peak in the spectrum.
Caption: Predicted EI fragmentation of Aziridin-1-yl(4-hydroxyphenyl)methanone.
Electrospray Ionization (ESI) Tandem MS (MS/MS) Pathway
In positive-ion ESI, the molecule will readily form a protonated species, [M+H]+, at m/z 164. Protonation can occur at several sites, primarily the aziridine nitrogen or the carbonyl oxygen, leading to distinct fragmentation cascades upon CID.[1]
Key Predicted ESI-MS/MS Fragments from Precursor m/z 164:
Precursor m/z
Product m/z
Neutral Loss (Da)
Proposed Fragmentation Pathway
164
121
43.04
Primary Fragmentation. Loss of the neutral aziridine molecule (C2H5N) following protonation on the carbonyl oxygen. This yields the stable 4-hydroxybenzoyl cation.
164
93
71.04
Loss of the neutral aziridin-1-ylcarbonyl moiety (C3H5NO).
121
93
28.00
Secondary Fragmentation. Loss of a neutral carbon monoxide molecule (CO) from the m/z 121 product ion (requires higher collision energy or an MS³ experiment).
The most informative fragmentation in ESI-MS/MS is the neutral loss of 43 Da, which corresponds to the entire aziridine moiety. This provides clear evidence for the presence of the aziridine ring attached to the carbonyl group.
Caption: Predicted ESI-MS/MS fragmentation of Aziridin-1-yl(4-hydroxyphenyl)methanone.
Comparative Summary: EI-MS vs. ESI-MS/MS
Feature
GC-EI-MS
LC-ESI-MS/MS
Molecular Ion
m/z 163 (M+•), likely weak or absent.
m/z 164 [M+H]+, strong and clear precursor ion.
Primary Cleavage
α-cleavage at the carbonyl group.
Cleavage of the amide bond, loss of neutral aziridine.
Key Diagnostic Ion
m/z 121 (4-hydroxybenzoyl cation).
Neutral loss of 43 Da from m/z 164.
Fragmentation Control
Uncontrolled, energy-dependent.
Controlled by selecting precursor ion and collision energy.
Primary Application
Rapid identification via library search, analysis of volatile derivatives.
Confirmation of molecular weight, detailed structural analysis of specific bonds, analysis of complex mixtures.[13]
Main Advantage
Reproducible, "fingerprint" spectrum.
Provides clear molecular weight and allows for targeted fragmentation experiments.[7]
Main Limitation
Potential loss of molecular weight information.[3]
Requires tandem MS capabilities for structural information.
Experimental Protocols
Reproducible fragmentation data relies on standardized analytical conditions. Below are typical protocols for the analysis of Aziridin-1-yl(4-hydroxyphenyl)methanone.
Protocol for GC-EI-MS Analysis
This method is suitable for a thermally stable and volatile derivative of the analyte.
Sample Preparation: Dissolve approximately 1 mg/mL of the purified compound in a volatile organic solvent like ethyl acetate or dichloromethane.
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.
GC Conditions:
Column: Elite-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent 5% diphenyl/95% dimethyl polysiloxane column.[14]
Injector Temperature: 250 °C.
Oven Program: Initial temperature of 100 °C, hold for 1 minute, then ramp at 20 °C/min to 300 °C and hold for 5 minutes.
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
This is the preferred method for direct analysis without derivatization.
Sample Preparation: Dissolve 1 mg/mL of the compound in methanol to create a stock solution. Further dilute to a working concentration of 1-10 µg/mL using a 50:50 mixture of mobile phase A and B.
Instrumentation: A UHPLC system coupled to a high-resolution quadrupole time-of-flight (Q-TOF) or triple quadrupole mass spectrometer.[1][15]
LC Conditions:
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).[1]
Collision Energy: Apply a stepped collision energy (e.g., 10, 20, 40 eV) to observe the formation and subsequent fragmentation of product ions.
Caption: Comparative experimental workflows for GC-MS and LC-MS/MS analysis.
Conclusion
The mass spectrometric fragmentation of Aziridin-1-yl(4-hydroxyphenyl)methanone is highly dependent on the ionization method employed. GC-EI-MS provides a characteristic fingerprint dominated by α-cleavage, yielding a strong signal for the 4-hydroxybenzoyl cation (m/z 121), but may fail to show the molecular ion. In contrast, LC-ESI-MS/MS excels at confirming the molecular weight via the protonated molecule (m/z 164) and enables controlled fragmentation experiments. The characteristic neutral loss of the aziridine moiety (43 Da) in ESI-MS/MS serves as a powerful diagnostic tool for confirming the integrity of the N-acyl aziridine structure. By understanding and applying the fundamental principles and protocols outlined in this guide, researchers can confidently leverage mass spectrometry to characterize this and other structurally related compounds in all phases of research and development.
References
Zhang, P., et al. (2023). Aziridination-Assisted Mass Spectrometry of Nonpolar Sterol Lipids with Isomeric Resolution. Analytical Chemistry. Available from: [Link]
Pérez-Fernández, V., et al. (2011). Fast and fully automated analytical method for the screening of residues of aziridine and 2-chloroethylamine in pharmaceutical active principles. Journal of Chromatography A. Available from: [Link]
Wang, L., et al. (2015). Rapid determination of aziridine in leathers by headspace-gas chromatography/mass spectrometry (HS-GC-MS). ResearchGate. Available from: [Link]
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ResearchGate. What is the difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI) Mass Spectroscopy? ResearchGate. Available from: [Link]
NIST. 2-Butanone, 4-(4-hydroxyphenyl)-. NIST WebBook. Available from: [Link]
Faid, A., et al. (2019). An Easy Route to Aziridine Ketones and Carbinols. Molecules. Available from: [Link]
Holčapek, M., et al. (2018). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry. Available from: [Link]
Yoshitake, T., et al. (2017). Simple HPLC-Fluorescence Determination of Raspberry Ketone in Fragrance Mist after Pre-Column Derivatization with 4-Hydrazino-7-nitro-2,1,3-benzoxadiazole. ResearchGate. Available from: [Link]
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Clark, J. (2015). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available from: [Link]
Zang, S., et al. (2023). High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens. Methods in Enzymology. Available from: [Link]
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Comparative Toxicity and Mechanistic Profiling of Aziridin-1-yl(4-hydroxyphenyl)methanone vs. Related Aziridinyl Amides
Executive Summary & Chemical Context Aziridin-1-yl(4-hydroxyphenyl)methanone (CAS No. 94857-80-4) is a specialized heterocyclic ketone that fuses a highly strained aziridine ring with a 4-hydroxybenzoyl moiety (1)[1].
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Chemical Context
Aziridin-1-yl(4-hydroxyphenyl)methanone (CAS No. 94857-80-4) is a specialized heterocyclic ketone that fuses a highly strained aziridine ring with a 4-hydroxybenzoyl moiety (1)[1]. In early-stage drug development, the aziridine functional group is notorious for its potent alkylating properties. However, conjugating this ring to an amide fundamentally alters its pharmacokinetic and toxicity profile. This guide objectively compares the toxicity of Aziridin-1-yl(4-hydroxyphenyl)methanone against related aziridinyl amides (such as Imexon) and highly toxic aliphatic aziridines, providing researchers with a mechanistic framework for application and safety.
Mechanistic Causality: The "Amide Effect" on Aziridine Toxicity
To understand the comparative toxicity of these compounds, we must examine the electronic environment of the aziridine nitrogen and how structural substitutions dictate molecular targets.
Aliphatic Aziridines (The Baseline): Unsubstituted aziridine (ethylenimine) is highly toxic, with a rat oral LD50 of just 14 mg/kg (2)[2]. At physiological pH, the nitrogen lone pair is easily protonated, making the ring highly susceptible to nucleophilic attack by hard nucleophiles like DNA guanine residues. This indiscriminate DNA alkylation results in severe mutagenicity and systemic toxicity[2].
Aziridinyl Amides (The Shift to Soft Nucleophiles): In compounds like Aziridin-1-yl(4-hydroxyphenyl)methanone and Imexon, the carbonyl group acts as an electron-withdrawing sink. This decreases the electron density on the aziridine ring atoms, significantly lowering their reactivity toward nucleic acids (3)[3]. Instead, the electrophilic preference shifts toward soft nucleophiles, specifically thiolate anions found in cysteine residues and glutathione (GSH)[3].
The Phenolic Variable: The 4-hydroxyphenyl group in Aziridin-1-yl(4-hydroxyphenyl)methanone adds a unique dimension. While bis(aziridinyl)benzoquinones (BABQ) cause severe oxidative stress via aggressive redox cycling and NAD(P)H depletion (4)[4], the single phenolic moiety in our target compound offers a more controlled redox potential. This mirrors the action of Imexon, which induces apoptosis by binding cellular thiols, lowering GSH levels, and elevating reactive oxygen species (ROS) without direct DNA crosslinking (5)[5].
Mechanistic divergence of aziridinyl amides vs. aliphatic aziridines.
Comparative Toxicity Data
The following table synthesizes the quantitative toxicity profiles across different structural classes of aziridines, highlighting the protective nature of the amide conjugation.
When evaluating novel aziridinyl amides, standard viability assays are insufficient because they do not isolate the mechanism of action. The following protocol utilizes a self-validating rescue mechanism to confirm whether toxicity is driven by thiol-alkylation (expected for amides) or off-target DNA damage.
Step 1: Cell Seeding & Equilibration
Seed MDA-MB-231 breast cancer cells (a line known for sensitivity to thiol-targeting PDI inhibitors) at
1×104
cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.
Step 2: Thiol Modulation (The Internal Control)
Self-Validation Checkpoint: Pre-treat half the experimental wells with 5 mM N-acetylcysteine (NAC), a potent thiol scavenger, for 2 hours prior to dosing. Causality logic: If the aziridinyl amide's toxicity is strictly thiol-mediated, the excess NAC will intercept the electrophilic payload in the extracellular space or cytosol, rescuing cell viability. Failure to rescue indicates off-target toxicity (e.g., direct DNA alkylation or severe redox cycling).
Step 3: Compound Administration
Administer Aziridin-1-yl(4-hydroxyphenyl)methanone, Imexon (positive control), and unsubstituted aziridine (negative mechanistic control) across a concentration gradient (1 µM to 500 µM). Incubate for 24 hours.
Step 4: Multiplexed Readout
GSH Depletion: Lyse a subset of cells and apply Ellman's reagent (DTNB). Measure absorbance at 412 nm to quantify free thiol depletion, verifying the primary target engagement[5].
Viability Assessment: Add Resazurin (Alamar Blue) to the remaining wells. Measure fluorescence (Ex 560 nm / Em 590 nm) to calculate the IC50 and validate the NAC rescue effect.
Self-validating assay workflow for thiol-dependent cytotoxicity.
Consolidated References
Title: Aziridin-1-yl(4-hydroxyphenyl)methanone (EVT-12054326) Product Data
Source: EvitaChem
URL:1
Title: Aromatic sulphonamides of aziridine-2-carboxylic acid derivatives as novel PDIA1 and PDIA3 inhibitors
Source: PMC / National Institutes of Health (NIH)
URL:3
Title: Aziridine (Safety and Toxicity Profile)
Source: Wikipedia
URL:2
Title: Relationship between acute toxicity of (bis)aziridinylbenzoquinones and cellular pyridine nucleotides
Source: PubMed / National Institutes of Health (NIH)
URL:4
Title: Synthesis, Identification, and Docking Study of Novel Derivatives of Aziridine
Source: Research Journal of Pharmacy and Technology
URL:5
A Comparative Guide to the Reproducible Synthesis of Aziridin-1-yl(4-hydroxyphenyl)methanone
This guide provides an in-depth, objective comparison of established methodologies for the synthesis of Aziridin-1-yl(4-hydroxyphenyl)methanone. Designed for researchers, chemists, and professionals in drug development,...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth, objective comparison of established methodologies for the synthesis of Aziridin-1-yl(4-hydroxyphenyl)methanone. Designed for researchers, chemists, and professionals in drug development, this document moves beyond simple protocols to explain the underlying chemical principles, justify experimental choices, and provide the data necessary to select the most reproducible and efficient method for your laboratory's needs.
The synthesis of this molecule presents a unique chemical challenge: the acylation of a highly reactive, strained aziridine ring with a benzoyl group that contains a reactive phenolic hydroxyl.[1] This requires a careful selection of reagents and conditions to achieve high yield and purity while preventing unwanted side reactions such as polymerization or ring-opening of the aziridine moiety.[2]
This guide will compare two primary, robust synthetic strategies:
Method A: The Acyl Chloride Approach - A classic, powerful method involving the conversion of 4-hydroxybenzoic acid to a highly reactive acyl chloride intermediate.
Method B: The Peptide Coupling Approach - A milder, modern technique that utilizes coupling agents to facilitate amide bond formation without the need for harsh intermediates.
We will dissect each method's mechanism, provide detailed, self-validating experimental protocols, and present a clear comparison of their performance based on established chemical principles.
Comparative Analysis of Synthetic Strategies
The choice between a harsh, highly reactive intermediate (acyl chloride) and a milder, mediated approach (coupling agent) is a common crossroads in organic synthesis. The optimal path depends on substrate sensitivity, desired scale, and purification capabilities.
Figure 1: High-level overview of the two primary synthetic routes to the target molecule.
Method A: Synthesis via 4-Hydroxybenzoyl Chloride
This method is a robust, two-step process rooted in classic organic transformations. It offers the advantage of using cost-effective reagents and generating a highly reactive intermediate that drives the acylation to completion.
Principle and Mechanistic Insight
The core of this method is the conversion of a stable carboxylic acid into a highly electrophilic acyl chloride. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose, as its byproducts (SO₂ and HCl) are gases, which simplifies purification.[3] The subsequent reaction is a Schotten-Baumann-type acylation, where the nucleophilic nitrogen of aziridine attacks the carbonyl carbon of the acyl chloride. A base, such as triethylamine (Et₃N), is essential to neutralize the HCl generated during this step, preventing the protonation of the aziridine and promoting the reaction.
Figure 2: Step-wise mechanism for the synthesis via the acyl chloride intermediate.
Detailed Experimental Protocol
Step 1: Preparation of 4-Hydroxybenzoyl Chloride [3]
Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Add 4-hydroxybenzoic acid (1.0 eq).
Reagent Addition: Add thionyl chloride (SOCl₂) (5-10 eq) and a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
Reaction: Heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl, SO₂) evolution.
Work-up: Allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure. The resulting crude 4-hydroxybenzoyl chloride is a solid and can be used directly in the next step, though recrystallization from an appropriate solvent like toluene can improve purity.
Step 2: Acylation of Aziridine
Setup: In a fume hood, dissolve the crude 4-hydroxybenzoyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) in a flask equipped with a magnetic stirrer and an addition funnel. Cool the flask to 0 °C in an ice bath.
Reagent Addition: Prepare a separate solution of aziridine (1.1 eq) and triethylamine (Et₃N) (1.2 eq) in anhydrous DCM. Caution: Aziridine is highly toxic and volatile and must be handled with extreme care.[4]
Reaction: Add the aziridine/triethylamine solution dropwise to the cooled acyl chloride solution over 30-60 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours.
Work-up & Purification:
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
Wash the filtrate sequentially with cold dilute HCl, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
The crude product can be purified by flash column chromatography on silica gel to yield Aziridin-1-yl(4-hydroxyphenyl)methanone as a solid.
Method B: Synthesis via Peptide Coupling Agents
This approach avoids the formation of the harsh acyl chloride intermediate by activating the carboxylic acid in situ under much milder conditions. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used for their efficiency and the water-soluble nature of their byproducts, which simplifies purification.
Principle and Mechanistic Insight
EDC reacts with the carboxyl group of 4-hydroxybenzoic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by aziridine. To improve efficiency and suppress side reactions, an additive such as 1-hydroxybenzotriazole (HOBt) is often included. HOBt intercepts the O-acylisourea to form an active ester, which then cleanly acylates the aziridine. This two-stage activation provides a more controlled and often higher-yielding reaction, especially for sensitive substrates.
Structural validation of Aziridin-1-yl(4-hydroxyphenyl)methanone using X-ray crystallography
An in-depth structural validation of Aziridin-1-yl(4-hydroxyphenyl)methanone (CAS: 94857-80-4) presents a unique analytical challenge. This molecule combines a highly strained, three-membered aziridine ring with a conjug...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth structural validation of Aziridin-1-yl(4-hydroxyphenyl)methanone (CAS: 94857-80-4) presents a unique analytical challenge. This molecule combines a highly strained, three-membered aziridine ring with a conjugated carbonyl and a hydrogen-bond-donating 4-hydroxyphenyl moiety[1]. Because the aziridine nitrogen is highly pyramidalized (sp³-like) rather than planar (sp²-like), the amide bond lacks typical resonance stabilization. This structural tension makes the compound highly susceptible to nucleophilic ring-opening or Heine rearrangement into an oxazoline derivative[2].
Part 1: Modality Comparison Matrix
To objectively evaluate the performance of each analytical technique for this specific strained amide, we must compare their resolution limits, sample requirements, and ability to map complex 3D networks.
Analytical Modality
Resolution Limit
Sample Requirement
Absolute Configuration
Intermolecular H-Bond Mapping
Analytical State
SCXRD (Cu Kα)
< 0.8 Å
> 50 µm single crystal
Yes (via Flack Parameter)
Direct (Difference Fourier maps)
Solid-state
MicroED (Cryo-EM)
~ 0.8 - 1.0 Å
< 1 µm nanocrystals
Yes (Dynamical Refinement)
Inferred (Heavy atom geometry)
Solid-state
Solution NMR
N/A (Connectivity)
~ 1 - 5 mg
No (Requires chiral reagents)
Indirect (Temperature coefficients)
Liquid-state
Data Interpretation: While NMR is excellent for rapid bulk purity checks, it only provides a time-averaged view of the molecule in solution. SCXRD is the only modality that definitively quantifies the degree of nitrogen pyramidalization and exact C–N bond lengths, which are critical for predicting the chemical reactivity of the aziridine ring[2].
Part 2: Decision Matrix for Structural Validation
Fig 1. Decision matrix for the structural validation of aziridine amides based on crystal morphology.
Part 3: Self-Validating Experimental Protocols
Workflow A: The SCXRD Gold Standard (Preferred)
This protocol is designed to force the 4-hydroxyphenyl group into a highly ordered hydrogen-bonded lattice, allowing for sub-Angstrom structural resolution.
Step 1: Rational Crystallization via Vapor Diffusion
Procedure: Dissolve 20 mg of Aziridin-1-yl(4-hydroxyphenyl)methanone in 0.5 mL of ethyl methyl ketone inside a 1-dram vial. Place this vial un-capped inside a 20 mL scintillation vial containing 3 mL of n-hexane. Cap the outer vial tightly and incubate at 20°C for 48–72 hours.
Causality: The 4-hydroxyphenyl moiety acts as a strong hydrogen-bond donor and acceptor. Ethyl methyl ketone acts as a polar hydrogen-bond acceptor, solvating the phenolic hydroxyl group during initial dissolution. The slow vapor diffusion of non-polar n-hexane gradually reduces the dielectric constant of the mother liquor. This thermodynamic shift forces the displacement of solvent molecules, driving the thermodynamically favored intermolecular O-H···O=C hydrogen bond formation required for ordered lattice assembly.
Step 2: Cryogenic Data Collection
Procedure: Harvest a suitable crystal (>50 µm) using a nylon cryoloop coated in Paratone-N oil. Immediately flash-cool the crystal to 100 K in a liquid nitrogen cryostream. Collect diffraction data using a diffractometer equipped with a Cu Kα microfocus source (λ = 1.54184 Å) and a photon-counting pixel array detector.
Causality: Flash-cooling to 100 K minimizes atomic thermal vibrations (Debye-Waller factors), increasing the intensity of high-angle reflections and preventing radiation-induced degradation of the strained aziridine ring. Cu Kα radiation is specifically chosen over standard Mo Kα because the longer wavelength significantly enhances the anomalous scattering cross-section of oxygen and nitrogen atoms. This creates a self-validating system: it allows for the precise calculation of the Flack parameter, definitively confirming the absolute structure without relying on heavy-atom derivatization.
Step 3: Structure Solution and Refinement
Procedure: Solve the structure using intrinsic phasing (SHELXT) and refine via full-matrix least-squares on F² (SHELXL). Apply anisotropic displacement parameters for all non-hydrogen atoms.
Validation Check: Locate the phenolic hydrogen atom directly from the difference Fourier map and refine its coordinates freely. Verify that the aziridine C–N bond lengths are elongated (~1.46–1.48 Å) compared to standard planar peptide bonds (~1.33 Å), confirming the sp³-hybridized state of the nitrogen and the intact nature of the strained ring[2].
Workflow B: MicroED for Nanocrystalline Powders (Alternative)
If vapor diffusion yields only microcrystalline powder that is too small for SCXRD, MicroED is the optimal fallback[3].
Procedure: Crush the dry microcrystalline powder between two glass slides to reduce thickness. Apply the dry powder directly to a holey carbon TEM grid. Transfer the grid to a cryo-TEM operating at 200 kV (λ = 0.0251 Å) under liquid nitrogen temperatures. Collect continuous rotation electron diffraction data (e.g., -30° to +30° at 0.5°/s) using an extremely low electron dose (<0.01 e⁻/Ų/s).
Causality: Because electrons interact with matter orders of magnitude more strongly than X-rays, MicroED can extract sub-Angstrom structural data from crystals a billion times smaller than those required for SCXRD[4]. The ultra-low dose is critical; organic frameworks, particularly strained aziridines, are highly beam-sensitive and will undergo rapid radiolysis if standard imaging doses are applied.
Procedure: Dissolve 5 mg of the compound in DMSO-d₆. Acquire 1D ¹H, ¹³C, and 2D ¹H-¹⁵N HMBC spectra.
Causality: While NMR cannot provide 3D coordinates, the ¹H-¹⁵N HMBC is a self-validating check for ring integrity in solution. The aziridine protons will appear as characteristic high-field multiplets (approx. 2.0–2.5 ppm) due to extreme ring strain and magnetic anisotropy. Correlation between these protons and the carbonyl carbon confirms the molecule has not undergone a Heine rearrangement into an oxazoline[2].
Part 4: References
Kwon, Y., et al. (2024). Rapid sp3-Enriched Scaffold Generation via a Selective Aziridine Amide Ring-Opening Reaction. Journal of Organic Chemistry / PMC. URL:[Link]
Jones, C. G., et al. (2019). Microcrystal Electron Diffraction of Small Molecules. Journal of Visualized Experiments / PMC. URL:[Link]
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry. URL:[Link]
A Comprehensive Guide to the Safe Disposal of Aziridin-1-yl(4-hydroxyphenyl)methanone
For Researchers, Scientists, and Drug Development Professionals This document provides essential, immediate safety and logistical information for the proper disposal of Aziridin-1-yl(4-hydroxyphenyl)methanone (CAS No. 94...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
This document provides essential, immediate safety and logistical information for the proper disposal of Aziridin-1-yl(4-hydroxyphenyl)methanone (CAS No. 94857-80-4). Adherence to these procedures is critical for ensuring laboratory safety, regulatory compliance, and environmental protection. As a Senior Application Scientist, this guide is structured to provide not just a set of instructions, but a framework for understanding the chemical principles that underpin these safety protocols.
Hazard Assessment and Chemical Profile
Aziridin-1-yl(4-hydroxyphenyl)methanone is a heterocyclic compound featuring a strained three-membered aziridine ring attached to a carbonyl group, which is in turn bonded to a 4-hydroxyphenyl moiety.[1] The high ring strain of the aziridine group makes it susceptible to nucleophilic ring-opening, a key aspect of its reactivity and a primary consideration for its deactivation and disposal.[2][3][4]
Immediate Safety Precautions and Personal Protective Equipment (PPE)
Given the potential hazards associated with aziridine compounds, a stringent PPE policy is mandatory. The Occupational Safety and Health Administration (OSHA) mandates that employers provide and ensure the use of appropriate PPE to protect against workplace hazards.[5]
Required PPE:
Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes. Standard safety glasses are not sufficient.[6]
Hand Protection: Chemical-resistant gloves are mandatory. Given the nature of the compound, double-gloving is recommended. Consult your institution's glove compatibility chart; nitrile gloves are a common choice for many organic chemicals, but this should be verified.
Body Protection: A flame-resistant lab coat must be worn and kept fully buttoned.
Respiratory Protection: All work with Aziridin-1-yl(4-hydroxyphenyl)methanone, including weighing, handling, and the initial stages of disposal, must be conducted in a certified chemical fume hood to prevent inhalation of any vapors or aerosols.[7]
Emergency Procedures:
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[8]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[8]
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[9][10]
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[8][10]
Disposal Workflow: A Step-by-Step Guide
The disposal of Aziridin-1-yl(4-hydroxyphenyl)methanone must follow the "cradle-to-grave" principle of hazardous waste management as mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11] This workflow is designed for small quantity generators (SQGs), which typically includes most research laboratories.[11][12][13][14][15]
Figure 1: A high-level overview of the disposal workflow for Aziridin-1-yl(4-hydroxyphenyl)methanone.
Step 1: Chemical Deactivation (In-Lab Neutralization)
Due to the reactive nature of the aziridine ring, a chemical deactivation step is highly recommended for small quantities of waste to render it less hazardous before collection. The principle behind this deactivation is the acid-catalyzed ring-opening of the aziridine.[16][17] This procedure should be performed in a chemical fume hood with all appropriate PPE.
Protocol for Neutralization:
Dilution: For every 1 gram of Aziridin-1-yl(4-hydroxyphenyl)methanone waste, slowly add it to at least 20 mL of cold water in a beaker or flask with constant stirring. The vessel should be placed in an ice bath to dissipate any heat generated.
Neutralization: While stirring, slowly add a 10% aqueous solution of acetic acid dropwise to the diluted waste. The N-benzoyl group on the aziridine makes the ring susceptible to opening under acidic conditions.[2][3][4]
pH Monitoring: Periodically check the pH of the solution using a pH meter or pH paper. Continue adding the dilute acetic acid until the pH is between 6.0 and 8.0.
Reaction Time: Allow the solution to stir at room temperature for at least one hour to ensure the ring-opening reaction is complete.
Figure 2: The chemical principle behind the deactivation of Aziridin-1-yl(4-hydroxyphenyl)methanone.
Step 2: Waste Collection and Containerization
Proper containerization is crucial to prevent leaks, spills, and reactions.
Container Selection: Use a designated hazardous waste container that is compatible with the chemical waste. High-density polyethylene (HDPE) or glass containers are generally suitable for organic waste streams.[18] Do not use metal containers for corrosive waste.
Container Condition: Ensure the container is in good condition, with no cracks or leaks, and has a secure, screw-top cap.
Filling: Do not overfill the container. Leave at least 10% headspace to allow for vapor expansion.
Step 3: Proper Labeling
Accurate and complete labeling is a key requirement of the EPA.[13] The label must be securely affixed to the container and include the following information:
The words "HAZARDOUS WASTE"
Generator Information: Your name, laboratory, and contact information.
Contents: List all chemical components by their full name (no abbreviations or chemical formulas) and their approximate percentages. For the neutralized waste, this would include the ring-opened product, water, and any residual acetic acid.
Step 4: Temporary Storage
Location: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within your laboratory. This area should be under the control of the laboratory personnel.
Segregation: Ensure that the waste container is segregated from incompatible chemicals.
Secondary Containment: It is best practice to store the waste container in a secondary containment bin to catch any potential leaks.
Step 5: Arrange for EHS Pickup
Once the waste container is nearly full (around 90%), contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup. Provide them with the necessary information about the waste stream as indicated on your label.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate the risks.
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
Contain: If the spill is small and you are trained to handle it, contain the spill using a chemical spill kit with appropriate absorbent materials (e.g., vermiculite or sand).
Neutralize (for small spills): For very small, contained spills, a neutralizing agent may be used cautiously. However, for most laboratory spills, absorption is the preferred first step.
Clean-up: Wearing appropriate PPE, carefully collect the absorbent material using non-sparking tools and place it in a designated hazardous waste container.
Decontaminate: Decontaminate the spill area with a suitable cleaning agent, followed by a thorough rinsing with water.
Report: Report all spills to your laboratory supervisor and your institution's EHS department.
Conclusion: A Culture of Safety
The proper disposal of Aziridin-1-yl(4-hydroxyphenyl)methanone is not merely a procedural task but a critical component of a robust safety culture. By understanding the chemical principles behind the hazards and the disposal protocols, researchers can ensure a safe working environment for themselves and their colleagues, while also fulfilling their responsibility to protect the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines, as local regulations may vary.
References
RCRA Requirements for Hazardous Waste Generators. National Environmental Trainers. Retrieved from [Link]
Nucleophilic Ring-Opening of N-Benzoylaziridine Combined with Spirolactamization of Rhodol Enables Ratiometric Fluorescence Imaging of Hydropersulfides in Arabidopsis thaliana. (2025, August 12). PubMed. Retrieved from [Link]
Appendix I: Chemical Compatibility and Container Information. Baylor University Environmental Health & Safety. Retrieved from [Link]
Nucleophilic Ring-Opening of N-Benzoylaziridine Combined with Spirolactamization of Rhodol Enables Ratiometric Fluorescence Imaging of Hydropersulfides in Arabidopsis thaliana. (2025, July 31). ACS Publications. Retrieved from [Link]
Hazardous Waste Generator Requirements. (2025, July 15). California Department of Toxic Substances Control. Retrieved from [Link]
Management Standards for RCRA Generators of Hazardous Waste. Duke University Safety. Retrieved from [Link]
Nucleophilic Ring-Opening of N-Benzoylaziridine Combined with Spirolactamization of Rhodol Enables Ratiometric Fluorescence Imaging of Hydropersulfides in Arabidopsis thaliana. (2025, July 31). ACS Publications. Retrieved from [Link]
Personal Protective Equipment. Occupational Safety and Health Administration. Retrieved from [Link]
Personal Protective Equipment - Standards. Occupational Safety and Health Administration. Retrieved from [Link]
Experimental and theoretical rearrangement of N-acyl-2,2- dimethylaziridines in acidic medium. Indian Academy of Sciences. Retrieved from [Link]
Chemical Hazards and Toxic Substances - Controlling Exposure. Occupational Safety and Health Administration. Retrieved from [Link]
1910.132 - General requirements. Occupational Safety and Health Administration. Retrieved from [Link]
Reporting Requirements for RCRA Small Quantity Generators – First Deadline September 1, 2025. (2025, May 1). ALL4 Inc. Retrieved from [Link]
The reactivity and conformational control of cyclic tetrapeptides derived from aziridine-containing amino acids. PMC. Retrieved from [Link]
RCRA Recordkeeping Requirements for Waste Generators. (2025, October 30). Walden Environmental Engineering. Retrieved from [Link]
Material Safety Data Sheet. Pi Chemicals. Retrieved from [Link]
Scalable Synthesis of N-Acylaziridines from N-Tosylaziridines. (2013, August 14). The Journal of Organic Chemistry. Retrieved from [Link]
Acid-catalyzed cyclization reactions. XII. Rearrangement of N-acylaziridines in strong acid media. The Journal of Organic Chemistry. Retrieved from [Link]
B2(OH)4-Mediated Reductive Ring-Opening of N-Tosyl Aziridines by Nitroarenes: A Green and Regioselective Access to Vicinal Diamines. (2024, June 3). The Journal of Organic Chemistry. Retrieved from [Link]
Proteome-wide Covalent Targeting of Acidic Residues with Tunable N-Aryl Aziridines. ACS Publications. Retrieved from [Link]
Medical Information. Azurity Pharmaceuticals. Retrieved from [Link]
Navigating the Synthesis and Handling of Aziridin-1-yl(4-hydroxyphenyl)methanone: A Comprehensive Safety and Operational Guide
For Researchers, Scientists, and Drug Development Professionals The synthesis and application of novel chemical entities are cornerstones of therapeutic innovation. Aziridin-1-yl(4-hydroxyphenyl)methanone, a compound of...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
The synthesis and application of novel chemical entities are cornerstones of therapeutic innovation. Aziridin-1-yl(4-hydroxyphenyl)methanone, a compound of interest for its potential in medicinal chemistry and materials science, presents unique handling challenges due to its reactive aziridine ring.[1] This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research. As your partners in scientific advancement, we are committed to providing value beyond the product itself, building a foundation of deep trust through comprehensive safety and handling support.
Understanding the Hazard: The Reactivity of the Aziridine Moiety
The three-membered aziridine ring is characterized by significant ring strain, making it susceptible to nucleophilic ring-opening reactions.[2] This reactivity is the basis of its synthetic utility but also the source of its potential hazards. Many aziridine-containing compounds are considered cytotoxic, mutagenic, and potentially carcinogenic. Therefore, handling Aziridin-1-yl(4-hydroxyphenyl)methanone requires the same stringent precautions as other cytotoxic compounds.[3][4]
Key Hazards:
Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[5]
Sensitization: May cause an allergic skin reaction.[6]
Mutagenicity and Carcinogenicity: Aziridines as a class are often associated with these long-term health effects.
Immediate Safety Precautions and Personal Protective Equipment (PPE)
Given the potential hazards, a proactive and comprehensive approach to safety is paramount. All handling of Aziridin-1-yl(4-hydroxyphenyl)methanone must be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[7]
Personal Protective Equipment (PPE) Protocol
The following table outlines the minimum required PPE for handling this compound. It is crucial to inspect all PPE for integrity before each use.
PPE Category
Specification
Rationale
Hand Protection
Double gloving with chemically resistant gloves (e.g., nitrile or neoprene).
Prevents skin contact and absorption. Double gloving provides an extra layer of protection in case of a breach in the outer glove.
Eye and Face Protection
Chemical safety goggles and a full-face shield.
Protects against splashes and aerosols, which can cause severe eye irritation or injury.[5]
Body Protection
A disposable, back-fastening, solid-front gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs.
Minimizes skin exposure from spills or splashes. The back-fastening design reduces the risk of contamination when removing the gown.
Respiratory Protection
All handling of the solid compound and its solutions should be performed within a certified chemical fume hood. For spill cleanup outside a hood, a NIOSH-approved respirator with appropriate cartridges is necessary.
A chemical fume hood is the primary engineering control to prevent inhalation of hazardous vapors or dust. A respirator provides protection in situations where engineering controls are not sufficient.
Step-by-Step Handling Protocol
Adherence to a strict, step-by-step protocol is essential for minimizing exposure and ensuring reproducible results.
Workflow for Handling Aziridin-1-yl(4-hydroxyphenyl)methanone
Caption: Step-by-step procedure for responding to a spill of Aziridin-1-yl(4-hydroxyphenyl)methanone.
Detailed Spill Response:
Alert and Evacuate: Immediately alert others in the vicinity and evacuate the area.
Don Appropriate PPE: Before re-entering the area, don the appropriate PPE, including respiratory protection if the spill is outside of a fume hood.
Contain and Absorb: For a liquid spill, contain it with absorbent materials. For a solid spill, gently cover it with a damp paper towel to avoid generating dust.
Collect Waste: Carefully collect all contaminated materials using scoops or forceps and place them in a clearly labeled hazardous waste container.
Decontaminate: Clean the spill area thoroughly with a deactivating solution, followed by soap and water.
Report: Report the incident to your supervisor and your institution's Environmental Health and Safety (EHS) department.
Disposal Plan: Managing Hazardous Waste
All waste generated from the handling of Aziridin-1-yl(4-hydroxyphenyl)methanone is considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.
Waste Streams:
Solid Waste: Contaminated PPE, absorbent materials, and empty containers.
Liquid Waste: Unused solutions and reaction mixtures.
Disposal Procedure:
Segregation: Keep all hazardous waste generated from this compound segregated from other waste streams.
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name, and the associated hazards.
Storage: Store waste containers in a designated, well-ventilated, and secure area until they can be collected by a licensed hazardous waste disposal company.
Neutralization (for small quantities): For small amounts of liquid waste, chemical neutralization may be an option to render it less hazardous before disposal. This should only be performed by trained personnel in a fume hood. A common method for neutralizing aziridines is through ring-opening with a weak acid, such as a dilute solution of acetic acid. However, this should be done with caution as the reaction can be exothermic. Always consult with your institution's EHS for approved neutralization procedures.
Conclusion: A Culture of Safety
The responsible use of Aziridin-1-yl(4-hydroxyphenyl)methanone in research and development necessitates a robust safety culture. By understanding the inherent hazards, diligently using appropriate personal protective equipment, adhering to established handling protocols, and being prepared for emergencies, you can mitigate the risks associated with this valuable chemical intermediate. Your commitment to safety is a commitment to the advancement of science.
References
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